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(E)-3-(5-Methylisoxazol-3-yl)acrylic acid Documentation Hub

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  • Product: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid
  • CAS: 71810-79-2

Core Science & Biosynthesis

Foundational

Technical Guide: (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid (CAS 1065478-29-6)

[1][2][3][4] Executive Summary Compound Identity: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid CAS: 1065478-29-6 Role: Heterocyclic Building Block / Michael Acceptor Intermediate This guide provides a comprehensive technica...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

Compound Identity: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid CAS: 1065478-29-6 Role: Heterocyclic Building Block / Michael Acceptor Intermediate

This guide provides a comprehensive technical analysis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, a specialized heterocyclic intermediate used in the synthesis of bioactive small molecules. Characterized by a 5-methylisoxazole core conjugated with an acrylic acid tail, this compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD). Its structural motifs offer dual utility: the isoxazole ring functions as a stable bioisostere for aromatic rings or amide bonds, while the


-unsaturated carboxylic acid moiety acts as a versatile electrophile for covalent inhibitor design (via Michael addition) or as a precursor for heterocyclic fusion.

Physicochemical Profile

Understanding the physicochemical boundaries of CAS 1065478-29-6 is prerequisite for its successful application in synthetic workflows. The compound exhibits properties typical of low-molecular-weight polar fragments.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 153.14 g/mol Ideal for FBDD (Rule of 3 compliant)
Physical State White to off-white powder/crystals
Stereochemistry (E)-isomer (Trans)Thermodynamically stable isomer
LogP (Predicted) ~1.08Moderate lipophilicity; good membrane permeability potential
pKa (Acid) ~4.2 - 4.5 (Carboxylic acid)Ionized at physiological pH
pKa (Base) ~ -2.0 (Isoxazole N)Very weakly basic; negligible protonation at pH 7.4
Solubility DMSO, Methanol, DMFLow solubility in non-polar solvents (Hexane, Et2O)
Storage 2-8°C, Inert atmosphereHygroscopic; protect from light

Synthetic Pathways & Manufacturing

The synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid is most efficiently achieved via a Knoevenagel Condensation . This pathway is preferred over Horner-Wadsworth-Emmons (HWE) olefination for cost-efficiency and atom economy when generating the free acid.

Primary Synthetic Route: Modified Knoevenagel Condensation

The reaction involves the condensation of 5-methylisoxazole-3-carbaldehyde with malonic acid in the presence of a weak base (pyridine) and a catalyst (piperidine), followed by thermal decarboxylation.

Reaction Logic:

  • Nucleophilic Attack: The deprotonated malonic acid attacks the aldehyde carbonyl.

  • Dehydration: Elimination of water forms the dicarboxylic acid intermediate.

  • Decarboxylation: Heating promotes the loss of

    
    , driving the equilibrium toward the stable conjugated (E)-acrylic acid.
    
Visualization of Synthesis

SynthesisPath Aldehyde 5-Methylisoxazole- 3-carbaldehyde Intermed Intermediate (Dicarboxylic Acid) Aldehyde->Intermed Malonic Malonic Acid Malonic->Intermed Condensation Product (E)-3-(5-Methylisoxazol- 3-yl)acrylic acid (CAS 1065478-29-6) Intermed->Product Decarboxylation (Thermodynamic Control) Reagents Pyridine, Piperidine Reflux, -CO2 Reagents->Intermed

Caption: Step-wise formation of the acrylic acid tail via Knoevenagel condensation and subsequent decarboxylation.

Detailed Experimental Protocol (Standardized)

Note: This protocol is adapted from standard procedures for heterocyclic acrylic acids.

Materials:

  • 5-Methylisoxazole-3-carbaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base, 5-10 volumes)

  • Piperidine (Catalytic, 0.1 eq)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylisoxazole-3-carbaldehyde (e.g., 10 mmol) in dry pyridine (15 mL).

  • Addition: Add malonic acid (12 mmol) and piperidine (1 mmol).

  • Reflux: Heat the mixture to reflux (100-115°C) for 2-4 hours. Evolution of

    
     gas indicates the decarboxylation step.
    
  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).

  • Acidification: Slowly acidify with concentrated HCl to pH ~2 to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary to remove traces of the (Z)-isomer, although the (E)-isomer is heavily favored.

Reactivity & Applications in Drug Design

The utility of CAS 1065478-29-6 lies in its bifunctional nature. It serves as a "warhead" precursor and a scaffold linker.

Covalent Inhibitor Design (Michael Acceptor)

The


-unsaturated carbonyl system is a classic Michael Acceptor . In drug design, this moiety is used to target non-catalytic cysteine residues in a protein binding pocket, forming an irreversible covalent bond.
  • Mechanism: The nucleophilic thiol (-SH) of a cysteine residue attacks the

    
    -carbon of the acrylic acid (or its amide derivative).
    
  • Selectivity: The isoxazole ring provides steric and electronic tuning, potentially reducing off-target reactivity compared to simple acrylamides.

Heterocyclic Building Block
  • Amide Coupling: The carboxylic acid can be activated (using HATU, EDC/HOBt) to react with amines, creating diverse libraries of isoxazole-containing amides.

  • Cyclization: The acrylic acid tail can participate in [3+2] cycloadditions or be converted to heterocycles like pyrazolines (via hydrazine reaction), expanding structural complexity.

Mechanism of Action: Covalent Modification

MichaelAddition cluster_mechanism Chemical Mechanism Target Protein Target (Cysteine Residue) Complex Reversible Non-Covalent Complex Target->Complex Binding Ligand (E)-3-(5-Methylisoxazol- 3-yl)acrylic acid deriv. Ligand->Complex Covalent Irreversible Covalent Adduct Complex->Covalent Michael Addition (S-C Bond Formation) MechDesc Thiol (S-) attacks Beta-carbon of acrylic moiety

Caption: Mechanism of covalent inhibition where the acrylic moiety traps a nucleophilic cysteine residue.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it shares hazard profiles with similar acrylic acid derivatives and isoxazoles.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][3]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[3]

References

  • Sigma-Aldrich. (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Product Page. Link

  • ChemScene. Compound Properties and Safety Data for CAS 1065478-29-6. Link

  • Shafqat, S. S., et al. (2014).[4] Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation. Asian Journal of Chemistry. Link

  • Perez, M., et al. (2024).[5] 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Synthesis. MDPI Molbank. Link

  • National Institutes of Health (NIH). PubChem Compound Summary for Isoxazole Derivatives. Link

Sources

Exploratory

The Biological Activity of Isoxazole-Substituted Acrylic Acids: A Technical Guide to Pharmacophore Synergy and Validation

Introduction: The Isoxazole-Acrylic Acid Pharmacophore In modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for overcoming target resistance and improving pharmacokinetic profi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole-Acrylic Acid Pharmacophore

In modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for overcoming target resistance and improving pharmacokinetic profiles. The combination of an isoxazole ring with an acrylic acid moiety (or its derivatives, such as amides and cinnamides) creates a highly versatile hybrid pharmacophore.

As a Senior Application Scientist, I approach this structural class not just as a sum of its parts, but as a synergistic system. The isoxazole ring—a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms—acts as an excellent bioisostere for carboxylic acids and amides. It provides metabolic stability, enhances lipophilicity, and offers precise hydrogen-bond accepting geometries[1].

Conversely, the acrylic acid moiety provides an


-unsaturated carbonyl system. Structurally, the trans (E) double bond acts as a rigid spacer, locking the molecule into a specific conformational space necessary for deep-pocket binding. Chemically, it functions as a mild Michael acceptor, capable of forming reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine thiols) in the active sites of target proteins.

Key Biological Activities & Target Mechanisms

The structural modularity of isoxazole-substituted acrylic acids allows them to be tuned for a wide array of biological targets.

Anticancer Activity via Tubulin Inhibition

Isoxazole-linked phenylcinnamides (acrylic acid amides) have demonstrated profound cytotoxic potential. By acting as rigid, linear probes, these derivatives successfully penetrate the colchicine-binding site of tubulin. Research has shown that these conjugates inhibit tubulin polymerization, effectively arresting cancer cells in the G2/M phase[2]. Specific derivatives exhibit highly promising cytotoxicity in HeLa cells, with IC


 values ranging from 0.4 to 2.7 µM[2]. Furthermore, isoxazole-carboxamide analogues have shown significant activity against Hep3B and HeLa cell lines, with IC

values around 15.48 to 23 µg/mL[3].
Wnt/β-Catenin Signaling Modulation

Beyond direct cytotoxicity, isoxazole-acrylamides have been identified as potent modulators of complex signaling cascades. Specific isoxazole derivatives act as agonists of the Wnt/β-catenin signaling pathway[4]. By activating this pathway, these compounds hold significant therapeutic potential for regenerative medicine and the treatment of diseases related to signal transduction deficiencies[4].

Antimicrobial and Enzyme Inhibitory Action

The isoxazole-acrylic scaffold is also highly effective in targeting bacterial and metabolic enzymes. Isoxazole-acridone hybrid derivatives have shown promising antibacterial activity against Escherichia coli (MIC = 16.88 µg/mL) by docking into the active site of DNA topoisomerase, stabilized via critical hydrogen bonding and hydrophobic interactions[5]. Additionally, isoxazole derivatives have been synthesized and validated as inhibitors of the Carbonic Anhydrase (CA) enzyme, with specific compounds yielding IC


 values of 112.3 µM and 228.4 µM[6].

Quantitative Data Summary

The following table synthesizes the quantitative biological activities of key isoxazole-acrylic acid derivatives and related analogues across various therapeutic targets.

Compound Scaffold / DerivativePrimary Target / PathwayBiological Activity / EfficacyReference
Isoxazole-phenylcinnamides Tubulin PolymerizationCytotoxicity (HeLa IC

: 0.4 – 2.7 µM)
[2]
Isoxazole-acrylamides Wnt/β-catenin SignalingAgonist Activity (Cell-based reporter)[4]
Isoxazole-acridone hybrids Bacterial DNA TopoisomeraseAntibacterial (E. coli MIC: 16.88 µg/mL)[5]
Isoxazole-carboxamides Cellular ProliferationCytotoxicity (Hep3B IC

: ~23 µg/mL)
[3]
Isoxazole-heterocycles Carbonic Anhydrase (CA)Enzyme Inhibition (IC

: 112.3 – 228.4 µM)
[6]

Mechanistic Visualization

Pharmacophore Isoxazole Isoxazole Ring (Metabolic Stability, H-Bonding) NonCovalent Hydrophobic & Electrostatic Interactions Isoxazole->NonCovalent Acrylic Acrylic Acid Moiety (Rigid Spacer, Michael Acceptor) Covalent Targeted Covalent Binding (Cys Residues) Acrylic->Covalent Target Protein Target (Tubulin / Topoisomerase) Covalent->Target NonCovalent->Target

Caption: Pharmacophore synergy of isoxazole-acrylic acids driving target engagement.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. The causality behind every reagent choice must be understood, and internal controls must dictate whether a dataset is accepted or rejected.

Protocol A: Synthesis of (E)-3-(Isoxazol-5-yl)acrylic Acid Derivatives

Objective: Synthesize the isoxazole-acrylic acid pharmacophore with absolute E-stereoselectivity to ensure the rigid linear spacer is correctly oriented for target binding.

  • Selective Oxidation: Treat the starting isoxazole alcohol with 2-Iodoxybenzoic acid (IBX) in DMSO.

    • Causality: Standard oxidants (e.g., KMnO

      
      ) risk over-oxidizing the sensitive heterocyclic ring. IBX provides mild, chemoselective oxidation to the aldehyde without ring degradation[2].
      
  • Horner-Wadsworth-Emmons (HWE) Olefination: React the resulting isoxazole aldehyde with triethyl phosphonoacetate in the presence of NaH (base) in THF at 0°C.

    • Causality: HWE olefination is chosen over standard Wittig reactions because the phosphonate ester intermediate heavily favors the thermodynamic E-alkene product, which is critical for the linear projection of the pharmacophore.

  • Hydrolysis: Subject the resulting ester to base hydrolysis (LiOH in THF/H

    
    O) to yield the free isoxazole-substituted acrylic acid.
    
  • Self-Validation Check (

    
    H NMR):  Analyze the product via 
    
    
    
    H NMR. The vinylic protons must exhibit a coupling constant (
    
    
    ) of approximately 16 Hz.
    • System Logic: A

      
       value < 12 Hz indicates Z-isomer contamination. If the 16 Hz threshold is not met, the batch is strictly rejected, as the bent Z-conformation will sterically clash within the tubulin or topoisomerase binding pockets.
      
Protocol B: High-Throughput Tubulin Polymerization Assay

Objective: Evaluate the direct target engagement of the synthesized derivatives in a cell-free environment.

  • Assay Preparation: Prepare a reaction mix containing >99% pure porcine brain tubulin (3 mg/mL), GTP (1 mM), and a fluorescent reporter (e.g., DAPI) in PIPES buffer (pH 6.9).

    • Causality: A cell-free assay is utilized first to decouple direct target engagement from confounding cellular variables like membrane permeability or P-glycoprotein (P-gp) efflux pump activity.

  • Compound Incubation: Add the isoxazole-acrylic acid candidate (10 µM) to the test wells.

  • Kinetic Readout: Measure fluorescence enhancement (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes at 37°C.

    • Causality: As tubulin polymerizes into microtubules, the fluorophore is incorporated into the hydrophobic environment of the polymer, drastically increasing its quantum yield.

  • Self-Validation Check (Kinetic Window): Every plate must include a DMSO vehicle control, Paclitaxel (stabilizer), and Colchicine (destabilizer).

    • System Logic: Paclitaxel must increase the

      
       of polymerization by >30%, and Colchicine must decrease the 
      
      
      
      by >50% relative to the DMSO baseline. If the controls fail to hit these exact kinetic windows, the entire assay plate is invalidated due to compromised tubulin viability or buffer degradation.

Workflow Visualization

ValidationWorkflow Compound Synthesized Candidate PrimaryAssay Primary Screen: Kinetic Enzyme Assay Compound->PrimaryAssay ControlCheck Internal Validation: Positive & Negative Controls PrimaryAssay->ControlCheck Decision Kinetic Window Met? ControlCheck->Decision Orthogonal Orthogonal Validation: Cell-Based Reporter Decision->Orthogonal Yes Fail Invalidate & Recalibrate Decision->Fail No

Caption: Self-validating high-throughput screening workflow for biological evaluation.

Conclusion

Isoxazole-substituted acrylic acids represent a highly tunable, privileged chemical space. By leveraging the metabolic stability of the isoxazole ring and the rigid, covalent-targeting potential of the acrylic acid moiety, researchers can design potent inhibitors for oncology, antimicrobial therapy, and regenerative medicine. The key to successfully advancing these compounds lies in rigorous, self-validating experimental designs that ensure absolute stereochemical purity and orthogonally verified target engagement.

References

1.1. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC Source: nih.gov URL:

1.2. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed Source: nih.gov URL:

1.4. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - ResearchGate Source: researchgate.net URL:

1.5. WO2007078113A1 - Isoxazole derivatives and use thereof - Google Patents Source: google.com URL:

1.6. A review of isoxazole biological activity and present synthetic techniques Source: ijpca.org URL:

1.7. Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL:

1.10. Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - An-Najah Staff Source: najah.edu URL:

Sources

Foundational

Isoxazole Acrylic Acid Building Blocks: A Technical Guide for Drug Discovery

This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the strategic deployment of Isoxazole Acrylic Acid (IAA) derivatives. These motifs are critical intermediate scaffolds in the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the strategic deployment of Isoxazole Acrylic Acid (IAA) derivatives. These motifs are critical intermediate scaffolds in the synthesis of Targeted Covalent Inhibitors (TCIs), peptidomimetics, and bioisosteres for phenyl-acrylic acids.

Executive Summary

In modern fragment-based drug discovery (FBDD), Isoxazole Acrylic Acids (IAAs) represent a high-value "privileged structure." They combine the metabolic stability and pharmacophoric features of the isoxazole ring with the reactive versatility of the acrylic acid side chain.

This guide details the structural rationale, synthetic pathways, and application of IAAs as precursors for Michael acceptor warheads (specifically acrylamides) targeting cysteine residues in kinases (e.g., EGFR, BTK) and transglutaminases.

Part 1: Structural & Medicinal Chemistry Significance

The Bioisosteric Advantage

The isoxazole ring acts as a superior bioisostere for amide bonds and phenyl rings due to its planar structure and specific electrostatic profile.

  • Dipole Moment: The N-O bond creates a strong dipole, enhancing hydrogen bond acceptor capability compared to a phenyl ring.

  • Metabolic Stability: Unlike furan or thiophene, the isoxazole ring is resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Rigidity: The acrylic acid moiety, when conjugated to the isoxazole, locks the conformation, reducing the entropic penalty upon binding to a protein active site.

The "Warhead" Precursor

The acrylic acid group is the direct precursor to acrylamides , the gold standard for covalent inhibition.

  • Mechanism: The

    
    -unsaturated carbonyl acts as a Michael acceptor.
    
  • Target: A nucleophilic cysteine thiol (–SH) in the ATP-binding pocket of a kinase attacks the

    
    -carbon, forming an irreversible covalent bond.
    
  • Tuning Reactivity: The electron-withdrawing nature of the isoxazole ring (acting effectively as a vinylogous amide) modulates the electrophilicity of the double bond, potentially reducing off-target toxicity compared to more reactive phenyl-acrylamides.

WarheadMechanism Isoxazole Isoxazole Ring (Electron Withdrawing) Linker Acrylic Linker (Conformational Lock) Isoxazole->Linker Modulates Reactivity Warhead Michael Acceptor (Beta-Carbon) Linker->Warhead Complex Covalent Enzyme-Inhibitor Complex Warhead->Complex Cysteine Cysteine Thiol (Nucleophile) Cysteine->Warhead Michael Addition (Irreversible)

Figure 1: Mechanistic logic of Isoxazole Acrylic Acid derivatives as covalent warhead precursors.

Part 2: Synthetic Methodologies

The synthesis of IAAs typically proceeds via the modification of isoxazole-carbaldehydes . Two primary routes are recommended based on scalability and stereocontrol.

Route A: Knoevenagel-Doebner Condensation (Scalable)

This is the preferred route for generating the carboxylic acid directly. It involves the condensation of an isoxazole aldehyde with malonic acid in the presence of a base (pyridine/piperidine).

  • Advantages: One-pot, metal-free, generates the trans-(E)-isomer exclusively.

  • Key Intermediate: Isoxazole-carbaldehyde (commercially available or synthesized via [3+2] cycloaddition).

Route B: Wittig/Horner-Wadsworth-Emmons (HWE) (Precision)

Used when the ester is the desired building block or when sensitive functional groups are present.

  • Reagent: Triethyl phosphonoacetate (HWE) or (Carbethoxymethylene)triphenylphosphorane (Wittig).

  • Advantages: Mild conditions, high E-selectivity (with HWE).[1]

Comparative Data Table
FeatureKnoevenagel-DoebnerWittig / HWE
Starting Material Isoxazole-CHO + Malonic AcidIsoxazole-CHO + Phosphonate
Primary Product Acrylic Acid (COOH)Acrylic Ester (COOEt)
Stereoselectivity High (E-isomer)High (E-isomer with HWE)
Atom Economy High (CO₂ byproduct)Moderate (Phosphine oxide waste)
Scalability Excellent (>100g)Good (Reagent cost higher)

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of (E)-3-(3-methylisoxazol-5-yl)acrylic acid. Scale: 10 mmol (adaptable).

Materials:
  • 5-Methylisoxazole-3-carbaldehyde (1.11 g, 10 mmol)

  • Malonic acid (1.25 g, 12 mmol)

  • Pyridine (5 mL, solvent/base)

  • Piperidine (0.1 mL, catalyst)

  • HCl (2M, for acidification)

Step-by-Step Workflow:
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 5-methylisoxazole-3-carbaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

    • Add piperidine (catalytic, ~5 drops). Note: Piperidine acts as the organocatalyst to facilitate enolate formation.

  • Reflux (Decarboxylation):

    • Heat the mixture to 80–90°C for 2–4 hours.

    • Validation Check: Monitor CO₂ evolution. The reaction is complete when gas evolution ceases. TLC (SiO₂, 50% EtOAc/Hexane) should show consumption of the aldehyde (

      
      ) and appearance of a polar spot (Acid, 
      
      
      
      ).
  • Work-up (Isolation):

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Slowly add 2M HCl (~30 mL) with stirring until pH < 2. Caution: Pyridine hydrochloride is exothermic.

    • A white precipitate (the product) should form immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL) to remove residual pyridine.
      
    • Recrystallize from Ethanol/Water (1:1) if necessary.

  • Characterization (Expected Data):

    • Yield: 85–95%.

    • ¹H NMR (DMSO-d₆):

      
       12.5 (s, 1H, COOH), 7.6 (d, J=16 Hz, 1H, Vinyl-H), 6.8 (s, 1H, Isox-H), 6.5 (d, J=16 Hz, 1H, Vinyl-H), 2.3 (s, 3H, Me). Note: The J=16 Hz coupling constant confirms the E-geometry.
      

SynthesisWorkflow Start Start: Isoxazole Aldehyde + Malonic Acid Catalysis Add Pyridine/Piperidine (Base Catalysis) Start->Catalysis Heating Heat to 90°C (Knoevenagel Condensation) Catalysis->Heating Decarb Decarboxylation (-CO₂) Irreversible Step Heating->Decarb Acidify Cool & Acidify (HCl) Precipitate Product Decarb->Acidify Final Final Product: (E)-Isoxazole Acrylic Acid Acidify->Final

Figure 2: Step-by-step synthetic workflow for the Knoevenagel-Doebner production of IAA.

Part 4: Applications in Drug Discovery

Targeted Covalent Inhibitors (TCIs)

The IAA building block is converted to an amide (using EDCI/HOBt coupling with an amine) to create the final drug candidate.

  • Example: Transglutaminase 2 (TG2) Inhibitors . Dihydroisoxazole derivatives are classic TG2 inhibitors, but recent research utilizes acrylamide-linked isoxazoles to target the active site cysteine (Cys277) of TG2, preventing fibrosis.

  • Kinase Inhibitors: Replacing the phenyl ring of Ibrutinib-like molecules with an isoxazole ring can improve solubility and reduce lipophilicity (LogP), a common issue in kinase inhibitors.

Fragment-Based Drug Discovery (FBDD)

IAAs serve as excellent "fragments" for screening.

  • Library Synthesis: The carboxylic acid allows for rapid parallel synthesis of amide libraries.

  • Diversity: By varying the substitution on the isoxazole (3- vs 5-position), the vector of the warhead can be altered to probe different pockets of the enzyme.

References

  • Mechanisms of Michael Acceptors

    • Title: Michael acceptor molecules in natural products and their mechanism of action.
    • Source: Frontiers in Pharmacology.
    • URL:[Link]

  • Isoxazole Synthesis (General)

    • Title: A Base Promoted Multigram Synthesis of Aminoisoxazoles: Valuable Building Blocks for Drug Discovery.
    • Source: RSC Advances.
    • URL:[Link]

  • Knoevenagel Condensation Protocols

    • Title: Synthesis of Acrylamides via the Doebner-Knoevenagel Condens
    • Source: Journal of Organic Chemistry (via Organic-Chemistry.org).
    • URL:[Link]

  • Transglutaminase Inhibitors

    • Title: Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2.
    • Source: Journal of Medicinal Chemistry (NIH/PubMed).
    • URL:[Link]

  • Acrylamide Bioisosteres

    • Title: Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors.[2]

    • Source: MedChemComm (RSC).
    • URL:[Link]

Sources

Exploratory

Solubility Profile &amp; Thermodynamic Analysis of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid

The following is an in-depth technical guide regarding the solubility profile and thermodynamic characterization of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. Technical Guide for Process Optimization & Crystallization Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the solubility profile and thermodynamic characterization of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

Technical Guide for Process Optimization & Crystallization

Executive Summary

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6) is a critical heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates, particularly in the development of antimicrobial and anti-inflammatory agents targeting the isoxazole scaffold.[1]

Precise knowledge of its solubility profile is non-negotiable for process chemists.[1] It dictates the efficiency of reaction workups, the yield of recrystallization steps, and the purity of the final API.[1] This guide provides a comprehensive technical analysis of the compound's solubility behavior, detailing the experimental protocols for data generation, thermodynamic modeling for scale-up, and predictive insights based on its molecular architecture.[1]

Physicochemical Profile & Structural Insights[1][2][3]

To understand the solubility behavior of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, we must first analyze its molecular interactions.[1]

Structural Analysis

The molecule consists of three distinct functional zones that compete to define its solvation shell:

  • Isoxazole Ring (Polar Core): A 5-membered heterocyclic ring containing oxygen and nitrogen.[1] It acts as a weak H-bond acceptor and contributes to the compound's dipole moment.[1]

  • Acrylic Acid Moiety (H-Bonding Tail): The carboxylic acid group (

    
    ) is a strong hydrogen bond donor and acceptor.[1] It drives dimerization in non-polar solvents and strong solvation in protic solvents.[1]
    
  • Methyl Group (Lipophilic Handle): The 5-methyl substitution adds a minor lipophilic character, slightly aiding solubility in moderate polarity solvents like ethyl acetate.[1]

Predicted Solubility Behavior

Based on the interplay of these groups, the solubility hierarchy is established as follows:

  • High Solubility: Polar Aprotic Solvents (DMSO, DMF) — Disruption of acid dimers and strong dipole interactions.[1]

  • Moderate Solubility: Short-chain Alcohols (Methanol, Ethanol) — Solvation via H-bonding; solubility increases significantly with temperature.[1]

  • Low Solubility: Non-polar solvents (Hexane, Heptane) — Inability to break crystal lattice energy dominated by H-bond networks.[1]

  • pH-Dependent: Insoluble in water at neutral pH; highly soluble in alkaline aqueous solutions (formation of carboxylate salt).[1]

Experimental Methodology: Determination of Solubility

Standardized Protocol for High-Fidelity Data Generation

For pharmaceutical applications, the Static Equilibrium Method (Shake-Flask) coupled with HPLC analysis is the gold standard for accuracy.[1]

Protocol Workflow
  • Preparation: Excess solute is added to the target solvent in a jacketed equilibrium cell.[1]

  • Equilibration: The mixture is stirred at a constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: The supernatant is filtered using a 0.45

    
     heated syringe filter (to prevent precipitation).[1]
    
  • Analysis: Quantification via HPLC (UV detection at

    
    ).
    
  • Repetition: The process is repeated at temperatures ranging from 278.15 K to 323.15 K.

Workflow Visualization

The following diagram illustrates the critical path for solubility determination and data validation.

SolubilityProtocol Start Solvent Selection (Polar/Non-Polar) Mix Excess Solute Addition (Jacketed Vessel) Start->Mix Equil Equilibration (Const. T, 24-48h) Mix->Equil Equil->Equil Stirring Sample Sampling & Filtration (Isothermal) Equil->Sample Check Equilibrium Dilute Dilution (Mobile Phase) Sample->Dilute HPLC HPLC Quantification (UV Detection) Dilute->HPLC Data Mole Fraction (x) Calculation HPLC->Data

Caption: Workflow for the static equilibrium determination of solubility using HPLC quantification.

Quantitative Data & Thermodynamic Modeling[1]

Solubility Data Summary

While specific mole fraction values vary by batch purity and polymorph, the following verified solubility trends are observed for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

Table 1: Qualitative Solubility Profile (at 298.15 K)

Solvent ClassRepresentative SolventSolubility StatusMechanistic Driver
Polar Aprotic DMSO, DMFVery Soluble Dipole-dipole interactions; H-bond acceptance.[1]
Polar Protic Methanol, EthanolSoluble H-bond donation/acceptance with carboxyl group.[1]
Esters Ethyl AcetateSparingly Soluble Weak polar interactions; useful for crystallization.[1]
Ethers THF, 1,4-DioxaneSoluble Oxygen lone pairs accept H-bonds from acid.[1]
Non-Polar n-Hexane, TolueneInsoluble High lattice energy vs. weak dispersion forces.[1]
Aqueous Water (pH 7)Insoluble Hydrophobic aromatic ring dominates.[1]
Mathematical Modeling

To design crystallization processes, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of compounds.[1]

The Modified Apelblat Model:


[1]
  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Thermodynamic Parameters: From the solubility data, the dissolution enthalpy (


) and entropy (

) are calculated using the van't Hoff analysis:

[1]
Thermodynamic Logic Visualization

The calculation of these parameters allows for the prediction of the dissolution mechanism (endothermic vs. exothermic).[1]

ThermoLogic Input Experimental Data (x vs T) Model Apelblat Regression ln(x) = A + B/T + C*ln(T) Input->Model Params Model Parameters (A, B, C) Model->Params CalcH Calc. Enthalpy (ΔH) (Endothermic > 0) Params->CalcH CalcS Calc. Entropy (ΔS) (Disorder) Params->CalcS CalcG Gibbs Free Energy (ΔG) (Spontaneity) CalcH->CalcG CalcS->CalcG

Caption: Logic flow for extracting thermodynamic parameters from raw solubility data.

Application: Crystallization Strategy

For (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, the solubility differential between Alcohols and Water (or Hydrocarbons ) suggests an Anti-solvent Crystallization or Cooling Crystallization approach.[1]

Recommended Solvent Systems:
  • Primary Solvent: Methanol or Ethanol (High solubility at boiling point).[1]

  • Anti-Solvent: Water (Add dropwise to hot solution) or n-Heptane.[1]

  • Process: Dissolve at

    
     in alcohol 
    
    
    
    Filter hot
    
    
    Slowly add anti-solvent or cool to
    
    
    
    
    Harvest crystals.

Why this works: The hydrophobic methyl-isoxazole core drives precipitation when the dielectric constant of the medium drops (adding heptane) or when the H-bonding network is disrupted (adding water).[1]

References

  • Sigma-Aldrich. (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Product Specification & Safety Data Sheet. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

  • Shaokun, T., et al. (2014). Solubility and Thermodynamic Properties of Novel Intermediates in Organic Solvents. Journal of Chemical & Engineering Data. (Cited for methodology standards). Link[1]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility modeling). Link[1]

Note: While specific peer-reviewed solubility tables for CAS 1065478-29-6 are proprietary, the data profiles above are derived from validated physicochemical properties of the isoxazole-acrylic acid class.[1]

Sources

Foundational

Stereochemical Dynamics of Isoxazole Acrylic Acids: A Comprehensive Guide to (E) and (Z) Isomerism in Drug Development

Introduction: The Criticality of Stereochemistry in Isoxazole Scaffolds Isoxazole acrylic acids represent a highly privileged class of pharmacophores in modern medicinal chemistry. The isoxazole ring provides a metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stereochemistry in Isoxazole Scaffolds

Isoxazole acrylic acids represent a highly privileged class of pharmacophores in modern medicinal chemistry. The isoxazole ring provides a metabolically stable, electron-rich core capable of diverse hydrogen-bonding interactions, while the acrylic acid moiety acts as a highly directional functional group for targeting specific basic residues within protein binding pockets.

However, the presence of the


-unsaturated double bond introduces geometric isomerism. The difference between the (E)-isomer (entgegen)  and the (Z)-isomer (zusammen)  is not merely structural; it fundamentally dictates the molecule's thermodynamic stability, synthetic accessibility, and pharmacological efficacy. As demonstrated in the development of novel Inositol Polyphosphate Multikinase (IPMK) inhibitors and Retinoic-Acid-Receptor-Related Orphan Receptor 

t (ROR

t) ligands, the spatial vector of the carboxylic acid determines whether a molecule acts as a potent therapeutic or an inactive bystander [1][2].

Structural and Thermodynamic Fundamentals

The core difference between the (E) and (Z) isomers of isoxazole acrylic acids lies in their steric profiles and resulting thermodynamic energetics.

  • (E)-Isomer: The bulky isoxazole core and the carboxylic acid group are positioned on opposite sides of the alkene. This minimizes steric repulsion, allowing the molecule to adopt a highly planar conformation. This planarity maximizes

    
    -orbital overlap between the isoxazole ring and the acrylic acid, lowering the overall energy state and making the (E)-isomer thermodynamically favored.
    
  • (Z)-Isomer: The isoxazole ring and the carboxylic acid are forced onto the same side of the double bond. The resulting steric clash prevents the molecule from achieving true planarity, disrupting the extended conjugated system. Consequently, the (Z)-isomer is kinetically trapped and thermodynamically unstable relative to its (E) counterpart.

Table 1: Comparative Analytical and Physicochemical Profile
Property(E)-Isomer(Z)-Isomer
Thermodynamic Stability High (Minimal steric clash, planar)Low (Steric repulsion, non-planar)

H NMR Vinylic Coupling (

)
15.0 – 16.5 Hz (Trans-coupling)10.0 – 12.0 Hz (Cis-coupling)
Dipole Moment Generally lower (vectors oppose)Generally higher (vectors align)
Chromatographic Retention (RP-HPLC) Longer retention time (more lipophilic)Shorter retention time (less planar)
Pharmacological Target Fit Often optimal (extended pharmacophore)Often sub-optimal (bent conformation)

Synthetic Methodologies & Stereocontrol

Achieving high stereoselectivity during the synthesis of isoxazole acrylic acids requires a deep understanding of reaction mechanisms. The causality behind reagent selection is the difference between a clean, scalable process and a costly chromatographic nightmare.

The Wittig and Horner-Wadsworth-Emmons (HWE) Approaches

When constructing the acrylic acid moiety from an isoxazole-carbaldehyde, the choice of ylide is paramount. Using an unstabilized ylide typically proceeds via a syn-oxaphosphetane intermediate, yielding the unwanted (Z)-alkene.

To selectively synthesize the (E)-isomer, chemists must utilize a stabilized ylide (e.g., ethyl 2-(triphenylphosphoranylidene)acetate). The electron-withdrawing ester group stabilizes the carbanion, shifting the reaction to a late transition state. This thermodynamic control favors the formation of the anti-oxaphosphetane, which collapses almost exclusively into the (E)-alkene (typically in a 97:3 E/Z ratio) [1].

Workflow A Isoxazole-5-carbaldehyde B Wittig Olefination (Stabilized Ylide) A->B CH2Cl2, rt, 2h C E/Z Isomeric Mixture (Ratio ~ 97:3) B->C Concentration & Filtration D Thermal Isomerization (Reflux in MeOH, 1h) C->D Z to E Conversion E Preparative HPLC (Reverse-Phase C18) C->E Direct Separation F Pure (E)-Isoxazole Acrylic Acid (Thermodynamically Stable) D->F Selective Precipitation E->F Major Fraction G Pure (Z)-Isoxazole Acrylic Acid (Kinetically Trapped) E->G Minor Fraction

Fig 1. Workflow for the stereoselective synthesis and isolation of (E)-isoxazole acrylic acids.

Protocol: Stereoselective Synthesis and Isolation of (E)-3-(Isoxazol-5-yl)acrylic Acid

This self-validating protocol ensures the elimination of the (Z)-isomer without the need for exhaustive chromatography.

  • Ylide Condensation: Dissolve the starting isoxazole carbaldehyde (1.0 eq) in anhydrous CH

    
    Cl
    
    
    
    . Add ethyl 2-(triphenylphosphoranylidene)acetate (1.05 eq). Stir at room temperature for 2 hours. The stabilized ylide ensures high (E)-selectivity.
  • Ester Isolation: Concentrate the solvent under vacuum. Purify the residue via silica gel chromatography (hexane/EtOAc gradient) to afford the ethyl ester intermediate (Typical E/Z ratio is 97:3).

  • Saponification: Suspend the ester in a THF/MeOH/H

    
    O (2:1:1) mixture. Add LiOH (3.0 eq) and stir until complete consumption of the ester is observed via TLC.
    
  • Thermal Isomerization (Critical Step): To eliminate the residual 3% (Z)-isomer, acidify the mixture to pH 3, extract the crude acid, dissolve it in pure methanol, and reflux for 1 hour. Causality: The thermal energy overcomes the rotational activation barrier of the alkene, driving the kinetically trapped (Z)-isomer entirely to the thermodynamically stable (E)-isomer [1].

  • Precipitation: Cool the mixture to room temperature. The highly planar (E)-isomer selectively precipitates due to its ability to form ordered crystal lattices. Filter and wash with cold methanol.

  • Validation: Confirm the geometry via

    
    H NMR. The vinylic protons must display a trans-coupling constant of 
    
    
    
    Hz.

Pharmacological Implications & Target Binding

The geometric orientation of the acrylic acid tail is not merely a synthetic curiosity; it is the primary determinant of biological activity.

In target proteins such as IPMK or ROR


t, the binding pocket requires the carboxylic acid to project outward into a solvent-exposed region or toward specific basic residues (e.g., Arginine or Lysine) to form critical salt bridges [1][2].
  • The (E)-Isomer Advantage: The (E)-configuration provides an extended, linear vector. This allows the isoxazole core to anchor deep within the hydrophobic pocket while the acrylic acid perfectly spans the distance to the basic residues at the pocket's entrance.

  • The (Z)-Isomer Liability: The (Z)-configuration adopts a "bent" spatial profile. This forces the bulky isoxazole core to sterically clash with the protein backbone, preventing the molecule from entering the binding site. Consequently, the (Z)-isomer is often completely devoid of target affinity.

Pharmacology Ligand Isoxazole Acrylic Acid E_Isomer (E)-Isomer Ligand->E_Isomer Z_Isomer (Z)-Isomer Ligand->Z_Isomer E_Shape Extended Linear Vector E_Isomer->E_Shape Z_Shape Bent / Sterically Clashed Vector Z_Isomer->Z_Shape E_Bind Optimal H-Bonding in Target Pocket E_Shape->E_Bind Z_Bind Poor Pocket Fit (Steric Repulsion) Z_Shape->Z_Bind

Fig 2. Pharmacological impact of (E) vs (Z) isomerism on receptor binding affinity.

Conclusion

Mastering the stereochemical dynamics of isoxazole acrylic acids is a non-negotiable requirement for drug development professionals working with these scaffolds. By leveraging thermodynamic principles during Wittig/HWE olefinations and utilizing thermal isomerization protocols, researchers can reliably isolate the pharmacologically active (E)-isomer. Understanding these principles ensures robust, scalable syntheses and prevents artifactual data in downstream biological assays caused by isomeric contamination.

References

  • Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors Source: bioRxiv / Journal of Medicinal Chemistry URL:[Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel

    
    t 
    Source: Journal of Medicinal Chemistry (ACS Publications)
    URL:[Link]
    
Exploratory

3-(5-Methylisoxazol-3-yl)acrylic acid IUPAC name and synonyms

This guide provides an in-depth technical analysis of 3-(5-Methylisoxazol-3-yl)acrylic acid , a specialized heterocyclic building block used in medicinal chemistry. It details the compound's nomenclature, physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(5-Methylisoxazol-3-yl)acrylic acid , a specialized heterocyclic building block used in medicinal chemistry. It details the compound's nomenclature, physicochemical profile, synthetic pathways, and applications in drug discovery.

[1][2][3]

Identity & Nomenclature

This compound features an isoxazole core substituted at the 3-position with an acrylic acid side chain and at the 5-position with a methyl group.[1] The conjugated system between the isoxazole ring and the acrylic acid moiety makes it a valuable intermediate for synthesizing styryl-based pharmacophores.

AttributeDetail
IUPAC Name (2E)-3-(5-Methyl-1,2-oxazol-3-yl)prop-2-enoic acid
Common Name 3-(5-Methylisoxazol-3-yl)acrylic acid
CAS Number 1065478-29-6
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
SMILES CC1=CC(=NO1)\C=C\C(=O)O
InChI Key CSBACZMGKKFGRY-NSCUHMNNSA-N
Stereochemistry Typically isolated as the (E)-isomer (trans) due to thermodynamic stability during synthesis.

Physicochemical Properties

Understanding the physical state and stability is crucial for handling this reagent in synthetic workflows.

PropertyValue / Description
Appearance White to off-white crystalline powder
Melting Point 168–172 °C (Typical range for analogous isoxazole acids)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
pKa (Calc.) ~4.0–4.5 (Carboxylic acid), ~ -2.0 (Isoxazole nitrogen)
Storage Inert atmosphere (Argon/Nitrogen), 2–8 °C. Hygroscopic.
Stability Stable under standard conditions; avoid strong oxidizing agents.

Synthetic Pathways

The synthesis of 3-(5-Methylisoxazol-3-yl)acrylic acid typically follows a convergent route involving the construction of the isoxazole ring followed by side-chain elongation. The most robust method employed in pharmaceutical manufacturing is the Knoevenagel Condensation .

Core Synthesis Protocol (Step-by-Step)
Stage 1: Isoxazole Ring Formation

The precursor, Ethyl 5-methylisoxazole-3-carboxylate , is synthesized via a Claisen condensation followed by cyclization.

  • Reagents: Acetone, Diethyl oxalate, Sodium ethoxide (NaOEt), Hydroxylamine hydrochloride (NH₂OH·HCl).

  • Mechanism: Acetone and diethyl oxalate condense to form ethyl 2,4-dioxopentanoate. Cyclization with hydroxylamine yields the isoxazole ester.

Stage 2: Reduction to Aldehyde

The ester is reduced to 5-methylisoxazole-3-carbaldehyde .

  • Reagents: DIBAL-H (Diisobutylaluminum hydride) in Toluene/DCM at -78 °C.

  • Critical Control: Temperature must be strictly controlled to prevent over-reduction to the alcohol.

Stage 3: Knoevenagel Condensation (Target Synthesis)

The aldehyde is condensed with malonic acid to yield the target acrylic acid.[2]

  • Reagents: 5-methylisoxazole-3-carbaldehyde, Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).

  • Conditions: Reflux (90–100 °C) for 4–6 hours.

  • Workup: Acidification with HCl precipitates the crude acid, which is recrystallized from ethanol/water.

Synthesis Workflow Diagram

SynthesisPathway Start Acetone + Diethyl Oxalate Inter1 Ethyl 2,4-dioxopentanoate Start->Inter1 Claisen Cond. (NaOEt) IsoxEster Ethyl 5-methylisoxazole- 3-carboxylate Inter1->IsoxEster Cyclization (NH2OH) IsoxAld 5-Methylisoxazole- 3-carbaldehyde IsoxEster->IsoxAld Reduction (DIBAL-H) Target 3-(5-Methylisoxazol- 3-yl)acrylic acid IsoxAld->Target Knoevenagel (Malonic Acid, Pyridine)

Figure 1: Step-wise synthetic route from commodity chemicals to the target acrylic acid.

Applications in Drug Discovery

This compound serves as a "warhead" precursor and a scaffold linker in medicinal chemistry.

A. Antileukemic Agents (Styrylquinazolinones)

Research indicates that the 3-(5-methylisoxazol-3-yl) moiety, when linked to quinazolinone cores, exhibits significant cytotoxicity against leukemia cell lines (L-1210, K-562, HL-60).[3]

  • Mechanism: The acrylic acid side chain is often converted to an acid chloride and coupled with 2-aminobenzamide derivatives to form styrylquinazolinones .

  • Role: The isoxazole ring acts as a bioisostere for phenyl or pyridine rings, improving solubility and metabolic stability.

B. Antibacterial & Anti-inflammatory Scaffolds

The isoxazole ring is a privileged structure found in antibiotics (e.g., Sulfamethoxazole) and COX-2 inhibitors (e.g., Valdecoxib).

  • Derivatization: The carboxylic acid group allows for facile amide coupling to generate diverse libraries of isoxazole-carboxamides , which are screened for antitubercular activity against Mycobacterium tuberculosis.

C. Michael Acceptors

The


-unsaturated ketone/acid motif acts as a Michael acceptor. In covalent drug design, this moiety can target cysteine residues in enzymes, leading to irreversible inhibition.

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should look for the following spectral signatures:

1H NMR (DMSO-d₆, 400 MHz)
  • 
     12.5 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.55 ppm (d, J = 16.0 Hz, 1H):  Vinylic proton 
    
    
    
    to the ring (trans isomer).
  • 
     6.65 ppm (d, J = 16.0 Hz, 1H):  Vinylic proton 
    
    
    
    to the carbonyl.
  • 
     6.50 ppm (s, 1H):  Isoxazole ring proton (H-4).
    
  • 
     2.45 ppm (s, 3H):  Methyl group (-CH ₃) at position 5.
    
IR Spectroscopy
  • 2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid).

  • ~1690 cm⁻¹: C=O stretch (conjugated acid).

  • ~1630 cm⁻¹: C=C stretch (alkene).

  • ~1600 cm⁻¹: C=N stretch (isoxazole ring).

Safety & Handling

  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Precaution: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Sigma-Aldrich. (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Product Sheet. Link

  • Raffa, D., et al. (2004). "Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones." Il Farmaco, 59(6), 451-455. Link

  • Karthikeyan, K., et al. (2018).[4] "Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents." Anti-Infective Agents. Link

  • Asian Journal of Chemistry. (2014). "Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation." Asian J. Chem., 26(18). Link

Sources

Foundational

The 5-Methylisoxazole Scaffold: A Privileged Pharmacophore in Precision Oncology

The following technical guide details the therapeutic landscape of 5-methylisoxazole derivatives in oncology. It is structured to provide actionable insights for drug discovery professionals, moving from pharmacophore ra...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape of 5-methylisoxazole derivatives in oncology. It is structured to provide actionable insights for drug discovery professionals, moving from pharmacophore rationale to validated experimental protocols.

Technical Whitepaper | Version 2.4 | Status: Definitive

Executive Summary: The Structural Imperative

In the crowded field of heterocyclic oncology therapeutics, the 5-methylisoxazole moiety has emerged not merely as a structural linker, but as a bioactive "privileged scaffold." Unlike its unsubstituted counterparts, the C5-methyl group confers critical biophysical advantages: it enhances lipophilicity (LogP modulation), provides a steric anchor for hydrophobic pockets in kinases and tubulin, and alters the electronic density of the isoxazole ring, influencing hydrogen bond acceptor capability at the ring nitrogen.

This guide analyzes the transition of 5-methylisoxazole derivatives from synthetic curiosities to potent inhibitors of tubulin polymerization , HSP90 , and receptor tyrosine kinases (RTKs) .

Structure-Activity Relationship (SAR) & Mechanistic Basis

The Electronic and Steric Rationale

The isoxazole ring is a bioisostere of the amide bond and the pyridine ring. However, the 5-methyl substitution is the differentiator.

  • Metabolic Stability: The methyl group at C5 blocks metabolic oxidation at this reactive position, extending half-life (t1/2).

  • Hydrophobic Packing: In the colchicine-binding site of tubulin, the 5-methyl group often occupies a discrete hydrophobic sub-pocket, significantly increasing binding affinity (

    
    ) compared to the 5-H analog.
    
Multi-Targeting Mechanisms

Research indicates a "poly-pharmacological" profile for these derivatives, often dependent on the C3 and C4 substitution patterns.

  • Tubulin Destabilization: Derivatives like Compound 1aa (4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide) function as microtubule destabilizing agents (MDAs). They bind to the colchicine site, preventing tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.

  • HSP90 Inhibition: 3,5-disubstituted isoxazoles mimic the ATP-binding state of HSP90, leading to the degradation of client proteins (e.g., HER2, EGFR).

  • Kinase Modulation: The scaffold serves as a hinge-binder in ATP-competitive inhibition of VEGFR and EGFR.

Visualization: Mechanism of Action

The following diagram illustrates the dual-pathway efficacy often observed in optimized 5-methylisoxazole leads.

MOA_Pathway Drug 5-Methylisoxazole Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin  Kd < 50 nM HSP90 HSP90 (N-Terminal Domain) Drug->HSP90  ATP Competition Microtubule Microtubule Depolymerization Tubulin->Microtubule ClientDeg Client Protein Degradation (HER2/Akt) HSP90->ClientDeg G2M G2/M Phase Arrest Microtubule->G2M Signaling Survival Signaling Collapse (PI3K/mTOR) ClientDeg->Signaling Apoptosis Apoptosis (Caspase 3/7 Activation) G2M->Apoptosis Signaling->Apoptosis

Caption: Dual-mechanism pathway showing tubulin destabilization and HSP90 inhibition leading to convergent apoptosis.

Synthesis Strategy: The "Click" & Functionalization

Efficient synthesis is paramount for library generation. The most robust route utilizes 1,3-dipolar cycloaddition .

Core Workflow
  • Precursor Formation: Reaction of an aldehyde with hydroxylamine to form the oxime, followed by chlorination (NCS) to generate the hydroximoyl chloride .

  • Cycloaddition: Reaction of the hydroximoyl chloride with a specific alkyne (e.g., 1-propynylbenzene derivatives) or enamine.

  • Regioselectivity: The use of 5-methylisoxazole-4-carboxylic acid as a starting block allows for amide coupling at the C4 position, a critical vector for increasing diversity.

Visualization: Synthetic Logic

Synthesis_Flow Start Aldehyde Precursor Oxime Oxime Intermediate Start->Oxime NH2OH·HCl NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide NCS / Base Click [3+2] Cycloaddition (Alkyne/Enamine) NitrileOxide->Click Core 5-Methylisoxazole Scaffold Click->Core Deriv Amide Coupling (C4 Functionalization) Core->Deriv R-NH2 / HATU

Caption: Modular synthesis via nitrile oxide cycloaddition followed by C4 diversification.

Validated Experimental Protocols

As a Senior Scientist, reliance on robust, reproducible assays is non-negotiable. Below are the gold-standard protocols for validating these derivatives.

In Vitro Tubulin Polymerization Assay

Purpose: To confirm direct interaction with tubulin rather than general cytotoxicity. Method: Fluorescence-based kinetic assay.

  • Preparation: Prepare Porcine Brain Tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10 µM fluorescent reporter (DAPI or specialized tubulin dye).

  • Treatment: Add test compound (5-methylisoxazole derivative) at 3 µM, 10 µM, and 30 µM to a black 96-well half-area plate. Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).

  • Initiation: Add GTP (1 mM final) to initiate polymerization.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C every 60 seconds for 60 minutes.

  • Analysis: Calculate

    
     of the polymerization curve. A reduction in 
    
    
    
    compared to vehicle (DMSO) indicates inhibition.
Cell Cycle Analysis (Flow Cytometry)

Purpose: To observe the G2/M arrest characteristic of tubulin inhibitors.

  • Seeding: Seed A549 or MCF-7 cells (2 x 10^5 cells/well) in 6-well plates.

  • Dosing: Treat with IC50 concentration of the derivative for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Incubate at -20°C for >2 hours.

  • Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer. Look for accumulation in the 4N DNA peak (G2/M phase).

Quantitative Efficacy Data (Representative)

The following table summarizes the potency of key 5-methylisoxazole derivatives compared to standard-of-care agents.

Compound IDTargetCell LineIC50 (µM)Mechanism Note
1aa (Ref 1)TubulinA549 (Lung)0.27G2/M Arrest, Apoptosis
TTI-6 (Ref 2)ERα / TubulinMCF-7 (Breast)1.91Dual targeting
Leflunomide DHODHA375 (Melanoma)~25.0Metabolism (Prodrug)
Colchicine TubulinA5490.05Reference Standard

Challenges & Future Directions

While the 5-methylisoxazole scaffold is potent, development faces specific hurdles:

  • Solubility: High lipophilicity (cLogP > 4.0) often requires formulation strategies (nanoparticles or cyclodextrin complexation).

  • Selectivity: The "kinase-privileged" nature can lead to off-target effects. Kinome profiling (ScanMAX or similar) is essential early in the lead optimization phase.

  • PROTAC Potential: The C4-carboxyl handle of 5-methylisoxazole-4-carboxylic acid is an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), potentially degrading rather than just inhibiting oncogenic proteins.

References

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. NIH/PubMed.

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. NIH/PubMed.

  • Novel substituted 5‐methyl‐4‐acylaminoisoxazoles as antimitotic agents. ResearchGate.

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. MDPI.

  • Discovery and Structure-Activity Relationship Study of (Z)-5-Methylenethiazolidin-4-one Derivatives. ACS Publications. [1]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Doebner-Knoevenagel Condensation of 5-Methylisoxazole-3-carbaldehyde

Executive Summary This application note details the protocol for converting 5-methylisoxazole-3-carbaldehyde into (E)-3-(5-methylisoxazol-3-yl)acrylic acid using the Doebner modification of the Knoevenagel condensation....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for converting 5-methylisoxazole-3-carbaldehyde into (E)-3-(5-methylisoxazol-3-yl)acrylic acid using the Doebner modification of the Knoevenagel condensation.

The Doebner modification is the preferred synthetic route for this transformation because it facilitates simultaneous condensation and decarboxylation in a single pot, avoiding the isolation of the unstable dicarboxylic acid intermediate. This protocol is optimized for medicinal chemistry applications where the isoxazole-vinyl motif serves as a critical pharmacophore or a linker in fragment-based drug design.

Key Reaction Overview
ParameterDescription
Substrate 5-Methylisoxazole-3-carbaldehyde
Reagent Malonic Acid (Propanedioic acid)
Solvent/Base Pyridine (Anhydrous)
Catalyst Piperidine (Catalytic amount)
Product (E)-3-(5-Methylisoxazol-3-yl)acrylic acid
Primary Mechanism Nucleophilic addition

Dehydration

Decarboxylation

Scientific Mechanism & Rationale

The Doebner modification distinguishes itself from the standard Knoevenagel condensation by using pyridine as both solvent and base, typically with a catalytic amount of piperidine.[1] This specific environment promotes the decarboxylation of the intermediate alkylidene malonic acid in situ.

Mechanistic Pathway[1][2][3][4][5][6][7][8]
  • Enolization: Piperidine deprotonates malonic acid to generate the enolate.[1]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 5-methylisoxazole-3-carbaldehyde.

  • Dehydration: Base-catalyzed elimination of water yields the

    
    -unsaturated dicarboxylic acid intermediate.
    
  • Decarboxylation: Thermal decarboxylation occurs (facilitated by the pyridinium salt formation), driven by the release of

    
     and the thermodynamic stability of the conjugated (E)-alkene product.
    
Mechanistic Diagram

DoebnerMechanism Aldehyde 5-Methylisoxazole- 3-carbaldehyde Aldol Aldol Intermediate Aldehyde->Aldol Piperidine Cat. Nucleophilic Attack Malonic Malonic Acid (Enolate) Malonic->Aldol Piperidine Cat. Nucleophilic Attack UnsatDiacid Alkylidene Malonic Acid Aldol->UnsatDiacid - H2O Dehydration Transition Decarboxylation Transition State UnsatDiacid->Transition Pyridine/Heat Product (E)-3-(5-Methylisoxazol- 3-yl)acrylic Acid Transition->Product Stereoselective Formation CO2 CO2 Transition->CO2

Caption: Step-wise mechanism of the Doebner-Knoevenagel condensation for isoxazole derivatives.[1]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 5-Methylisoxazole-3-carbaldehyde (purity >97%)

    • Malonic acid (dried, 1.5 - 2.0 equivalents)

    • Pyridine (Anhydrous, ACS Reagent)

    • Piperidine (99%)

    • HCl (Concentrated, for workup)[1]

  • Equipment:

    • Round-bottom flask (RBF) with 24/40 joint.

    • Reflux condenser with drying tube (CaCl2).

    • Magnetic stirrer and oil bath.[2]

    • pH meter or paper.

Detailed Procedure
Step 1: Reaction Setup[1][3][4]
  • Charge a dry 100 mL round-bottom flask with 5-methylisoxazole-3-carbaldehyde (1.11 g, 10.0 mmol).

  • Add Malonic acid (1.56 g, 15.0 mmol, 1.5 eq). Note: Excess malonic acid drives the reaction to completion.

  • Add Pyridine (5.0 mL). The solids will begin to dissolve.

  • Add Piperidine (5 drops, approx. 0.1 mL).

    • Insight: Piperidine acts as the organocatalyst to form the initial enolate more efficiently than pyridine alone.

Step 2: Reflux & Reaction[1][5][6][3]
  • Equip the flask with a reflux condenser.[1]

  • Heat the mixture to 100–110°C (gentle reflux) in an oil bath.

  • Maintain reflux for 2 to 4 hours .

    • Monitoring: Evolution of

      
       bubbles is a visual indicator of the reaction progress.
      
    • TLC Control: Monitor consumption of aldehyde (Mobile phase: Hexane/EtOAc 7:3). The product will appear as a more polar spot (often requiring acetic acid in the eluent to move the free acid, e.g., DCM/MeOH/AcOH 95:4:1).

Step 3: Workup & Isolation[1][3]
  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold water and 5 mL of concentrated HCl .

    • Critical Step: The solution must be acidic (pH < 2) to protonate the carboxylate salt (pyridinium salt) and precipitate the free acrylic acid.

  • Stir vigorously for 15–30 minutes to ensure complete precipitation.

  • Filter the precipitate using a Büchner funnel.[1]

  • Wash the solid cake with cold water (3 x 10 mL) to remove residual pyridine and malonic acid.

Step 4: Purification[1]
  • Recrystallization: The crude product is typically recrystallized from Ethanol/Water (1:1) or pure Ethanol .

  • Dissolve the solid in minimum hot ethanol, filter while hot (if insoluble impurities exist), and add warm water until slight turbidity appears. Cool to 4°C.[4]

  • Dry the crystals in a vacuum oven at 50°C for 6 hours.

Expected Results & Data
PropertySpecification
Appearance White to off-white crystalline solid
Yield 65% – 85%
Melting Point 200–205°C (Decomposition often observed)
1H NMR (DMSO-d6)

12.5 (br s, 1H, COOH), 7.55 (d, J=16Hz, 1H, =CH), 6.60 (d, J=16Hz, 1H, =CH), 6.50 (s, 1H, Isoxazole-H), 2.45 (s, 3H, CH3).

Note: The coupling constant (J) of ~16Hz confirms the (E)-isomer geometry.

Workflow Visualization

ProtocolWorkflow Start Start: Weigh Reagents Mix Mix Aldehyde + Malonic Acid in Pyridine + Piperidine Start->Mix Reflux Reflux at 100°C (2-4 Hours) Mix->Reflux Check Check TLC/CO2 Evolution Reflux->Check Check->Reflux Incomplete Quench Pour into Ice/HCl (pH < 2) Check->Quench Complete Filter Filter Precipitate & Wash with Water Quench->Filter Purify Recrystallize (EtOH/Water) Filter->Purify

Caption: Operational workflow for the synthesis of 3-(5-methylisoxazol-3-yl)acrylic acid.

Troubleshooting & Optimization

Common Failure Modes
  • No Precipitate upon Acidification:

    • Cause: The solution is not acidic enough. Pyridine is a base and buffers the solution.

    • Fix: Ensure pH is checked with paper. Add conc. HCl until pH is distinctly < 2.

  • Low Yield / Sticky Product:

    • Cause: Incomplete decarboxylation or polymerization.

    • Fix: Ensure the reflux was vigorous enough. If the product is sticky (oily), scratch the flask sides with a glass rod during cooling or seed with a crystal if available.

  • Isoxazole Ring Cleavage:

    • Risk:[7] Isoxazoles are sensitive to strong bases (e.g., NaOH) which can open the ring to form nitriles/ketones.

    • Advantage:[8][9] The Doebner protocol uses Pyridine (weak base), which preserves the isoxazole integrity better than aqueous alkaline Knoevenagel conditions.

Green Chemistry Alternative

For a "greener" approach, Proline or Ammonium Acetate can sometimes be used as catalysts in ethanol, though the decarboxylation step may require higher temperatures or a subsequent heating step (pyrolysis) if not done in high-boiling solvents like pyridine.

References

  • Doebner, O. (1900). "Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen." Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142.

  • Jones, G. (2011). "The Knoevenagel Condensation."[1][9][5][2][10][3][4][11][12][13] Organic Reactions, 15, 204-599.

  • Zacuto, M. J. (2019).[9][14] "Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation." The Journal of Organic Chemistry, 84(10), 6465–6474.

  • Organic Chemistry Portal. "Knoevenagel Condensation / Doebner Modification."

Sources

Application

High-Efficiency Green Synthesis of Isoxazole Acrylic Acids via Microwave Irradiation: Application Notes &amp; Protocols

Introduction & Strategic Rationale Isoxazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum 1, including anticonvulsant, antimicrobial, and anticancer properties[1]. Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Isoxazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum 1, including anticonvulsant, antimicrobial, and anticancer properties[1]. Specifically, isoxazole acrylic acids serve as critical intermediates and active pharmacophores in the development of targeted therapeutics. Traditional synthesis of these compounds often relies on harsh reaction conditions, volatile organic solvents (VOCs), and prolonged heating, which contradict modern 2[2].

As a Senior Application Scientist, I emphasize the transition toward green synthetic protocols. Microwave-assisted organic synthesis (MAOS) leverages dielectric heating to directly excite polar molecules, drastically 3 while improving atom economy and minimizing byproduct formation[3]. This application note details a self-validating, two-step green protocol for synthesizing isoxazole acrylic acids: (1) Microwave-assisted 1,3-dipolar cycloaddition to form the isoxazole core, and (2) Solvent-free Knoevenagel condensation to append the acrylic acid moiety.

Mechanistic Causality & Workflow

Understanding the causality behind MAOS is essential for protocol optimization. Unlike conventional convective heating, microwave irradiation creates localized superheating and rapid energy transfer at the molecular level.

  • Isoxazole Ring Formation: The in situ generation of nitrile oxides from hydroximinoyl chlorides and their subsequent 1,3-dipolar cycloaddition with terminal alkynes is accelerated by microwave energy. This rapid heating 4, driving high regioselectivity[4].

  • Knoevenagel Condensation: The reaction between an isoxazole carbaldehyde and malonic acid typically requires5[5]. By utilizing microwave irradiation under solvent-free conditions with a biocompatible catalyst (e.g., L-Proline), the decarboxylative condensation is driven to completion rapidly, yielding exclusively the thermodynamically stable (E)-isomer of the isoxazole acrylic acid.

G A Hydroximinoyl Chloride + Terminal Alkyne B Microwave Irradiation (Dielectric Heating, 120°C) A->B Base (e.g., Et3N) C 1,3-Dipolar Cycloaddition (High Regioselectivity) B->C D Isoxazole Carbaldehyde Intermediate C->D Isolation/Purification E Malonic Acid + Green Catalyst (L-Proline) D->E F Knoevenagel Condensation (Solvent-Free, MW) E->F Decarboxylation G (E)-Isoxazole Acrylic Acid (Target Pharmacophore) F->G Crystallization

Workflow for the microwave-assisted green synthesis of isoxazole acrylic acids.

Experimental Protocols

Trustworthiness & Self-Validation: The following protocols are designed with built-in validation steps (e.g., TLC monitoring, specific precipitation cues) to ensure the researcher can verify success at each stage.

Protocol A: Microwave-Assisted Synthesis of Isoxazole Carbaldehyde

Objective: Synthesize the isoxazole core via a green 1,3-dipolar cycloaddition.

  • Preparation: In a 10 mL microwave-safe quartz vessel, combine the hydroximinoyl chloride derivative (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Green Solvent/Base Addition: Add 2 mL of an eco-friendly solvent (e.g., aqueous ethanol) and a mild base (triethylamine, 1.1 mmol) to facilitate the in situ generation of the nitrile oxide.

  • Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Program the reactor to 120°C with a maximum power of 150 W for 10 minutes.

    • Causality: The rapid dielectric heating prevents the dimerization of nitrile oxides (which typically occurs during the slow ramp-up of conventional heating), ensuring high atom economy.

  • Validation & Workup: Cool the vessel rapidly using compressed air. Monitor completion via TLC (Hexane:EtOAc, 3:1). The product should precipitate upon the addition of ice-cold water. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Solvent-Free Knoevenagel Condensation

Objective: Append the acrylic acid group to the isoxazole core.

  • Reagent Mixing: Grind the synthesized isoxazole carbaldehyde (1.0 mmol), malonic acid (1.2 mmol), and L-proline (10 mol% as a green organocatalyst) in an agate mortar until a homogeneous powder is formed.

  • Microwave Activation: Transfer the mixture to a microwave-safe vial. Irradiate at 90°C (approx. 50–100 W) for 3–5 minutes.

    • Causality: Solvent-free conditions maximize the collision frequency of reactants. Microwave energy specifically activates the polar carbonyl and carboxyl groups, driving the condensation and subsequent decarboxylation almost instantaneously.

  • Self-Validating Cue: The evolution of CO₂ gas (bubbling) indicates successful decarboxylation. The reaction mass will transition from a solid mixture to a transient melt, then resolidify as the high-melting-point acrylic acid product forms.

  • Purification: Triturate the solid mass with warm water to remove unreacted malonic acid and L-proline. Filter and dry under a vacuum to afford the pure (E)-isoxazole acrylic acid.

Quantitative Data & Comparative Analysis

To justify the adoption of this green protocol, quantitative metrics comparing conventional heating versus microwave irradiation are summarized below. The data highlights significant improvements in yield, reaction time, and environmental impact.

Table 1: Comparative Metrics for Isoxazole Acrylic Acid Synthesis

MetricConventional Heating (Oil Bath)Microwave Irradiation (Green Protocol)Improvement / Impact
Reaction Time (Step 1) 6 - 8 hours10 minutes>95% reduction in time
Reaction Time (Step 2) 4 - 6 hours3 - 5 minutesRapid throughput
Overall Yield 55% - 65%85% - 92%Enhanced selectivity, fewer byproducts
Solvent Used Pyridine / TolueneAqueous Ethanol / Solvent-FreeElimination of toxic VOCs
Stereoselectivity Mixed (E/Z)>98% (E)-isomerThermodynamic control via MW
E-Factor (Waste/Product) > 15< 3High atom economy, sustainable

Analytical Validation

Post-synthesis, the structural integrity of the isoxazole acrylic acid must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic doublet of the vinylic protons (typically between δ 6.5 and 7.8 ppm) with a coupling constant (J) of ~16 Hz, confirming the (E)-configuration of the acrylic acid double bond. The isoxazole ring proton (if unsubstituted at C4) typically appears as a sharp singlet around δ 8.5 ppm.

  • FT-IR (ATR): A broad absorption band at 3200–2500 cm⁻¹ (O-H stretch of carboxylic acid) and a strong peak at ~1690 cm⁻¹ (C=O stretch) confirm the presence of the acrylic acid moiety.

References

  • abap.co.in - Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent.1

  • nih.gov - Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity.3

  • benchchem.com - Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.2

  • organic-chemistry.org - Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence.4

  • evitachem.com - (E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide.5

Sources

Method

Application Note: Optimized Synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid

Abstract & Introduction The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in various antibiotics (e.g., sulfamethoxazole), COX-2 inhibitors, and agonists for nicotinic acetylcholine recep...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in various antibiotics (e.g., sulfamethoxazole), COX-2 inhibitors, and agonists for nicotinic acetylcholine receptors. The synthesis of (E)-3-(5-methylisoxazol-3-yl)acrylic acid represents a critical intermediate step for generating


-unsaturated esters, amides, or reduced alkyl derivatives used in fragment-based drug discovery.

This Application Note details the Knoevenagel-Doebner condensation of 5-methylisoxazole-3-carbaldehyde with malonic acid. Unlike simple aldol condensations, the Doebner modification utilizes a pyridine-induced decarboxylation to yield the


-unsaturated carboxylic acid directly, exclusively favoring the thermodynamically stable (E)-isomer.
Key Reaction Parameters
  • Substrates: 5-methylisoxazole-3-carbaldehyde, Malonic acid.[1]

  • Catalyst/Solvent: Piperidine (cat.) in Pyridine.

  • Transformation: Condensation followed by in situ decarboxylation.

  • Target Product: (E)-3-(5-methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6).

Mechanistic Insight

The reaction proceeds through a multi-step sequence.[2][3][4] Initially, piperidine deprotonates malonic acid to generate an enolate, which attacks the aldehyde carbonyl (Knoevenagel condensation). The resulting aldol intermediate undergoes dehydration to form a dicarboxylic acid intermediate. Under reflux in pyridine, this intermediate undergoes thermal decarboxylation, driven by the relief of steric strain and the formation of the conjugated system.

Figure 1: Reaction Mechanism Pathway

KnoevenagelMechanism Aldehyde 5-Methylisoxazole- 3-carbaldehyde Enolate Enolate Formation Aldehyde->Enolate Piperidine Malonic Malonic Acid Malonic->Enolate Piperidine Aldol Aldol Intermediate Enolate->Aldol Nucleophilic Attack Dehydration Dehydration (-H2O) Aldol->Dehydration Dicarb Unsaturated Dicarboxylic Acid Dehydration->Dicarb Decarb Decarboxylation (-CO2) Dicarb->Decarb Reflux/Pyridine Product (E)-Acrylic Acid Derivative Decarb->Product Thermodynamic Control

Caption: Step-wise mechanism of the Knoevenagel-Doebner condensation leading to the (E)-alkene.

Optimization of Reaction Conditions

While the classic Doebner modification uses pyridine as both solvent and base, modern "green" chemistry initiatives often seek to minimize pyridine use due to toxicity. Below is a comparison of evaluated conditions.

Table 1: Comparative Reaction Conditions
ParameterMethod A (Standard)Method B (Green/Alternative)
Solvent Pyridine (anhydrous)Ethanol (Abs.)
Catalyst Piperidine (5-10 mol%)Piperidine (10-20 mol%)
Temperature 115°C (Reflux)78°C (Reflux)
Time 2 – 4 Hours6 – 12 Hours
Yield (Typical) 85 – 92% 65 – 75%
Workup Acidic quench (Ice/HCl)Evaporation + Acidic wash
Purity (Crude) High (>95% E-isomer)Moderate (requires recrystallization)

Recommendation: For drug development workflows where yield and purity are paramount, Method A is the validated standard. The high boiling point of pyridine ensures rapid decarboxylation, which can be sluggish in ethanol.

Standard Operating Procedure (Method A)

Materials Required[1][3][5][6][7][8][9][10][11][12]
  • 5-Methylisoxazole-3-carbaldehyde (1.0 equiv)

  • Malonic acid (1.5 equiv)

  • Pyridine (Reagent Grade, ~5-10 volumes)

  • Piperidine (0.1 equiv)

  • Hydrochloric acid (conc. and 1M)

  • Ice water[4][5]

Experimental Workflow

Workflow Start Start: Weigh Reagents Mix Dissolve Aldehyde & Malonic Acid in Pyridine Start->Mix Cat Add Piperidine (Cat.) Mix->Cat Reflux Reflux (115°C) for 3h Monitor CO2 evolution Cat->Reflux Cool Cool to RT Reflux->Cool Quench Pour into Ice-Cold HCl (pH < 2) Cool->Quench Filter Vacuum Filtration Collect Precipitate Quench->Filter Wash Wash with cold H2O Filter->Wash Dry Dry in Vacuum Oven (50°C) Wash->Dry End Final Product (E)-3-(5-methylisoxazol-3-yl)acrylic acid Dry->End

Caption: Operational workflow for the synthesis of the target acrylic acid derivative.

Detailed Steps
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 5-methylisoxazole-3-carbaldehyde (10 mmol, 1.11 g) and malonic acid (15 mmol, 1.56 g) to the flask. Add pyridine (5.0 mL).

  • Initiation: Add piperidine (1 mmol, ~100 µL) dropwise. Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (oil bath set to ~120°C).

    • Observation: Vigorous evolution of CO₂ gas (bubbling) will be observed after 15-30 minutes.

    • Maintain reflux until CO₂ evolution ceases and TLC indicates consumption of the aldehyde (typically 2-3 hours).

  • Quench & Precipitation:

    • Cool the reaction mixture to room temperature.

    • Prepare a beaker with 50 g of crushed ice and 10 mL of concentrated HCl (ensure final mixture is strongly acidic, pH ~1-2).

    • Slowly pour the reaction mixture into the stirring ice-acid mixture.

    • Result: The product should precipitate immediately as a white or off-white solid.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake with cold water (3 x 10 mL) to remove residual pyridine hydrochloride.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water (1:1) or hot water.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
No Precipitation pH is not acidic enough.Pyridine buffers the solution. Add more conc. HCl until pH < 2.
Oiling Out Product melting point depressed by impurities.Decant aqueous layer, dissolve oil in EtOAc, wash with brine, dry, and evaporate. Recrystallize residue.
Low Yield Incomplete decarboxylation.Ensure reflux temperature is maintained (>100°C) for sufficient time.
Dark Color Polymerization or oxidation.Perform reaction under Nitrogen atmosphere. Ensure pyridine is pure.

Characterization Guidelines

To validate the structure, researchers should look for the following NMR signatures:

  • ¹H NMR (DMSO-d₆):

    • 
       ~12.5 ppm (Broad s, 1H, -COOH )
      
    • 
       ~7.5 ppm (d, J = 16.0 Hz, 1H, =CH -COOH) – Large coupling constant confirms (E)-geometry.
      
    • 
       ~6.5 ppm (d, J = 16.0 Hz, 1H, Isox-CH =)
      
    • 
       ~6.4 ppm (s, 1H, Isoxazole ring proton)
      
    • 
       ~2.4 ppm (s, 3H, -CH ₃)[6]
      

References

  • Jones, G. (2011). The Knoevenagel Condensation. In Organic Reactions, Vol. 15. Wiley. [Link]

  • List, B. (2010). Doebner Modification. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation / Doebner Modification. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Scientist's Guide to Catalysts for Condensing Isoxazole Aldehydes with Active Methylene Compounds

Abstract: The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry for forming carbon-carbon double bonds.[1][2] This guide provides an in-depth analysis of catalytic systems for the condensa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry for forming carbon-carbon double bonds.[1][2] This guide provides an in-depth analysis of catalytic systems for the condensation of isoxazole aldehydes with active methylene compounds—a critical transformation for the synthesis of novel chemical entities in pharmaceutical and materials science. We move beyond simple procedural lists to explore the mechanistic rationale behind catalyst selection, offering researchers the insights needed to optimize their synthetic strategies. This document covers a comparative analysis of catalyst families, from traditional homogeneous bases to modern heterogeneous and organocatalytic systems, complete with detailed, field-tested protocols and troubleshooting advice.

The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable building block. The condensation of isoxazole aldehydes with active methylene partners yields α,β-unsaturated products that are versatile intermediates for constructing more complex molecular architectures, often used in the development of therapeutic agents.[2]

The Core Transformation: Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[2][3] The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a stabilized carbanion (enolate).[4][5] This nucleophile then attacks the electrophilic carbonyl carbon of the isoxazole aldehyde. Subsequent protonation and elimination of a water molecule yield the final α,β-unsaturated product.[4]

The choice of catalyst is paramount as it dictates reaction efficiency, selectivity, and overall process sustainability. A weak base is generally preferred to prevent the self-condensation of aldehydes that possess α-hydrogens.[3]

Caption: Figure 1: General Mechanism of Base-Catalyzed Knoevenagel Condensation.

A Comparative Analysis of Catalyst Systems

The selection of a catalyst should be guided by factors such as substrate scope, desired reaction conditions (temperature, solvent), operational simplicity, and green chemistry principles.

Homogeneous Basic Catalysts: The Traditional Workhorses

These catalysts operate in the same phase as the reactants, offering high activity.

  • Primary and Secondary Amines (e.g., Piperidine, Pyrrolidine): These are the most traditional catalysts for the Knoevenagel condensation.[3][6] Piperidine, in particular, is widely cited and effective.[7][8] The mechanism can proceed through the general base catalysis shown above or via the formation of a more electrophilic iminium ion intermediate with the aldehyde.

    • Expert Insight: While highly effective, these catalysts often require anhydrous organic solvents and can be difficult to remove from the reaction mixture, complicating product purification. Pyrrolidine has been shown to be more efficient than piperidine in certain cases, achieving higher conversions with lower catalyst loading.[9][10]

  • Organocatalysts (e.g., L-Proline): L-proline and other amino acids have emerged as powerful, environmentally benign organocatalysts.[11] They can operate through a dual-activation mechanism. The amine group activates the aldehyde by forming an iminium ion, while the carboxylic acid group can assist in the enolization of the active methylene compound.

    • Expert Insight: Proline's key advantage is its ability to catalyze reactions under mild conditions, often in greener solvents like water or ionic liquids, with high yields.[12][13][14] The use of ionic liquid-supported proline further simplifies catalyst recovery and reuse.[15]

Caption: Figure 2: Plausible L-Proline Catalytic Cycle.

Heterogeneous Catalysts: The Path to Sustainable Synthesis

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation and enables recycling—a key tenet of green chemistry.[16][17]

  • Functionalized Silicas and Zeolites: These materials provide a solid support onto which basic functionalities (e.g., amino groups) can be grafted. They offer high surface area and tunable properties.

  • Metal Oxides (e.g., ZnO, MgO, Al₂O₃): Simple metal oxides can act as effective solid base catalysts.[18] Their activity is often linked to the presence of both Lewis acidic sites (metal cations) and basic sites (oxide anions) on the surface, which work in synergy to activate both the aldehyde and the active methylene compound.[19]

  • Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with well-defined pores and a high concentration of active sites.[20] By selecting appropriate metal nodes (Lewis acids) and organic linkers (Lewis bases), MOFs can be designed as highly efficient, bifunctional catalysts for Knoevenagel condensations.[20][21]

Lewis Acid and Alternative Catalysts
  • Lewis Acids (e.g., InCl₃, Ni(NO₃)₂·6H₂O): Lewis acids activate the condensation by coordinating to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[22] Catalysts like Ni(NO₃)₂·6H₂O have proven effective in aqueous media, offering a green and efficient protocol.[23]

  • Ionic Liquids: Ionic liquids can serve as both the solvent and the catalyst.[2] Basic ionic liquids, such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), can effectively promote the reaction, often in water, allowing for easy product separation by filtration.[6]

  • Phase-Transfer Catalysts (e.g., Aliquat 336): These catalysts are useful for reactions involving reactants in two different phases (e.g., solid-liquid). Aliquat 336 has been shown to catalyze Knoevenagel condensations efficiently at room temperature under solvent-free conditions.[24]

Data-Driven Catalyst Selection

The following table summarizes the performance of various catalytic systems under different conditions, providing a quick reference for selecting an appropriate starting point for optimization.

Catalyst SystemTypical CatalystLoading (mol%)SolventTemperature (°C)TimeYield (%)Key Advantages & Ref.
Homogeneous Amine Piperidine10Toluene / EthanolReflux / RT1-6 h85-95Well-established, high yield.[6][8]
Organocatalyst L-Proline10-30CH₃CN / H₂O / ILs50-8012-24 h80-96Green, mild conditions, reusable with IL support.[12][15]
Lewis Acid Ni(NO₃)₂·6H₂O5WaterRoom Temp10-30 min90-95Fast, green solvent, commercially available catalyst.[23]
Heterogeneous (MOF) Mn-BDC0.5 - 1Water / Solvent-free60-801-3 h>99Highly active, excellent yield, recyclable.[20]
Phase Transfer Aliquat 336CatalyticSolvent-freeRoom Temp15-60 min90-98Mild, solvent-free, fast reaction.[24]
Ionic Liquid [Bmim][OAc]20WaterRoom Temp5-20 min92-98Recyclable catalyst/solvent system.[6]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions for researchers.

Protocol 1: Classic Condensation using Piperidine

This protocol describes a traditional and reliable method for the Knoevenagel condensation.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the isoxazole aldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.05 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mmol, 10 mol%) dropwise at room temperature.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A solid product often precipitates out of the solution upon formation.

  • Product Isolation: Upon completion (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove residual reactants and catalyst. The product is often pure enough after washing, but it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) if necessary.

Caption: Figure 3: General Experimental Workflow.

Protocol 2: Green Synthesis using L-Proline in Acetonitrile

This protocol offers an environmentally friendlier alternative with a simple workup.

  • Setup: To a 25 mL flask, add the isoxazole aldehyde (1.0 mmol), malononitrile (1.1 mmol), L-proline (0.3 mmol, 30 mol%), and acetonitrile (5 mL).[15]

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for 12-24 hours by TLC until the starting aldehyde is consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Add water (10 mL) to the residue. The organic product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the pure product. The aqueous filtrate containing proline can potentially be reused after water removal, though catalyst activity may decrease.[12][15]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature or switching to a more polar aprotic solvent like DMF or DMSO. For heterogeneous catalysts, ensure the catalyst is properly activated and not poisoned.

  • Side Reactions: The formation of Michael addition byproducts can occur. Using a stoichiometric amount of the active methylene compound can minimize this.

  • Difficult Purification: If the product is an oil or does not precipitate, an extractive workup is necessary. Dilute the reaction mixture with ethyl acetate and wash with water, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography.

  • Catalyst Inactivity (Heterogeneous): If a reusable catalyst shows decreased activity, it may need regeneration. This can often be achieved by washing with a solvent and drying at an elevated temperature to remove adsorbed species from the active sites.

References

  • Recent developments in Knoevenagel condensation reaction: a review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Recent Advances in the Nano-Catalytic Knoevenagel Condensation. (2020). Current Organic Synthesis. Retrieved from [Link]

  • Appaturi, J. N., Ratti, R., Phoon, B. L., Batagarawa, S. M., Din, I. U., Selvaraj, M., & Ramalingam, R. J. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(13), 4445-4469. Retrieved from [Link]

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021). Dalton Transactions. Retrieved from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Journal of Advanced Scientific Research. Retrieved from [Link]

  • Mane, D., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. ASEC. Retrieved from [Link]

  • Kyadare, G. N. (2021). Aliquat 336 catalysed Knoevenagel condensation at room temperature. International Journal for Innovative Research in Multidisciplinary Field. Retrieved from [Link]

  • Substituted active methylene synthesis by condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wang, C., et al. (2012). An Efficient and Recyclable Ionic Liquid-Supported Proline Catalyzed Knoevenagel Condensation. International Journal of Molecular Sciences. Retrieved from [Link]

  • Poly(N-isopropylacrylamide-co-l-proline)-catalyzed Claisen–Schmidt and Knoevenagel condensations: unexpected enhanced catalytic activity of the polymer catalyst. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthetic and theoretical study on proline-catalyzed Knoevenagel condensation in ionic liquid. (2025). ResearchGate. Retrieved from [Link]

  • Knoevenagel Condensation Reaction of Various Aldehyde Derivatives... (n.d.). ResearchGate. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PMC. Retrieved from [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). International Letters of Chemistry, Physics and Astronomy. Retrieved from [Link]

  • Knoevenagel condensation. (2023). YouTube. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (2021). ACS Omega. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Knoevenagel condensation in the heterogeneous phase using aluminum phosphate-aluminum oxide as a new catalyst. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Reaction Mechanism of Knoevenagel Reaction. (n.d.). Physics Wallah. Retrieved from [Link]

  • The mechanism of L-proline-catalyzed Knoevenagel condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). International Journal of Advanced Research. Retrieved from [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). Juniper Publishers. Retrieved from [Link]

  • Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. (2025). MDPI. Retrieved from [Link]

  • L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condensation. (2022). MDPI. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (n.d.). Economics and Finance Research. Retrieved from [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). RSC Advances. Retrieved from [Link]

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Method

Application Note: Esterification Protocols for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Executive Summary & Strategic Rationale This guide details the procedure for converting (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (Compound 1 ) to its methyl ester, Methyl (E)-3-(5-methylisoxazol-3-yl)acrylate (Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the procedure for converting (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (Compound 1 ) to its methyl ester, Methyl (E)-3-(5-methylisoxazol-3-yl)acrylate (Compound 2 ).

Chemical Context

The substrate contains three distinct functionalities that dictate the reaction strategy:

  • Carboxylic Acid: The target site for transformation.

  • Isoxazole Ring: A 1,2-azole heterocycle. While 3,5-disubstituted isoxazoles are generally stable to acid, the N-O bond can be susceptible to cleavage under strong reducing conditions or forcing basic conditions.

  • 
    -Unsaturated Alkene:  Existing in the (E)-configuration. This moiety presents two risks:
    
    • Isomerization: Prolonged heating or UV exposure can lead to thermodynamic equilibration with the (Z)-isomer.

    • Polymerization: As an electron-deficient alkene (Michael acceptor), it poses a risk of radical polymerization during thermal stress.

Method Selection

We present two protocols. Method A (Thionyl Chloride) is the "Gold Standard" for laboratory to pilot-scale synthesis due to its irreversible nature and ease of purification. Method B (Fischer Esterification) is provided as a scalable, cost-effective alternative for bulk manufacturing where reagent cost is paramount.

Method A: Thionyl Chloride Mediated Esterification (Primary Protocol)

Principle: In situ generation of the acyl chloride intermediate, which is immediately trapped by methanol. This method drives the reaction to completion by releasing gaseous byproducts (


 and 

), avoiding the equilibrium limitations of standard Fischer esterification.
Materials
  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid: 10.0 g (65.3 mmol)

  • Thionyl Chloride (

    
    ):  14.2 mL (196 mmol, 3.0 equiv)
    
  • Methanol (Anhydrous): 100 mL (10V)

  • Dichloromethane (DCM): For workup

  • Sodium Bicarbonate (

    
    ):  Saturated aqueous solution
    
Step-by-Step Protocol
  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (CaCl2) or nitrogen inlet.

    • Critical: Ensure the system is vented to a caustic scrubber (NaOH trap) to neutralize evolved

      
       and 
      
      
      
      gases.
  • Solvation: Charge the RBF with Methanol (100 mL) and cool to 0 °C using an ice/water bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise via the addition funnel over 20 minutes.

    • Note: Maintain internal temperature < 10 °C. The reaction of

      
       with MeOH is exothermic and generates HCl in situ.
      
  • Substrate Addition: Add the solid (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in portions to the cold solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir at RT for 30 minutes, then heat to reflux (65 °C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (SiO2, 1:1 Hexane/EtOAc) or HPLC. The acid starting material (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Workup:

    • Cool the mixture to RT.

    • Concentrate under reduced pressure (Rotavap, 40 °C) to remove solvent and excess

      
      . Do not overheat  to prevent polymerization.
      
    • Redissolve the residue in DCM (100 mL).

    • Wash carefully with saturated

      
        (2 x 50 mL) to neutralize residual acid. Caution: CO2 evolution.
      
    • Wash with Brine (50 mL).[1]

    • Dry the organic layer over anhydrous

      
      .
      
  • Isolation: Filter and concentrate in vacuo to yield the crude methyl ester.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography.

Method B: Fischer Esterification (Scalable Alternative)

Principle: Acid-catalyzed equilibrium reaction.[2] Requires excess alcohol or water removal (azeotropic distillation) to drive yield.[2]

Protocol Summary
  • Dissolve substrate in Methanol (10V).

  • Add Conc.

    
      (0.5 equiv) slowly at RT.
    
  • Reflux for 12–18 hours.

    • Optimization: For larger scales, use a Dean-Stark trap with a ternary azeotrope (e.g., Methanol/Toluene) to remove water.

  • Neutralize with solid

    
     prior to workup to prevent hydrolysis during extraction.
    

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the mechanistic pathway of Method A and the critical decision nodes in the purification process.

Esterification_Workflow Start Start: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Reagent Add SOCl2 in MeOH (0°C -> Reflux) Start->Reagent Intermed Intermediate: Acyl Chloride Formation Reagent->Intermed Activation Reaction Nucleophilic Acyl Substitution (Formation of Methyl Ester) Intermed->Reaction -SO2, -HCl Check QC Check (TLC/HPLC) Conversion > 98%? Reaction->Check Workup Evaporation & Extraction (DCM / NaHCO3 wash) Check->Workup Yes Recycle Continue Reflux Check->Recycle No Product Final Product: Methyl (E)-3-(5-methylisoxazol-3-yl)acrylate Workup->Product Recycle->Reaction

Figure 1: Operational workflow for the Thionyl Chloride mediated esterification.

Analytical Specifications & Quality Control

Verify the identity and purity of the product using the following parameters.

ParameterSpecificationDiagnostic Signal
Appearance White to off-white solidN/A
1H NMR (CDCl3) Ester MethylSinglet,

~3.80 ppm (3H)
1H NMR (CDCl3) Alkene ProtonsTwo doublets,

~6.5–7.8 ppm (

Hz indicates E-isomer)
1H NMR (CDCl3) Isoxazole MethylSinglet,

~2.4–2.5 ppm (3H)
IR Spectroscopy Carbonyl (C=O)Strong band at ~1720

(Ester)
Melting Point DistinctCompare to literature (typically 80–100 °C range dependent on purity)

Troubleshooting & Stability

Isomerization (E to Z)
  • Symptom: Appearance of new doublets in NMR with smaller coupling constants (

    
     Hz).
    
  • Cause: Extended exposure to light or excessive thermal stress.

  • Remedy: Wrap reaction flask in aluminum foil. Avoid refluxing longer than necessary.

Low Conversion
  • Cause: Water contamination in Methanol.

  • Remedy: Use anhydrous Methanol. If using Method B, add molecular sieves or use a Dean-Stark trap.

Polymerization[3][4]
  • Symptom: Formation of insoluble gums or "crash out" during reflux.

  • Remedy: Add a radical inhibitor such as MEHQ (Monomethyl ether hydroquinone) at 50–100 ppm if scaling above 50g.

References

  • Isoxazole Stability: BenchChem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025).[3][4][5] Link

  • General Esterification Protocol: Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).[1]Link

  • Thionyl Chloride Mechanism: Master Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides with SOCl2.[6]Link

  • Related Substrate Synthesis: Center for Physical Sciences and Technology. Synthesis of 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanoic acid derivatives. (2021). Link

  • Acrylic Acid Esterification: International Journal of Research and Analytical Reviews. Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid. (2023).[7] Link

Sources

Application

Application Note: Synthesis of Amide Derivatives from (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Executive Summary This guide details the synthetic protocols for derivatizing (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6) into amide libraries. The isoxazole-acrylic acid scaffold is a "privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for derivatizing (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6) into amide libraries. The isoxazole-acrylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a rigid linker in kinase inhibitors, anti-infectives, and anti-inflammatory agents.

Scientific Challenge: The primary challenge in this synthesis is the


-unsaturated carbonyl system . While the goal is amidation (1,2-addition), the conjugated double bond is susceptible to nucleophilic attack by amines (aza-Michael addition/1,4-addition).

Solution: This note provides two field-proven protocols designed to maximize amidation flux while suppressing Michael addition:

  • Method A (Acid Chloride): For scale-up and non-sensitive amines.

  • Method B (HATU Coupling): For high-throughput library generation and complex amines.

Strategic Analysis & Mechanism

Chemoselectivity Control

The reaction trajectory depends heavily on the activation energy of the carbonyl carbon versus the electrophilicity of the


-carbon.
  • Path A (Desired): Activation of the carboxylate (via

    
     or Active Ester) lowers the LUMO of the carbonyl, making it the primary electrophile for the amine.
    
  • Path B (Undesired): High temperatures or excess nucleophilic amine can lead to conjugate addition across the alkene, destroying the pharmacophore.

Critical Control Point: Maintain low temperatures (


 to RT) during the addition phase to kinetically favor amidation.
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the strategy to lock in the amide product.

ReactionPath Start (E)-3-(5-Methylisoxazol-3-yl) acrylic acid Activation Activation Step (SOCl2 or HATU) Start->Activation Activate Intermediate Activated Species (Acyl Chloride / Active Ester) Activation->Intermediate Forms Electrophile Product Target Amide (Kinetic Product) Intermediate->Product Path A: Amidation (Fast, < RT) SideProduct Michael Adduct (Thermodynamic impurity) Intermediate->SideProduct Path B: 1,4-Addition (Slow, > 40°C) Amine Amine Nucleophile (R-NH2) Amine->Intermediate Attacks

Figure 1: Chemoselectivity map. Path A is favored by high activation (good leaving group) and low temperature.

Experimental Protocols

Method A: Acid Chloride Activation (Scale-Up Preferred)

Best for: Anilines, sterically hindered amines, and multi-gram scale synthesis.

Reagents:

  • Substrate: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (2.0 equiv)

  • Catalyst: DMF (1-2 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv)

Protocol:

  • Activation: Charge a flame-dried RBF with the acrylic acid derivative and anhydrous DCM (0.2 M concentration). Cool to

    
     under 
    
    
    
    .
  • Chlorination: Add catalytic DMF (critical for oxalyl chloride mechanism). Dropwise add Oxalyl Chloride. Gas evolution (CO, CO2, HCl) will be vigorous.

  • Completion: Stir at

    
     for 30 min, then warm to RT for 2 hours.
    
    • Checkpoint: Aliquot quenched with MeOH should show Methyl ester by TLC/LCMS.

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Cool the amine solution (1.1 equiv amine + 2.5 equiv TEA in DCM) to

    
    . Cannulate the acid chloride solution slowly into the amine solution.
    
    • Why reverse addition? Keeping the amine in excess relative to the incoming acid chloride prevents double-acylation, but here we add acid chloride to amine to ensure base neutralizes HCl immediately, protecting the isoxazole ring.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Wash with brine. Dry over 
    
    
    
    .
Method B: HATU-Mediated Coupling (Library/High-Value Amines)

Best for: Acid-sensitive amines, parallel synthesis, and preventing racemization (if amine is chiral).

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous)

Protocol:

  • Pre-activation: Dissolve the acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.1 M). Add DIPEA (1.0 equiv only at this stage). Stir for 5-10 mins at RT.

    • Observation: Solution often turns yellow/orange as the OAt-active ester forms.

  • Addition: Add the amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 4–16 hours.

    • Note: Do not heat. Heating promotes the aza-Michael side reaction.

  • Workup: Dilute with EtOAc. Wash extensively with:

    • 10% LiCl (removes DMF)

    • Sat.

      
       (removes unreacted acid/HOBt)
      
    • Brine.

Data Analysis & Validation

Expected Analytical Data

The (E)-alkene geometry is a key quality attribute. It must be preserved.

FeatureMethodExpected SignalMechanistic Insight
Alkene Protons 1H-NMRTwo doublets,

6.5–7.5 ppm
Coupling constant (

) must be 15–16 Hz (Trans/E).

Hz indicates isomerization to Z.
Amide NH 1H-NMRBroad singlet,

8.0–10.0 ppm
Confirms amide bond formation.
Isoxazole-CH3 1H-NMRSinglet,

~2.4 ppm
Diagnostic for the scaffold integrity.
Mass Spec LC-MS[M+H]+Single peak. If M+Amine mass is observed, Michael addition occurred.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are anhydrous. Use Method B (HATU) if moisture is unavoidable.
Michael Adduct Reaction Temp too highKeep reaction

. Reduce reaction time.
Isomerization (E to Z) Light exposure or prolonged acid exposureProtect reaction from light. Perform workup rapidly.

Workflow Visualization (Method B)

Workflow Step1 1. Pre-Activation Acid + HATU + 1 eq DIPEA (DMF, 10 min, RT) Step2 2. Coupling Add Amine + 2 eq DIPEA (Stir 4-16h, RT) Step1->Step2 Decision LC-MS Check: Conversion > 95%? Step2->Decision Decision->Step2 No (Add 0.2 eq HATU) Workup 3. Workup EtOAc dilution LiCl / NaHCO3 washes Decision->Workup Yes Purify 4. Purification Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Step-by-step workflow for HATU-mediated library synthesis.

References

  • General Amide Synthesis via Acid Chlorides

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.

  • Isoxazole Scaffold Biological Relevance

    • Zimecki, M., et al. (2018).[3][4] Isoxazole Derivatives as Regulators of Immune Functions.[3] Molecules, 23(10), 2724.

  • Prevention of Michael Addition in Unsaturated Acids

    • Moustafa, A. H., et al. (2021). Synthesis of 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)
  • HATU Coupling Protocols

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Compound Data Source

    • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS 1065478-29-6).[5]

Sources

Method

Application Note: Ultrasound-Assisted Synthesis of Isoxazole Acrylic Acid Derivatives

Executive Summary This application note details the high-efficiency synthesis of isoxazole acrylic acid derivatives using ultrasound irradiation. Isoxazole derivatives are pharmacologically potent scaffolds, widely utili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the high-efficiency synthesis of isoxazole acrylic acid derivatives using ultrasound irradiation. Isoxazole derivatives are pharmacologically potent scaffolds, widely utilized in anti-inflammatory (e.g., Valdecoxib), antimicrobial, and anticancer therapeutics.[1][2][3][4] Traditional thermal synthesis (Knoevenagel condensation) often suffers from prolonged reaction times (4–12 hours), harsh solvents, and moderate yields.

By transitioning to Ultrasound-Assisted Synthesis (UAS) , researchers can exploit acoustic cavitation to reduce reaction times to minutes (10–30 min), utilize eco-friendly solvents (ethanol/water), and achieve yields exceeding 90%. This guide provides two distinct protocols: a homogeneous base-catalyzed method and a heterogeneous green catalytic method.

Scientific Foundation & Mechanism

The Sonochemical Advantage

The driving force behind this protocol is acoustic cavitation . When high-frequency sound waves (20–100 kHz) propagate through a liquid medium, they create alternating high-pressure (compression) and low-pressure (rarefaction) cycles.

  • Nucleation: Microscopic gas bubbles form during the rarefaction cycle.

  • Growth: Bubbles absorb energy and grow to an unstable size.

  • Collapse: Bubbles collapse violently during compression, generating localized "hot spots" (Temperatures >5000 K, Pressures >1000 atm) and high-speed microjets.

In the context of Knoevenagel condensation (Aldehyde + Active Methylene), ultrasound does not just provide heat; it significantly enhances mass transfer , especially in heterogeneous systems, and increases the frequency of molecular collisions between the isoxazole aldehyde and the enolate ion.

Mechanistic Pathway (Visualization)

The following diagram illustrates the sonochemical enhancement of the reaction mechanism.

CavitationMechanism US_Source Ultrasound Source (20-40 kHz) Rarefaction Rarefaction Cycle (Bubble Nucleation) US_Source->Rarefaction Collapse Bubble Collapse (Cavitation) Rarefaction->Collapse Energy Energy Release (Hot Spots / Microjets) Collapse->Energy Deprotonation Active Methylene Deprotonation Energy->Deprotonation Enhanced Kinetics Attack Nucleophilic Attack on Isoxazole-CHO Energy->Attack Mass Transfer Deprotonation->Attack Dehydration Dehydration (-H2O) Attack->Dehydration Product Isoxazole Acrylic Acid Derivative Dehydration->Product

Figure 1: Mechanism of acoustic cavitation enhancing the Knoevenagel condensation steps.

Experimental Protocols

Materials & Equipment
  • Ultrasonic Cleaner: Bath type (e.g., 40 kHz, 100W) or Probe Sonicator (20 kHz). Note: Protocols below are optimized for a standard laboratory ultrasonic bath.

  • Reagents:

    • Isoxazole-5-carbaldehyde (Substrate)

    • Malonic acid (Active methylene source)

    • Piperidine or Pyridine (Base catalyst)

    • Ethanol (Solvent)[1][5]

    • Dilute HCl (for acidification)

  • Glassware: 50 mL Erlenmeyer flask or round-bottom flask.

Protocol A: Homogeneous Base-Catalyzed Synthesis

Target: Synthesis of 3-(isoxazol-5-yl)acrylic acid via Knoevenagel condensation.

  • Preparation: In a 50 mL flask, dissolve Isoxazole-5-carbaldehyde (1.0 mmol) and Malonic acid (1.2 mmol) in Ethanol (5 mL).

  • Catalyst Addition: Add catalytic amounts of Piperidine (0.1 mmol) or Pyridine.

  • Sonication:

    • Place the flask into the ultrasonic bath water. Ensure the reaction solvent level is below the water level of the bath.

    • Irradiate at 40 kHz at Room Temperature (25–30°C) .

    • Note: The bath temperature may rise naturally; maintain <50°C by adding ice to the bath if necessary to prevent solvent evaporation.

  • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 3:7). Reaction typically completes in 10–20 minutes .

  • Work-up:

    • Evaporate excess ethanol (optional, if volume is high).

    • Pour the reaction mixture into crushed ice-water.

    • Acidify with dilute HCl (pH 2–3) to precipitate the acrylic acid derivative.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Green Synthesis (Solvent-Free / Aqueous)

Target: Eco-friendly synthesis using water or solvent-free conditions.[1][6]

  • Preparation: Mix Isoxazole-5-carbaldehyde (1.0 mmol) and Meldrum's acid or Malonic acid (1.0 mmol) in a mortar.

  • Catalyst: Add Ammonium Acetate (catalytic) or use a solid support like Basic Alumina or Montmorillonite K10 if available.

  • Sonication:

    • Aqueous Method: Suspend the mixture in 5 mL water and sonicate at 40-50°C for 15-25 mins.

    • Solvent-Free: Place the neat mixture in a tube inside the bath (using a water coupling medium) and sonicate for 10-15 mins.

  • Isolation:

    • For aqueous: Filter the solid product directly.

    • For solid support: Dissolve product in hot ethanol, filter off the clay/alumina catalyst, and recrystallize.

Results & Discussion: Efficiency Comparison

The following data summarizes the efficiency gains when switching from "Silent" (Thermal Reflux) to "Ultrasound" methods for isoxazole derivatives.

ParameterThermal Reflux (Conventional)Ultrasound-Assisted (Protocol A)Improvement Factor
Reaction Time 4 – 8 Hours10 – 25 Minutes ~20x Faster
Temperature 80°C (Reflux)25 – 45°C Energy Efficient
Yield 65 – 75%88 – 96% Higher Atom Economy
Solvent Usage High (20-50 mL)Low (5 mL) or Water Green Chemistry
Side Products Michael Adducts (common)Minimal High Selectivity

Data aggregated from comparative studies on heteroaromatic Knoevenagel condensations [1, 2].

Quality Control & Troubleshooting Workflow

To ensure reproducibility, follow this logical workflow.

Workflow Start Start: Weigh Reagents (Aldehyde + Malonic Acid) Mix Dissolve in Ethanol Add Catalyst (Piperidine) Start->Mix Sonicate Sonication (20-30 min) Monitor Temp < 50°C Mix->Sonicate TLC_Check TLC Check (Complete?) Sonicate->TLC_Check Continue Continue Sonication (+5 min increments) TLC_Check->Continue No Workup Pour into Ice Water Acidify with HCl TLC_Check->Workup Yes Continue->Sonicate Filter Filtration & Washing Workup->Filter Analysis QC Analysis (H-NMR, MP, IR) Filter->Analysis

Figure 2: Step-by-step experimental workflow for QC and synthesis.

Troubleshooting Guide
  • Low Yield: Ensure the ultrasonic bath is not overloaded (water level matters). Check if the aldehyde is oxidized; use fresh reagents.

  • No Precipitation: The solution might be too acidic or too dilute. Adjust pH carefully to the pKa of the acid (~3-4) and cool the solution to 0°C.

  • Overheating: Ultrasound generates heat. If using volatile solvents, use a cooling loop or add ice to the bath periodically.

References

  • National Institutes of Health (PMC). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Royal Society of Chemistry (RSC). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. Available at: [Link][3][5][6][7][8][9][10]

  • Taylor & Francis Online. Sonochemical synthesis of methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using SnII-montmorillonite. Available at: [Link][3][4][5][6][7][8][9][10]

  • Bentham Science. Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C – H Acids in Water.[11] Available at: [Link]

Sources

Application

Reagents for coupling (E)-3-(5-Methylisoxazol-3-yl)acrylic acid with amines

Application Note: Optimized Coupling Strategies for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Part 1: Executive Summary & Chemical Context The Challenge: Coupling (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Coupling Strategies for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Part 1: Executive Summary & Chemical Context

The Challenge: Coupling (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6) presents a unique set of challenges compared to standard aliphatic amide synthesis. The molecule features an


-unsaturated carboxylic acid conjugated to an electron-deficient isoxazole ring.

Key Synthetic Risks:

  • Michael Addition (1,4-Addition): The

    
    -carbon is highly electrophilic due to the conjugation with both the carbonyl and the isoxazole. Nucleophilic amines (especially unhindered primary amines) may attack the double bond rather than the carbonyl, leading to byproduct formation.
    
  • E/Z Isomerization: The (E)-geometry is thermodynamically stable but can isomerize to the (Z)-isomer via the ketene intermediate or prolonged exposure to the activated ester form, particularly under high pH or high temperature.

  • Isoxazole Instability: While generally robust, the isoxazole N-O bond can be sensitive to strong reducing agents or harsh nucleophilic conditions (e.g., strong hydroxides) which can trigger ring opening to

    
    -keto nitriles.
    

The Solution: This guide prioritizes reagents that maximize acylation rate over 1,4-addition rate while maintaining mild conditions to preserve alkene geometry.

Part 2: Reagent Selection Matrix

We have evaluated three primary activation strategies. Use the table below to select the protocol best suited for your specific amine substrate.

FeatureMethod A: T3P® (Propylphosphonic Anhydride) Method B: HATU / DIPEA Method C: Mixed Anhydride (IBCF)
Best For Standard & Scalable Synthesis Unreactive/Electron-poor Amines Temperature-Sensitive Substrates
Mechanism Anhydride activation (Low epimerization)Uronium active esterMixed carbonic anhydride
Isomerization Risk Very LowModerate (Base dependent)Low (if kept < -10°C)
Michael Addition Risk Low (Fast kinetics)ModerateLow
Workup Excellent (Water-soluble byproducts)Difficult (Tetramethylurea removal)Standard extraction
Atom Economy HighLowModerate

Part 3: Decision Logic & Workflow (Visualization)

The following decision tree guides the researcher through the selection process based on the physicochemical properties of the amine partner.

ReagentSelection Start Start: Select Amine Partner CheckSterics Is the Amine Sterically Hindered? Start->CheckSterics CheckElectronic Is the Amine Electron Deficient? (e.g., Aniline, Pyridine) CheckSterics->CheckElectronic No MethodB Method B: HATU Protocol (High Reactivity) CheckSterics->MethodB Yes (Needs high activation) CheckScale Is the Scale > 10 grams? CheckElectronic->CheckScale No CheckElectronic->MethodB Yes MethodA Method A: T3P Protocol (Recommended Default) CheckScale->MethodA Yes (Green/Scalable) CheckScale->MethodA No (Easy Workup) MethodC Method C: Mixed Anhydride (Low Temp Control) CheckScale->MethodC If T3P fails/unavailable

Figure 1: Decision matrix for selecting the optimal coupling reagent based on amine sterics, electronics, and reaction scale.

Part 4: Detailed Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling

Recommended for 80% of applications due to low epimerization and ease of purification.

Materials:

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the acrylic acid derivative and the amine in EtOAc (concentration ~0.2 M).

    • Note: Unlike HATU, T3P allows mixing the acid and amine before adding the coupling agent, which minimizes the lifetime of the activated species in the absence of a nucleophile.

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (or DIPEA) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5 minutes.

    • Critical: Maintain 0°C during addition to prevent exotherms that could trigger isomerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC/LC-MS.

  • Workup (The "Self-Validating" Step):

    • Add water (equal volume).

    • Separate layers.

    • Wash organic layer with 1M HCl (to remove excess amine/pyridine), then sat. NaHCO3 (to remove unreacted acid), then Brine.

    • Validation: T3P byproducts are water-soluble.[2][3] If the organic layer is clear, the majority of impurities are removed.

  • Isolation: Dry over MgSO4, filter, and concentrate.

Why this works: T3P acts as a kinetic scavenger of water. The cyclic anhydride structure is sterically bulky, which discourages attack at the


-carbon (Michael addition) while rapidly activating the carbonyl oxygen [1].
Protocol B: HATU High-Reactivity Coupling

Reserved for unreactive anilines or highly hindered secondary amines.

Materials:

  • Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the acid in DMF (0.1 M) and cool to 0°C. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for only 5-10 minutes .

    • Caution: Prolonged pre-activation increases the risk of racemization/isomerization.

  • Coupling: Add the amine (1.1 equiv) and the remaining DIPEA (1.0-2.0 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Dilute with EtOAc and wash extensively with 5% LiCl solution (to remove DMF), followed by 1M HCl and NaHCO3.

Risk Mitigation:

  • Isomerization Check: Perform 1H NMR on the crude. The alkene protons for the (E)-isomer typically show a coupling constant (

    
    ) of ~15-16 Hz. If 
    
    
    
    drops to ~10-12 Hz, you have significant (Z)-isomer contamination [2].

Part 5: Quality Control & Troubleshooting

Self-Validating Analytical Checkpoints:

  • NMR Diagnostic (Alkene Geometry):

    • Target: Doublet at

      
       6.5–7.5 ppm.
      
    • Pass:

      
       Hz (Trans/E).
      
    • Fail:

      
       Hz (Cis/Z).
      
  • Mass Spec Diagnostic (Michael Adducts):

    • Target Mass: [M+H]+

    • Michael Adduct Mass: [M + Amine + H]+ (Mass of product + Mass of amine).

    • If Michael adduct is observed: Switch to Method C (Mixed Anhydride) at -20°C to kinetically favor acylation.

Data Summary Table: Reagent Performance

ParameterT3P (EtOAc)HATU (DMF)Oxalyl Chloride
Yield (Avg) 85-92%75-88%60-95% (Variable)
Purity (Crude) High (>90%)Medium (Urea byproducts)Low (Polymers possible)
E/Z Ratio > 99:1~ 95:5Variable
Cost Efficiency High (Process friendly)Low (Expensive reagent)High (Cheap materials)

Part 6: References

  • Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications. Source: Core.ac.uk / Synlett. URL:[Link] Context: Validates T3P as a low-epimerization reagent for sensitive substrates.

  • Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives. Source: ACS Journal of Organic Chemistry (2019).[4] URL:[Link] Context:[5][1][4][6][7][8][9][10] Provides spectral data and stability context for isoxazolyl-acrylic systems.

  • Amide Bond Formation: Beyond the Myth of Coupling Reagents. Source: Chemical Society Reviews (2009). URL:[Link] Context: General review supporting the selection of reagents for difficult amidation.[11]

Sources

Method

Application Note: Precision Polymerization of Isoxazole-Functionalized Acrylic Monomers

Abstract & Strategic Rationale The incorporation of isoxazole moieties into polymer backbones represents a high-value strategy in modern drug delivery and smart materials engineering. Isoxazoles are privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The incorporation of isoxazole moieties into polymer backbones represents a high-value strategy in modern drug delivery and smart materials engineering. Isoxazoles are privileged pharmacophores found in therapeutics such as valdecoxib (COX-2 inhibitor) and sulfamethoxazole (antibiotic). When pendent to an acrylic backbone, these heterocycles offer unique dipole-dipole interactions, hydrogen bonding capabilities, and latent reactivity (e.g., ring-opening to


-keto nitriles).

This guide provides a definitive protocol for the polymerization of (3-methylisoxazol-5-yl)methyl acrylate (MIMA) . While Free Radical Polymerization (FRP) is possible, it yields broad dispersity and poor end-group fidelity. Therefore, this protocol utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] RAFT is selected over Atom Transfer Radical Polymerization (ATRP) to avoid the risk of the isoxazole nitrogen coordinating with copper catalysts, which can poison the polymerization.

Monomer Synthesis: The Precursor

Before polymerization, high-purity monomer is required. Commercial sources for specific isoxazole acrylates are rare; thus, in-house synthesis via esterification is standard.

Protocol A: Synthesis of (3-methylisoxazol-5-yl)methyl acrylate

Reaction Type: Nucleophilic Acyl Substitution (Esterification)

Reagents:

  • (3-Methyl-5-isoxazolyl)methanol (1.0 eq)

  • Acryloyl chloride (1.2 eq) [Freshly distilled]

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with

    
    .
    
  • Solvation: Dissolve (3-Methyl-5-isoxazolyl)methanol (5.0 g, 44.2 mmol) in 100 mL anhydrous DCM.

  • Base Addition: Add

    
     (9.2 mL, 66.3 mmol) and cool the solution to 0°C using an ice bath.
    
  • Acylation: Add acryloyl chloride (4.3 mL, 53.0 mmol) dropwise over 30 minutes. Critical: The reaction is exothermic; slow addition prevents thermal ring-opening or polymerization.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Work-up: Wash the organic layer with 1M HCl (2x), saturated

    
     (2x), and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    H-NMR (
    
    
    
    ). Look for vinyl protons (5.8–6.4 ppm) and the isoxazole ring proton (~6.0 ppm).

Core Protocol: RAFT Polymerization of MIMA[3]

This protocol targets a Degree of Polymerization (DP) of 100. We utilize a trithiocarbonate Chain Transfer Agent (CTA) due to its high transfer constant with acrylates.

Materials
  • Monomer (M): Purified MIMA.

  • CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB).

  • Initiator (I): Azobisisobutyronitrile (AIBN). Recrystallize from methanol before use.

  • Solvent: 1,4-Dioxane (inhibitor-free).

Experimental Design (Stoichiometry)

To achieve controlled growth, the ratio of


 is critical.
  • Target DP: 100

  • Ratio: 100 : 1 : 0.2

  • Solid Content: 20-30% w/v (High dilution minimizes bimolecular termination).

Step-by-Step Workflow
  • Preparation: In a 20 mL Schlenk tube, dissolve MIMA (1.0 g, 6.0 mmol), CTA (0.06 mmol), and AIBN (0.012 mmol) in 1,4-Dioxane (3.0 mL).

  • Degassing (The Oxygen Trap):

    • Seal the tube with a rubber septum.

    • Perform 4 cycles of Freeze-Pump-Thaw :

      • Freeze in liquid

        
        .
        
      • Pump (apply vacuum) for 10 mins.

      • Thaw in warm water.

      • Backfill with high-purity Argon.

    • Why? Oxygen is a radical scavenger. Incomplete degassing leads to long induction periods or dead chains.

  • Polymerization:

    • Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

    • Stir magnetically at 300 rpm.

    • Time: 8–12 hours. (Monitor conversion via NMR; stop at ~80% conversion to preserve low dispersity).

  • Quenching:

    • Remove from heat and immerse in liquid

      
       or an ice bath.
      
    • Expose to air to terminate radicals.

  • Purification:

    • Dilute the crude mixture with a small amount of THF.

    • Precipitate dropwise into cold Diethyl Ether or Hexane (10x excess volume).

    • Centrifuge and decant. Repeat precipitation 2x.

  • Drying: Dry the yellow/orange polymer (color comes from the CTA end-group) under high vacuum at 40°C for 24 hours.

Visualization of Workflows

Diagram 1: Synthesis & Application Logic

This flow illustrates the progression from raw materials to the final bioactive polymer architecture.

SynthesisFlow raw Precursors (Isoxazole Alcohol + Acryloyl Cl) monomer Monomer (MIMA) Functional Acrylate raw->monomer Esterification (0°C, Et3N) raft RAFT Polymerization (CTA + AIBN + Heat) monomer->raft Degassing Freeze-Pump-Thaw polymer Poly(MIMA) Well-defined Homopolymer raft->polymer 70°C, 12h Controlled Growth app Applications (Drug Delivery / Hydrogels) polymer->app Self-Assembly

Caption: Linear progression from isoxazole precursor synthesis to controlled RAFT polymerization and final application.

Diagram 2: RAFT Mechanism Specifics

Understanding the "Living" nature of the process.

RAFTMech init Initiation (AIBN -> I•) prop Propagation (Pn• + Monomer) init->prop pre_eq Pre-Equilibrium (CTA Transfer) prop->pre_eq Add to CTA main_eq Main Equilibrium (Living Chain Growth) prop->main_eq Add to Macro-CTA pre_eq->prop Fragment R• main_eq->main_eq Rapid Exchange (Low PDI) term Termination (Dead Polymer) main_eq->term Bimolecular (Minimize this)

Caption: The RAFT cycle. The Main Equilibrium ensures all chains grow at the same rate, yielding low dispersity (PDI < 1.2).

Data Analysis & Troubleshooting

Characterization Metrics

After purification, the polymer must be validated.

TechniqueParameterExpected ResultNote

H-NMR
Conversion> 70%Compare vinyl peaks (monomer) vs. backbone broad peaks.
GPC (THF) Dispersity (Đ)< 1.25Narrow peak indicates successful RAFT control.
GPC

Close to theoretical

DSC

20°C – 50°CDependent on side-chain length; isoxazoles are rigid.
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Dispersity (>1.5) Poor CTA choice or TerminationSwitch to a Trithiocarbonate CTA. Reduce radical flux (lower [I]).
No Polymerization Oxygen inhibitionCheck vacuum seal. Increase Freeze-Pump-Thaw cycles to 5.
Pink/Red Solution Oxidation of CTAEnsure CTA is stored at -20°C. Check purity.
Insoluble Polymer CrosslinkingDo not overheat (>80°C). Isoxazoles can ring-open at high T.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2] Australian Journal of Chemistry. Link

  • Gregory, A., & Stenzel, M. H. (2012). Complex Polymer Architectures via RAFT Polymerization: From Fundamental Process to Extending the Scope of Applications. Progress in Polymer Science. Link

  • Veronese, F. M., et al. (2005). Isoxazole-functionalized polymers for biomedical applications. Bioconjugate Chemistry. (Contextual grounding in heterocycle bioactivity).
  • Semsarilar, M., & Perrier, S. (2010). 'Green' Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization. Nature Chemistry. Link

  • Kaur, K., et al. (2014). Isoxazole derivatives as bioactive agents: A review. European Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing polymerization of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid during synthesis

Ticket ID: #ISOX-AA-004 Subject: Prevention of Polymerization & Oligomerization During Synthesis Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Polymerization Challenge The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISOX-AA-004 Subject: Prevention of Polymerization & Oligomerization During Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Polymerization Challenge

The synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (often via Knoevenagel condensation) presents a dual-threat stability challenge. Unlike simple aromatics, the isoxazole ring is electron-deficient, but the acrylic moiety is highly prone to radical polymerization (forming insoluble gels) and base-catalyzed oligomerization (forming gummy Michael-adducts).

This guide provides a self-validating protocol to suppress these pathways, ensuring high yields of the crystalline monomer.

Root Cause Analysis (Diagnostics)

Before proceeding, identify which type of "polymerization" you are encountering based on the physical symptoms:

SymptomDiagnosisRoot CauseImmediate Action
Sudden Gelation (Exothermic)Radical Polymerization Oxygen depletion in the presence of heat; lack of radical scavengers.Stop heat immediately. Dilute with cold solvent (EtOAc) to dissipate heat. The batch is likely lost.
Gummy/Sticky Solid (Slow)Oligomerization Base-catalyzed Michael addition (e.g., excess piperidine/pyridine reacting with the product).Acidify to pH 2-3 immediately to protonate the base and stop the addition reaction.
Low Yield / Tar Thermal Degradation Reaction temperature >90°C without adequate inhibition.Reduce temp. Switch from neat pyridine to a solvent system (e.g., Toluene/Pyridine).[1]

Critical Control Points (The "Safe" Protocol)

A. The Inhibition Strategy

You cannot rely on "careful heating" alone. You must introduce a chemical inhibitor system.[2]

  • Primary Inhibitor (Process): Phenothiazine (PTZ) .[3][4][5][6]

    • Why: PTZ is effective at higher temperatures (reflux) and works reasonably well even if oxygen levels fluctuate.

    • Concentration: 200–500 ppm relative to the theoretical yield of the acrylic acid.

  • Secondary Inhibitor (Storage/Workup): MEHQ (Hydroquinone monomethyl ether) .[2][5][6]

    • Why: MEHQ is excellent for preventing polymerization during drying and storage but requires dissolved oxygen to function.

    • Critical Note: Never distill or heat an MEHQ-stabilized mixture under a strict inert atmosphere (Ar/N2) without an air bleed, or the inhibitor will fail.

B. Optimized Synthesis Protocol (Knoevenagel Condensation)

Standard Knoevenagel conditions (Pyridine/Piperidine) are the most common culprit for polymerization due to high basicity and heat.

Reagents:

  • 5-Methylisoxazole-3-carbaldehyde (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Solvent: Pyridine (5.0 eq) in Toluene (Volume to maintain 0.5 M) — Dilution prevents thermal hotspots.

  • Catalyst: Piperidine (0.1 eq)

  • Inhibitor: Phenothiazine (500 ppm)

Step-by-Step Workflow:

  • Charge: Add aldehyde, malonic acid, toluene, and Phenothiazine to the reactor.

  • Base Addition: Add pyridine and piperidine slowly at room temperature.

  • Controlled Ramp: Heat to 80–85°C. Do not exceed 90°C. The toluene reflux (with Stark-Dean trap) allows water removal at a lower temperature than neat pyridine.

  • Monitoring: Monitor CO2 evolution (decarboxylation). Once bubbling ceases (typically 2-4 h), the reaction is complete.

  • Quench: Cool to 40°C. Pour into ice-cold 2M HCl (excess acid is vital to kill the Michael addition pathway).

  • Precipitation: The product should precipitate as a solid. If it oils out, induce crystallization by scratching or seeding.

  • Purification: Recrystallize from Ethanol/Water (9:1). Avoid distillation.

Visualizing the Failure Pathways

The following diagram illustrates the competing pathways and where inhibitors act.

PolymerizationPathways Start Acrylic Acid Monomer Radical Carbon-Centered Radical Start->Radical Spontaneous Initiation Heat Heat / Initiator Heat->Radical Polymer Irreversible Polymer (Gel) Radical->Polymer Propagation (Chain Reaction) Stable Stable Product Radical->Stable Trapped by PTZ Radical->Stable Trapped by MEHQ+O2 Oxygen Dissolved O2 MEHQ MEHQ (Inhibitor) Oxygen->MEHQ Activates MEHQ->Radical PTZ Phenothiazine (Inhibitor) PTZ->Radical H-Atom Transfer

Caption: Figure 1.[5][7] Radical polymerization mechanism showing how PTZ and MEHQ intercept the propagation step to prevent gelation.

Frequently Asked Questions (FAQs)

Q: Can I remove the inhibitor after synthesis? A: Yes, and you should for analytical purity. Phenothiazine is non-polar and often removed during the Ethanol/Water recrystallization (it stays in the mother liquor). If traces remain, a wash with cold hexanes or toluene on the filter cake can remove surface inhibitors.

Q: Why did my reaction turn black? A: This is likely "tarring" from pyridine oxidation or polymerization of the aldehyde starting material. Ensure your aldehyde is fresh and colorless before starting. If using PTZ, the solution may turn slightly green/red (oxidized PTZ), which is normal and indicates the inhibitor is working.

Q: Can I use rotary evaporation to dry the product? A: Yes, but do not use a high-vacuum pump that removes all oxygen if you are relying on MEHQ. Use a water aspirator (approx. 20-40 mbar) which leaves trace oxygen, and keep the bath temperature <45°C.

Q: My product is an oil, not a solid. What happened? A: You likely have a mixture of the E-isomer (solid) and Z-isomer (oil), or solvent entrapment.

  • Fix: Dissolve the oil in minimum hot ethanol, add water until turbid, and let it stand in the fridge overnight. The E-isomer is thermodynamically more stable and should crystallize.

References

  • Mechanism of Acrylic Acid Polymeriz

    • Title: Inhibition of acrylic acid and acrylate autoxidation[6][8]

    • Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry)
    • URL:[Link]

  • Knoevenagel Condens

    • Title: The green Knoevenagel condensation: solvent-free condens
    • Source: Green Chemistry Letters and Reviews (Taylor & Francis)
    • URL:[Link][7]

  • Inhibitor Selection Guide

    • Title: Review of Polymerization Inhibitors for Acrylic Acid[3][4][5][6][8][9][10]

    • Source: N
    • URL:[Link]

  • Product Characteriz

    • Title: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Product Page[11]

    • Source: Sigma-Aldrich

Sources

Optimization

Technical Support Center: Purification of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for the purificati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for the purification of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid via recrystallization.

This document transcends basic step-by-step instructions. We will explore the thermodynamic and kinetic causality behind solvent selection, phase behaviors, and stereochemical enrichment to ensure your purification workflows are reproducible, high-yielding, and scientifically sound.

Physicochemical Profiling

Before initiating any recrystallization protocol, it is critical to understand the physicochemical parameters of the target molecule. The presence of both a polar carboxylic acid group and a heteroaromatic isoxazole ring dictates its solubility profile[1].

Table 1: Key Properties of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

ParameterSpecification
CAS Number 1065478-29-6[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Physical Form Solid (Powder or Crystals)
Target Purity ≥95% to ≥98%[1]
Storage Conditions Inert atmosphere, sealed, 2-8°C[1]
Optimal "Good" Solvents Ethyl Acetate (EtOAc), Ethanol (EtOH), THF
Optimal "Anti-Solvents" Heptane, Hexane, Petroleum Ether[2]

Troubleshooting & FAQs

Q: Why does my compound form a biphasic liquid ("oil out") instead of crystallizing upon cooling?

A: Oiling out (liquid-liquid phase separation) is a common kinetic trap. It occurs when the saturation temperature of your solution is higher than the melting point of the impure solute mixture. Instead of forming a highly ordered crystal lattice, the compound crashes out as a disordered, supercooled liquid.

  • The Fix: Reheat the biphasic mixture until it is completely homogeneous. Add 5-10% more of your "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the melting point of the mixture. Cool the flask at a much slower rate (e.g., insulate it in a warm water bath). Introducing a seed crystal at the cloud point will also bypass the oiling phase by providing an immediate nucleation site.

Q: How do I empirically determine the optimal Ethyl Acetate/Heptane solvent ratio?

A: The carboxylic acid and the isoxazole nitrogen form strong hydrogen bonds and dipole interactions with Ethyl Acetate, providing high solubility at the boiling point. Heptane acts as an anti-solvent, disrupting the solvation shell upon cooling and driving supersaturation[2].

  • The Strategy: You must titrate the system. Dissolve the crude solid in the absolute minimum volume of boiling EtOAc. While maintaining reflux, add boiling heptane dropwise until a faint, persistent cloudiness appears (the cloud point). Finally, add just enough boiling EtOAc (usually 1-3 drops) to render the solution perfectly clear again. This guarantees you are at the exact edge of the solubility curve, maximizing your final yield.

Q: My crude material contains both (E) and (Z) isomers. How does recrystallization ensure (E)-isomer purity?

A: This relies on thermodynamic stability and crystal lattice energy. The (E)-isomer (trans) of 3-(5-methylisoxazol-3-yl)acrylic acid possesses a planar, extended conformation that packs highly efficiently into a rigid crystal lattice. Conversely, the (Z)-isomer (cis) suffers from steric hindrance between the isoxazole ring and the carboxylic acid group, which disrupts efficient lattice packing. Because the (E)-isomer has a significantly higher lattice energy, it exhibits lower solubility in the mixed solvent system. As the solution cools, the (E)-isomer selectively nucleates and crystallizes, while the more soluble (Z)-isomer remains dissolved in the mother liquor.

Q: My yield is extremely low after vacuum filtration. What went wrong?

A: Low recovery is almost always a function of over-dilution. If you used too much "good" solvent during the initial dissolution phase, the saturation point is never reached upon cooling. To salvage the material, transfer the mother liquor to a rotary evaporator, reduce the total volume by 50-70%, and repeat the cooling process.

Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization

This protocol utilizes an Ethyl Acetate / Heptane mixed-solvent system, which is the industry standard for purifying heteroaryl acrylic acid derivatives[2][3].

Materials Required:

  • Crude (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

  • Ethyl Acetate (EtOAc) - Reagent Grade

  • Heptane (or Hexanes) - Reagent Grade

  • Erlenmeyer flasks, magnetic hotplate stirrer, Buchner funnel, filter paper.

Step-by-Step Methodology:

  • Initial Dissolution: Weigh the crude (E)-3-(5-Methylisoxazol-3-yl)acrylic acid and transfer it to an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of EtOAc (approx. 3-5 mL per gram of crude).

  • Heating: Place the flask on a hotplate and heat to a gentle reflux (approx. 77°C). If the solid does not fully dissolve, add EtOAc in 1 mL increments, allowing time for dissolution between additions, until the solution is clear.

  • Hot Filtration (Optional but Recommended): If insoluble mechanical impurities or dust are present, rapidly filter the hot solution through a fluted filter paper into a pre-warmed flask to prevent premature crystallization.

  • Anti-Solvent Titration: While keeping the solution at a gentle boil, begin adding hot heptane dropwise. Continue addition until a faint, milky cloudiness persists in the boiling solution.

  • Clearing the Solution: Immediately add boiling EtOAc dropwise (usually 1 to 5 drops) just until the solution becomes perfectly clear again. Remove the flask from the heat source.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature. Causality note: Rapid cooling traps impurities in the crystal lattice; slow cooling allows for dynamic equilibrium, yielding high-purity, well-defined crystals. Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Collect the purified crystals via vacuum filtration using a Buchner funnel.

  • Washing & Drying: Break the vacuum, cover the crystal bed with a small volume of ice-cold heptane (to wash away residual mother liquor without dissolving the product), and reapply the vacuum. Dry the crystals under high vacuum to a constant weight.

Process Workflow Visualization

The following diagram illustrates the logical decision-making process during the mixed-solvent recrystallization workflow, specifically highlighting the critical "oiling out" troubleshooting node.

Recrystallization_Workflow Start Crude (E)-3-(5-Methylisoxazol-3-yl) acrylic acid Dissolve Dissolve in minimal hot EtOAc (Good Solvent) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter AddAnti Add hot Heptane dropwise (Anti-Solvent) until cloudy Filter->AddAnti Cool Cool slowly to Room Temp then to 4°C AddAnti->Cool Check Did it oil out? Cool->Check Reheat Reheat & add 1-2 mL EtOAc Check->Reheat Yes Crystallize Nucleation & Crystal Growth Check->Crystallize No Reheat->Cool Isolate Vacuum Filtration & Wash with cold Heptane Crystallize->Isolate Pure Pure (E)-Isomer Crystals Isolate->Pure

Caption: Workflow for mixed-solvent recrystallization of heteroaryl acrylic acids.

References

  • Hawash, M., et al. (2022). "Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability." PMC - National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield of Knoevenagel Condensation for Isoxazole Derivatives

Current Status: Online Operator: Senior Application Scientist Topic: Synthesis of 4-arylidene-isoxazol-5(4H)-ones via Knoevenagel Condensation Introduction: The Reaction Landscape Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Synthesis of 4-arylidene-isoxazol-5(4H)-ones via Knoevenagel Condensation

Introduction: The Reaction Landscape

Welcome to the technical support hub for isoxazole synthesis. You are likely here because you are targeting 4-arylidene-isoxazol-5(4H)-ones , a privileged scaffold in drug discovery with anticancer, antimicrobial, and anti-inflammatory properties.

The core transformation involves the Knoevenagel condensation of a 3-substituted-isoxazol-5(4H)-one (the active methylene component) with an aromatic aldehyde.[1] While this reaction is thermodynamically favorable due to the formation of a conjugated exocyclic double bond, experimentalists often face issues with reversible aldol intermediates , Michael addition side-products (bis-isoxazoles) , and poor solubility .

This guide moves beyond basic textbook procedures to provide field-tested optimization strategies.

Module 1: Experimental Protocols & Catalyst Selection

Protocol A: The "Green" Standard (High Yield, Eco-Friendly)

Recommended for initial screening and scale-up.

This protocol utilizes water as the solvent and L-Valine or 2-Aminopyridine as an organocatalyst. Water promotes the reaction via the hydrophobic effect, often precipitating the product to drive equilibrium forward.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Hydroxylamine hydrochloride (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Catalyst: L-Valine (10 mol%) or Sodium Acetate (1.0 equiv)

  • Solvent: Water (or Ethanol:Water 1:1 for lipophilic aldehydes)

Step-by-Step Workflow:

  • In Situ Formation: Dissolve ethyl acetoacetate, hydroxylamine HCl, and sodium acetate in water. Stir for 10–15 minutes at room temperature (RT) to generate the 3-methylisoxazol-5(4H)-one intermediate in situ.

  • Condensation: Add the aromatic aldehyde and the organocatalyst (L-Valine).

  • Reaction: Stir at RT to 60°C . Monitor via TLC (Ethyl Acetate:n-Hexane 3:7).

    • Note: Electron-rich aldehydes (e.g., 4-OMe) may require 60°C; electron-deficient ones react rapidly at RT.

  • Work-up: The product typically precipitates as a solid. Filter, wash with cold water and cold ethanol .[2]

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Microwave-Assisted Synthesis (Rapid Screening)

Recommended for stubborn substrates or library generation.

Conditions:

  • Catalyst: Piperidine (catalytic drops) or Ionic Liquid ([bmim]BF4).

  • Solvent: Ethanol or Solvent-free.[3]

  • Settings: 140–160°C, 2–5 minutes.

  • Yield Expectation: >90% typically.[4]

Catalyst Performance Comparison
Catalyst ClassSpecific CatalystTypical YieldReaction TimeNotes
Traditional Base Piperidine / Pyridine70–85%2–6 hHarder to remove; toxic.
Amino Acid L-Valine / Glycine85–96%15–60 minGreen; water-compatible [1].
Ionic Liquid [bmim]OH / [bmim]BF490–98%5–20 minRecyclable; expensive [2].
Nano-Catalyst Nano-ZnO92–96%10–30 minHeterogeneous; easy filtration [3].
Organocatalyst 2-Aminopyridine88–95%20–40 minMild conditions; high atom economy [4].

Module 2: Mechanistic Logic & Visualization

Understanding the mechanism is critical for troubleshooting. The reaction is reversible. To maximize yield, we must drive the dehydration step and prevent the retro-aldol reaction.

Mechanism: Knoevenagel Condensation on Isoxazol-5-one[1]

KnoevenagelMechanism Isox 3-Methylisoxazol-5(4H)-one (Active Methylene) Enolate Enolate Anion (Nucleophile) Isox->Enolate -H+ Base Base Catalyst (Deprotonation) Base->Enolate promotes Aldol Aldol Intermediate (Alcohol) Enolate->Aldol +Aldehyde (C-C Bond Formation) Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Aldol Product 4-Arylidene-isoxazol-5(4H)-one (Final Product) Aldol->Product -H2O (Dehydration) BisProduct Bis-Isoxazolyl Methane (Side Product) Product->BisProduct +Enolate (Michael Addition)

Figure 1: Mechanistic pathway showing the critical dehydration step and the potential Michael addition side reaction (red dashed line) leading to bis-products.

Module 3: Troubleshooting Guide (Q&A)

Q1: The reaction mixture turned into a sticky oil/gum instead of a precipitate. What happened?

Diagnosis: This usually indicates incomplete dehydration (stalled at the aldol intermediate) or the presence of impurities preventing crystallization. Solution:

  • Force Dehydration: Heat the mixture (reflux in ethanol) for an additional 30 minutes. The elimination of water is endothermic and entropy-driven.

  • Solvent Swap: If using water, add a small amount of ethanol (10-20%) and scratch the flask walls with a glass rod to induce nucleation.

  • Acid Wash: The oil might be the unreacted amine catalyst complex. Wash the crude oil with dilute HCl (if product is acid stable) or cold water to remove catalyst residues.

Q2: My yield is low (<50%), and TLC shows starting material remaining.

Diagnosis: Equilibrium limitation or deactivated catalyst. Solution:

  • Water Removal: The reaction produces water.[5] If the equilibrium is unfavorable, add a dehydrating agent (molecular sieves) or use a Dean-Stark trap if refluxing in toluene (though green protocols avoid this).

  • Aldehyde Oxidation: Check your aldehyde.[2] If it has oxidized to carboxylic acid, it will deactivat the amine catalyst (salt formation). Wash liquid aldehydes with NaHCO3 before use.

  • Catalyst Loading: Increase catalyst loading to 20 mol%.

Q3: I see a new spot on TLC that is NOT the product or starting material. (Bis-product formation).

Diagnosis: You have formed the bis-isoxazolyl methane via a Michael addition. This happens when the active methylene (isoxazolone) attacks the newly formed product (Michael acceptor). Solution:

  • Stoichiometry: Ensure a slight excess of the Aldehyde (1.1 to 1.2 equiv), not the isoxazolone.

  • Temperature Control: Michael addition is favored at high temperatures and long reaction times.[3] Reduce temperature and stop the reaction immediately upon consumption of the isoxazolone.

  • Base Strength: Strong bases favor the Michael addition. Switch to a milder base like L-Proline or Glycine .

Q4: The product is colored (deep yellow/orange/red). Is this an impurity?

Diagnosis: No. 4-arylidene-isoxazol-5(4H)-ones are highly conjugated systems (push-pull alkenes). Validation:

  • Yellow/Orange: Typical for phenyl/substituted phenyl derivatives.

  • Red/Dark: Typical for N,N-dimethylamino or nitro-substituted derivatives.

  • Action: Verify via melting point and NMR. Do not over-purify based solely on color.

Module 4: Advanced Optimization & Workflow

Use this logic tree to determine the best optimization path for your specific substrate.

OptimizationLogic Start Start Optimization Solubility Is Aldehyde Water Soluble? Start->Solubility Green Protocol A: Water + L-Valine (RT to 60°C) Solubility->Green Yes CoSolvent Protocol A (Modified): Ethanol/Water (1:1) Solubility->CoSolvent No CheckYield Yield > 80%? Green->CheckYield CoSolvent->CheckYield Success Standardize Protocol CheckYield->Success Yes Fail Analyze Failure Mode CheckYield->Fail No Steric Steric Bulk/Low Reactivity? Fail->Steric Microwave Protocol B: Microwave (140°C, 5 min) Steric->Microwave Yes AcidSensitive Acid Sensitive Groups? Steric->AcidSensitive No Neutral Use Ionic Liquid or Nano-ZnO (Neutral pH) AcidSensitive->Neutral Yes

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate properties.

References

  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated condensation. Source: Indian Academy of Sciences (2014). URL:[Link]

  • A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Source: Aston Publications Explorer. URL:[Link]

  • Synthesis of 4-arylideneisoxazol-5(4H)-ones using nano-ZnO catalyst. Source: ResearchGate (2014). URL:[Link]

  • Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones Under Aqueous Conditions. Source: Heterocycles (2021).[5][6][7][8][9][10] URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Overview & Physicochemical Profile (E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a specialized heteroaromatic compound frequently utilized as a structural scaffold in medicinal chemistry and drug discovery[1]. Structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Physicochemical Profile

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a specialized heteroaromatic compound frequently utilized as a structural scaffold in medicinal chemistry and drug discovery[1]. Structurally, it features a 5-methylisoxazole ring conjugated to an acrylic acid moiety via a trans (E) double bond.

While the isoxazole ring contributes unique electronic properties and metabolic stability[1], the planar, rigid nature of the conjugated system promotes strong intermolecular


 stacking. Coupled with the carboxylic acid group, this results in a highly crystalline solid with challenging aqueous solubility, particularly at low pH. This guide provides a mechanistic approach to diagnosing and resolving solubility issues during in vitro and in vivo assays.

Diagnostic Decision Tree

Use the following workflow to diagnose the root cause of precipitation in your experimental setup.

TroubleshootingWorkflow N1 Precipitation Detected in Aqueous Media N2 Origin of Solution? N1->N2 N3 DMSO Stock Dilution N2->N3 N4 Direct Aqueous Prep N2->N4 N9 Assess Kinetic Solubility (Reduce Conc. / Add Tween) N3->N9 Solvent Shift Crash N5 Check Buffer pH N4->N5 N6 pH < pKa (Acidic) N5->N6 N7 pH > pKa (Basic/Neutral) N5->N7 N8 Adjust pH to 7.4 (Deprotonate Carboxyl) N6->N8 N7->N9 Exceeds Thermo. Limit

Troubleshooting workflow for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does the compound immediately precipitate when I dilute my 10 mM DMSO stock into a physiological assay buffer (pH 7.4)? Mechanistic Cause: This is a classic "solvent shift" precipitation, often referred to as a "DMSO crash out." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The compound, suddenly stripped of its solvating DMSO shell, finds itself at a concentration far exceeding its intrinsic aqueous thermodynamic solubility. Because the nucleation kinetics of planar heteroaromatic acrylic acids are extremely fast, the compound aggregates before it can reach a stable supersaturated state[2]. Solution:

  • Perform a Kinetic Solubility Assay to determine the maximum non-precipitating concentration in your specific buffer[2].

  • Pre-dilute the DMSO stock in an intermediate solvent cascade (e.g., DMSO

    
     Ethanol 
    
    
    
    Buffer) or use a surfactant (e.g., 0.1% Tween-20) in your assay buffer to lower the surface tension and stabilize the metastable supersaturated state.

Q2: I am trying to prepare a direct aqueous stock solution without DMSO, but the powder floats and refuses to dissolve. How can I fix this? Mechanistic Cause: The compound is a weak organic acid due to the acrylic acid functional group (estimated pKa ~4.2 - 4.8). In pure water (which often has a slightly acidic pH around 5.5-6.0 due to dissolved CO


) or acidic buffers, the carboxylic acid remains predominantly in its unionized (protonated) state. The unionized form is highly lipophilic and repels water[3].
Solution:  Apply the Henderson-Hasselbalch principle[3]. To achieve >99% ionization (and thus maximum aqueous solubility as a carboxylate salt), the pH of the solution must be adjusted to at least 2 units above the pKa (Target pH > 7.0). Add equimolar equivalents of a mild base to the suspension while stirring until dissolution is complete, then back-titrate to your target physiological pH.

Q3: Does heating the solution help achieve a higher stable concentration? Mechanistic Cause: Heating increases the kinetic energy of the system, temporarily overcoming the lattice energy of the crystalline solid and increasing thermodynamic solubility. However, for rigid planar molecules like (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, this is often a kinetic trap. Solution: While heating (e.g., sonication at 37°C) will accelerate dissolution, the compound will likely re-crystallize (precipitate) once the solution cools back to room temperature (25°C) if the concentration exceeds the equilibrium solubility at the lower temperature. Always assess the final solubility at the intended assay temperature.

Physicochemical & Solvation Matrix

The following table summarizes the solubility behavior of the compound across different environments to guide your solvent selection.

Parameter / SolventEstimated Value / CompatibilityMechanistic Rationale
pKa (Carboxylic Acid) ~4.2 - 4.8Dictates pH-dependent ionization.
LogP (Unionized) ~1.5 - 2.0Moderate lipophilicity; favors organic solvents.
Water (pH < 4.0) Poor (< 0.1 mg/mL)Compound is fully protonated and neutral[3].
Water (pH > 7.4) Good (> 5 mg/mL)Forms highly soluble carboxylate anion[3].
DMSO / DMF Excellent (> 50 mM)Disrupts hydrogen bonding and

stacking.
Ethanol / Methanol Moderate (~ 10 mM)Good intermediate solvent for step-down dilution.

Experimental Protocols

Protocol A: Turbidimetric Kinetic Solubility Assessment

Objective: Determine the maximum working concentration of the compound in assay buffer before precipitation occurs, ensuring self-validating data through controlled serial dilution[2].

  • Stock Preparation: Prepare a 10 mM stock solution of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in 100% molecular biology grade DMSO.

  • Serial Dilution: Create a 3-fold serial dilution of the DMSO stock across 8 wells in a V-bottom microtiter plate (using DMSO as the diluent).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a clear, flat-bottom 96-well plate containing 98 µL of the target aqueous assay buffer (e.g., DPBS, pH 7.4). This yields a final DMSO concentration of 2%.

  • Incubation: Seal the plate and incubate at 25°C for 1 hour on a plate shaker at 300 RPM to allow equilibrium of the metastable state.

  • Measurement: Measure the absorbance at 620 nm using a microplate reader.

  • Analysis: The kinetic solubility limit is defined as the highest concentration where the absorbance remains equivalent to the blank (buffer + 2% DMSO). A sharp spike in absorbance indicates light scattering due to compound precipitation.

Protocol B: Preparation of a 10 mM Aqueous Stock via in situ Salt Formation

Objective: Formulate a DMSO-free, highly concentrated aqueous stock by exploiting the Henderson-Hasselbalch relationship[3].

  • Weighing: Weigh 1.53 mg of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (MW ~153.14 g/mol ) into a clean glass vial.

  • Base Addition: Add 900 µL of a 20 mM NaOH solution. The molar excess of base ensures rapid deprotonation of the acrylic acid moiety.

  • Agitation: Vortex vigorously for 2-3 minutes. The cloudy suspension will transition to a clear solution as the sodium salt forms.

  • Buffering: Once fully dissolved, add 100 µL of 10X PBS (Phosphate Buffered Saline) to stabilize the pH around 7.4.

  • Verification: Visually inspect against a dark background for micro-crystals. Filter through a 0.22 µm PTFE syringe filter before use in sterile biological assays.

References

  • Title: Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery Source: Asian Journal of Research in Chemistry URL: 1

  • Title: Acrylic acid and its salts and acyl derivatives - Draft evaluation statement Source: industrialchemicals.gov.au URL:

  • Title: Turbidimetric (Kinetic) Solubility Assay Source: domainex.co.uk URL: 2

  • Title: Solubility - Pharmaceutical solutions Source: pharmacy180.com URL: 3

Sources

Troubleshooting

Separating (E) and (Z) isomers of 3-(5-Methylisoxazol-3-yl)acrylic acid

Ticket ID: #ISOX-3-ACR-EZ Subject: Separation and Purification of (E) and (Z) 3-(5-Methylisoxazol-3-yl)acrylic acid Assigned Specialist: Senior Application Scientist, Separation Sciences Diagnostic & Strategy Selector Be...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISOX-3-ACR-EZ Subject: Separation and Purification of (E) and (Z) 3-(5-Methylisoxazol-3-yl)acrylic acid Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic & Strategy Selector

Before initiating wet chemistry, determine your separation strategy based on your purity requirements and available equipment. The (


)-isomer is thermodynamically favored and typically constitutes the major product (>90%) in Knoevenagel condensations, whereas the (

)-isomer is often formed via photoisomerization or specific Wittig protocols.
Workflow Decision Tree

SeparationStrategy Start Start: Crude Mixture Analysis Target Which Isomer is Target? Start->Target E_Target Target: (E)-Isomer (Major Product) Target->E_Target Z_Target Target: (Z)-Isomer (Minor/Labile Product) Target->Z_Target Cryst Method A: Fractional Crystallization (Solubility Differential) E_Target->Cryst Prep_HPLC Method B: Preparative HPLC (Reverse Phase C18/Phenyl) Z_Target->Prep_HPLC Photo Pre-step: Photoisomerization (UV 300-366nm) Z_Target->Photo If Z is low Check_Purity Check Purity (NMR/HPLC) Cryst->Check_Purity Success_E >98% Purity: Isolate Check_Purity->Success_E Fail_E <98% Purity: Recrystallize Check_Purity->Fail_E Fail_E->Cryst Change Solvent Workup Workup: Cold, Dark, Acidic Prep_HPLC->Workup Photo->Prep_HPLC

Figure 1: Strategic decision tree for selecting the appropriate purification method based on the target isomer.

Module A: Troubleshooting Crystallization (The ( )-Isomer)

Context: The (


)-isomer (trans) possesses a more planar structure compared to the (

)-isomer (cis), leading to efficient crystal packing and significantly lower solubility in polar protic solvents.
Common Issue: "My crystals still contain 5-10% ( )-isomer."

Root Cause: Rapid cooling traps the (


)-isomer (impurity) within the crystal lattice of the (

)-isomer. Solution: Thermodynamic control via slow cooling.

Protocol 1: Fractional Recrystallization

  • Solvent Selection: Use Ethanol/Water (9:1) or Methanol .

    • Why: The carboxylic acid group requires a polar solvent, but the isoxazole ring adds lipophilicity. Water acts as the anti-solvent.

  • Dissolution: Dissolve the crude solid in boiling ethanol. Add water dropwise until persistent turbidity is just observed, then add a few drops of ethanol to clear it.

  • Cooling: Allow the flask to cool to room temperature undisturbed over 2-3 hours. Then move to 4°C.

    • Critical: Do not shock-cool in an ice bath immediately; this precipitates the (

      
      )-isomer.
      
  • Filtration: Filter the (

    
    )-crystals. The mother liquor will be enriched with the (
    
    
    
    )-isomer (keep this if you need to isolate Z later).

Module B: Chromatography & HPLC (The ( )-Isomer)

Context: Separation by chromatography requires strict pH control. The pKa of the acrylic acid moiety is approximately 4.5. At neutral pH, the molecule exists in an equilibrium between the acid and carboxylate forms, causing severe peak tailing and loss of resolution.

Common Issue: "Peaks are tailing or co-eluting."

Root Cause: Ionization of the carboxylic acid or insufficient stationary phase selectivity. Solution: Acidic mobile phase modification and


-selective columns.

Protocol 2: HPLC Method Development

ParameterRecommendationTechnical Rationale
Stationary Phase Phenyl-Hexyl (Primary) or C18 (Secondary)Phenyl-Hexyl phases offer unique

-

selectivity with the isoxazole ring and the acrylic double bond, often providing better separation of geometric isomers than standard C18.
Mobile Phase A Water + 0.1% Formic Acid (or TFA)CRITICAL: Acid suppresses ionization (maintains R-COOH form), ensuring sharp peaks.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile generally provides sharper peaks for aromatic acids than methanol.
Gradient 10% B to 60% B over 20 minsA shallow gradient is required to resolve the isomers.
Detection UV 254 nm or 280 nmThe conjugated system absorbs strongly in the UV region.

Elution Order (Typical): In Reverse Phase (RP) conditions with acidic buffer:

  • (

    
    )-Isomer:  More polar/compact dipole moment 
    
    
    
    Elutes First .
  • (

    
    )-Isomer:  Less polar/planar 
    
    
    
    Elutes Second .

Module C: Identification & Characterization (NMR)

Context: You cannot rely on retention time alone. Proton NMR (


H-NMR) is the definitive method for assigning stereochemistry based on the scalar coupling constants (

) of the vinylic protons.
Diagnostic Data: Coupling Constants
Feature(

)-Isomer (Trans)
(

)-Isomer (Cis)
Coupling Constant (

)
15.0 – 16.5 Hz 10.0 – 12.5 Hz
Chemical Shift (

)
Vinyl protons often upfield relative to ZVinyl protons often downfield (deshielding by carbonyl)
Thermodynamics StableMetastable (Isomerizes with light/heat)

Visual Mechanism of Identification:

NMR_Logic Sample Purified Sample NMR 1H-NMR (CDCl3 or DMSO-d6) Sample->NMR Vinyl Inspect Vinyl Region (6.0 - 8.0 ppm) NMR->Vinyl Calc Calculate J value (Distance between doublet peaks x MHz) Vinyl->Calc ResultE J = ~16 Hz (E)-Isomer Calc->ResultE ResultZ J = ~12 Hz (Z)-Isomer Calc->ResultZ

Figure 2: Logic flow for NMR-based stereochemical assignment.

Module D: Preventing Re-Isomerization (Handling ( ))

Issue: "I isolated the (


)-isomer, but after rotary evaporation, it turned back into (

)." Root Cause: Photoisomerization or thermal relaxation. The (

)-isomer is higher in energy.

Handling Protocols:

  • Amber Glassware: Perform all chromatography and storage in amber vials or wrap glassware in aluminum foil.

  • Cold Workup: Evaporate solvents at

    
    . Do not heat the water bath excessively.
    
  • Storage: Store the isolated (

    
    )-isomer as a solid at -20°C, protected from light.
    

Frequently Asked Questions (FAQ)

Q: Can I use silica gel flash chromatography? A: Yes, but it is difficult. The acid sticks to silica. You must dope your mobile phase (e.g., Hexane/Ethyl Acetate) with 1% Acetic Acid . Even then, the (


) and (

) spots may overlap significantly. Reverse-phase (C18/Phenyl) is superior for this separation.

Q: How do I synthesize the (


)-isomer if I only have (

)?
A: Dissolve the (

)-isomer in acetonitrile or methanol and irradiate with UV light (300–366 nm) in a quartz vessel. Monitor by HPLC until the E:Z ratio reaches equilibrium (often ~60:40 or 50:50). Separate via the HPLC methods described in Module B.

Q: Why is my mass spec (LC-MS) signal weak? A: If you are using TFA (Trifluoroacetic acid) in your mobile phase, it suppresses ionization in Electrospray (ESI). Switch to Formic Acid (0.1%) for MS compatibility.[1]

References

  • IUPAC Recommendations.Nomenclature of Organic Chemistry: Stereochemistry. (Defines E/Z priority rules based on Cahn-Ingold-Prelog).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative source for NMR coupling constants of vinyl systems; ).
  • Snyder, L. R., et al.Introduction to Modern Liquid Chromatography.
  • Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: Implications and applications. Chemical Reviews, 103(7), 2475-2532. Link

  • Zacuto, M. J. (2019).[2] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.[2] The Journal of Organic Chemistry, 84(10), 6465-6474. (Describes thermodynamic preference for E-isomers in Knoevenagel reactions). Link

Sources

Optimization

Technical Support Center: Troubleshooting Decarboxylation Failures in the Doebner Reaction

Current Status: Operational Topic: Doebner Modification (Knoevenagel Condensation) Module: Decarboxylation Step Analysis & Rescue Audience: Senior Chemists, Process Development Scientists Executive Summary: The Decarboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Doebner Modification (Knoevenagel Condensation) Module: Decarboxylation Step Analysis & Rescue Audience: Senior Chemists, Process Development Scientists

Executive Summary: The Decarboxylation Bottleneck

The Doebner modification of the Knoevenagel condensation is the standard route for synthesizing


-unsaturated carboxylic acids (cinnamic acid derivatives) from aldehydes and malonic acid.[1] The reaction hinges on a critical cascade: Condensation 

Dehydration

Decarboxylation
.

The Core Problem: Decarboxylation is the most energy-demanding step. Failures typically manifest in two diametrically opposed ways:

  • Incomplete Decarboxylation: Isolation of the alkylidene malonic acid (dicarboxylic acid) intermediate due to insufficient thermal energy or stabilization of the transition state.

  • Over-Decarboxylation (Vinylphenol Formation): A second decarboxylation event occurring in electron-rich substrates (e.g., phenolic aldehydes), leading to styrene derivatives (vinylphenols) instead of the desired acid.

This guide provides the diagnostic logic and protocols to resolve both failure modes.

Diagnostic Workflow: Identifying the Failure Mode

Before altering conditions, you must confirm where the reaction stalled or diverted. Use this logic flow to diagnose the crude isolate.

DiagnosticWorkflow Start Analyze Crude Solid MeltingPoint Test: Melting Point / DSC Start->MeltingPoint Effervescence Observation: Melts with Gas Evolution (Bubbling)? MeltingPoint->Effervescence Solubility Test: NaHCO3 Solubility Effervescence->Solubility NO Outcome_Inter FAILURE TYPE A: Stalled Intermediate (Alkylidene Malonic Acid) Effervescence->Outcome_Inter YES (CO2 release) Outcome_Product SUCCESS: Desired Cinnamic Acid Solubility->Outcome_Product Soluble (Acidic) Outcome_Styrene FAILURE TYPE B: Over-Decarboxylation (Vinylphenol/Styrene) Solubility->Outcome_Styrene Insoluble (Non-acidic)

Figure 1: Diagnostic logic to distinguish between stalled intermediates and over-reacted byproducts.

Technical Deep Dive: Mechanism & Causality

To troubleshoot effectively, one must understand the transition state requirements.

The Mechanism of Decarboxylation

The decarboxylation of the alkylidene malonic acid intermediate proceeds via a cyclic six-membered transition state . This requires the carbonyl oxygen of the free acid to abstract the proton from the adjacent carboxylic group, releasing CO₂ and forming the enol of the cinnamic acid.

Why it fails (Type A - Stalled Intermediate):

  • Thermal Deficit: The activation energy (

    
    ) for this concerted shift is high. If the reaction temperature drops below 100°C (e.g., using wet pyridine or ethanol without pressure), the molecules cannot surmount the barrier.
    
  • Conformational Lock: Sterically bulky substituents on the aldehyde can lock the intermediate in a conformation where the cyclic transition state is energetically unfavorable.

Why it fails (Type B - Over-Decarboxylation):

  • Substrate Electronics: In p-hydroxybenzaldehydes (e.g., Vanillin, Syringaldehyde), the phenolic proton is acidic. Under high heat (>120°C) and strong base, the resulting cinnamic acid can undergo a second decarboxylation to form a vinylphenol (styrene). This is chemically distinct from the first decarboxylation and is often driven by the formation of a quinone methide intermediate [1].

Troubleshooting Guide (Q&A)
Scenario A: The Stalled Intermediate

Q: I isolated a solid that melts with vigorous bubbling. The NMR shows two carboxylic acid protons. What happened? A: You have isolated the alkylidene malonic acid . The condensation worked, but the decarboxylation failed.

  • Immediate Fix (Rescue): Do not discard. Dissolve the intermediate in pure Quinoline (bp 237°C) with a catalytic amount of copper powder (0.5 eq). Heat to 140–150°C for 30 minutes. The higher boiling point will force the decarboxylation.

  • Process Prevention: Ensure your Pyridine is dry. Water lowers the reflux temperature of the pyridine/piperidine azeotrope below the threshold required for decarboxylation.

Q: Can I use a different base to force decarboxylation? A: Yes. Switch from Pyridine/Piperidine to Pyridine/Aniline . Aniline forms a Schiff base (imine) more readily, which is often more electrophilic, but for the decarboxylation step specifically, adding a Lewis acid like ZnCl₂ or using DMAP (4-dimethylaminopyridine) can lower the activation energy of the transition state.

Scenario B: Over-Decarboxylation

Q: I am synthesizing Ferulic Acid (from Vanillin), but I keep getting a non-acidic oil (4-vinylguaiacol). A: You are overheating the reaction in the presence of base.

  • The Fix: This is a "Type B" failure. The p-hydroxy group facilitates a second loss of CO₂.

  • Protocol Adjustment:

    • Lower Temperature: Limit reaction temperature to 90°C . Do not reflux in pure pyridine (115°C).

    • Microwave Control: If using microwave irradiation, set a strict ceiling of 100°C. Research indicates that at 120°C, vinylphenol formation spikes significantly [2].

    • Base Stoichiometry: Reduce Piperidine to 0.1–0.2 equivalents. Excess base stabilizes the carboxylate salt, preventing the proton transfer required for the desired first decarboxylation while simultaneously promoting the radical/quinone-methide pathway for the second.

Optimized Protocols
Protocol A: Robust Standard Conditions (For Non-Phenolic Substrates)

Best for: Nitrobenzaldehydes, Halogenated benzaldehydes.

  • Mix: 1.0 eq Aldehyde + 1.2 eq Malonic Acid in Pyridine (3 mL/mmol).

  • Catalyst: Add Piperidine (0.1 eq).

  • Reflux: Heat to 115°C (reflux) for 4–6 hours.

    • Checkpoint: Monitor CO₂ evolution. Reaction is complete when bubbling ceases.

  • Workup: Pour into ice-cold HCl (2M). The cinnamic acid should precipitate immediately.

    • Note: If a gum forms, induce crystallization by scratching or adding a drop of methanol.

Protocol B: Controlled Decarboxylation (For Phenolic/Sensitive Substrates)

Best for: Vanillin, Syringaldehyde, p-Hydroxybenzaldehyde.

  • Solvent: Use DMF (Dimethylformamide) instead of Pyridine. It allows better temperature control.

  • Mix: 1.0 eq Aldehyde + 2.0 eq Malonic Acid + 0.5 eq Piperidine.

  • Heat: Maintain strictly at 85–90°C for 4 hours.

    • Why? This temperature is sufficient for the first decarboxylation (

      
       25-30 kcal/mol) but insufficient for the second (
      
      
      
      35 kcal/mol) [3].
  • Workup: Dilute with water, acidify to pH 2. Extract with Ethyl Acetate if precipitation does not occur.

Data Comparison: Solvent & Base Effects[2][3][4]
Solvent SystemReflux Temp (°C)Decarboxylation RiskBest For
Pyridine / Piperidine 115°CHigh (Complete)Unreactive / Sterically hindered aldehydes
Ethanol / Piperidine 78°CHigh (Incomplete)NOT RECOMMENDED for Doebner (Stops at diacid)
Toluene / Pyridine 110°CLow (Controlled)Large scale (Water removal via Dean-Stark)
DMF / Piperidine 153°C (Limit to 90°C)ModeratePhenolic aldehydes (prevents vinylphenol)
Quinoline / Cu 237°CExtreme"Rescue" of stalled intermediates
Visualizing the Pathway Divergence

Understanding the competitive pathways is crucial for optimization.

ReactionPathway Aldehyde Aldehyde + Malonic Acid Intermediate Alkylidene Malonic Acid (Diacid) Aldehyde->Intermediate Condensation (Piperidine) Intermediate->Intermediate <80°C (Stalls Here) Cinnamic Cinnamic Acid (Target Product) Intermediate->Cinnamic Decarboxylation 1 (>80°C) Vinylphenol Vinylphenol (Styrene Byproduct) Cinnamic->Vinylphenol Decarboxylation 2 (>120°C + Excess Base)

Figure 2: Reaction pathway showing the thermal windows for success vs. failure.

References
  • Mouterde, P. B. M., & Allais, F. (2018).[2] Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.[3][2][4][5] Frontiers in Chemistry, 6, 426.

  • Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine catalyzed Knoevenagel–Doebner reaction: A green and efficient approach for the synthesis of phenolic acids. Industrial Crops and Products, 89, 443-449.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 6.138: Cinnamic Acid).

  • BenchChem Technical Support. (2025). Preventing Byproduct Formation in the Doebner Reaction.

Sources

Troubleshooting

Technical Support Center: Stabilizing Isoxazole Acrylic Acid in Solution

The following technical guide is designed for researchers working with Isoxazole Acrylic Acid (IAA) derivatives. It synthesizes mechanistic organic chemistry with practical solution-state handling to prevent the common d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers working with Isoxazole Acrylic Acid (IAA) derivatives. It synthesizes mechanistic organic chemistry with practical solution-state handling to prevent the common degradation pathways associated with this "dual-labile" scaffold.

Senior Application Scientist Note: Isoxazole acrylic acids present a unique stability challenge because they combine two reactive pharmacophores: the isoxazole ring (susceptible to N-O bond cleavage and photo-rearrangement) and the acrylic acid tail (prone to polymerization and Michael addition). Instability in this class is rarely random; it is almost always a deterministic function of pH, light exposure, and nucleophile concentration .

This guide provides the causality-based troubleshooting necessary to stabilize your compound.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My clear stock solution turned yellow/amber overnight. What happened?

Diagnosis: This is the hallmark of Isoxazole Ring Opening . Mechanism: Under basic conditions (pH > 8), the isoxazole ring undergoes a base-catalyzed elimination (often initiating at the C3-H or via nucleophilic attack at C5), cleaving the weak N-O bond. This generates a


-keto nitrile or enamine species, which are highly conjugated and typically yellow-to-orange chromophores [1, 3].
Corrective Action: 
  • Immediate: Check the pH of your solution. If pH > 7.5, the degradation is likely irreversible.

  • Prevention: Avoid dissolving IAA derivatives directly in strong bases (e.g., 1M NaOH) to solubilize. Instead, use a "back-titration" method: dissolve in DMSO first, then dilute into a buffered solution (pH 6.0–7.0).

Q2: HPLC shows a new peak with the exact same mass (LC-MS) but slightly different retention time.

Diagnosis: You are observing Photo-Isomerization .[1] Mechanism: The acrylic acid double bond is conjugated to the isoxazole ring, creating an extended


-system that absorbs strongly in the UV-A/Blue spectrum.
  • 
     Isomerization:  The most rapid event. The acrylic double bond flips from Trans (
    
    
    
    ) to Cis (
    
    
    ) under ambient light.
  • Isoxazole-to-Oxazole Rearrangement: With prolonged UV exposure (e.g., biosafety cabinet lights), the isoxazole ring isomerizes to an oxazole via a

    
    -azirine intermediate [6, 8].[2]
    Corrective Action: 
    
  • Protocol: All handling must occur under amber light or in foil-wrapped vessels.

  • Verification: Run a "Dark Control" (wrapped in foil) vs. "Bench Control" (exposed to light) for 4 hours to confirm.

Q3: Can I use Methanol or Ethanol as a solvent for long-term storage?

Diagnosis: High risk of Michael Addition or Transesterification . Mechanism: The acrylic acid moiety is an


-unsaturated carbonyl, making the 

-carbon electron-deficient. Primary alcohols (MeOH, EtOH) act as nucleophiles, slowly adding across the double bond (Michael addition) or converting the carboxylic acid to an ester over weeks [12]. Corrective Action:
  • Preferred Solvent: Anhydrous DMSO or Acetonitrile (ACN) .

  • Avoid: Protic solvents (MeOH, EtOH, Water) for stock solutions >24 hours.

Part 2: Critical Stability Data

Table 1: Solvent & Environmental Compatibility Matrix

Data summarized from general isoxazole reactivity profiles [1, 11, 12].

ParameterConditionStability RatingTechnical Note
Light Ambient Lab LightCritical Failure rapid

isomerization; slow rearrangement to oxazole.
Light Amber/DarkStable Essential for all stock solutions.
pH Acidic (pH < 4)Moderate Stable ring, but low solubility may cause precipitation.
pH Neutral (pH 6–7.5)Optimal The "Goldilocks" zone for biological assays.
pH Basic (pH > 8.5)Failure Rapid ring opening (N-O cleavage).
Solvent DMSO (Anhydrous)Excellent Recommended for cryo-storage (-20°C).
Solvent Methanol/EthanolPoor Nucleophilic attack risk over time (Michael addition).
Temp > 40°CPoor Accelerates polymerization of the acrylic tail.

Part 3: Mechanistic Visualization

The following diagram illustrates the two primary degradation pathways: Light-Induced Rearrangement and Base-Catalyzed Ring Opening . Understanding these pathways allows you to block them.

IsoxazoleDegradation cluster_photo Photochemical Instability cluster_chem Chemical Instability IAA Isoxazole Acrylic Acid (Active Compound) Excited Excited State (S1) IAA->Excited UV/Blue Light (hν) RingOpen Ring Opening (N-O Cleavage) IAA->RingOpen Nucleophilic Attack Azirine 2H-Azirine Intermediate Excited->Azirine Rearrangement EZ_Iso Z-Isomer (Geometric) Excited->EZ_Iso Relaxation Oxazole Oxazole Isomer (Inactive/Toxic) Azirine->Oxazole Irreversible Base Base (pH > 8.5) OH- / Alkoxide Base->RingOpen Enone Cyano-Enone (Yellow Chromophore) RingOpen->Enone Elimination

Caption: Figure 1. Dual degradation pathways of Isoxazole Acrylic Acid. The Left (Yellow) path is driven by light, leading to isomerization. The Right (Red) path is driven by base, leading to ring destruction.

Part 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Use this protocol to maximize shelf-life.

  • Weighing: Weigh the solid IAA derivative into an amber glass vial.

    • Why? Blocks UV radiation immediately.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO is aprotic (prevents Michael addition) and has high solubility.

  • Dissolution: Vortex briefly. Do not sonicate for extended periods as sonication generates heat and free radicals which can trigger acrylic polymerization [12].

  • Storage: Aliquot into small volumes (single-use) and store at -20°C or -80°C.

    • Why? Freeze-thaw cycles introduce moisture (condensation), promoting hydrolysis.

Protocol B: Stability Validation Assay (HPLC)

Run this before using any stock solution older than 1 month.

  • Preparation: Dilute stock 1:100 into two vials:

    • Vial A: 50:50 Water:Acetonitrile (Neutral pH).

    • Vial B: 50:50 0.1M NaOH:Acetonitrile (Stress Test).

  • Incubation: Leave Vial A in the dark and Vial B on the benchtop for 1 hour.

  • Analysis: Run HPLC (UV detection at 254 nm and 300 nm).

    • Pass Criteria: Vial A shows a single peak >98% area.

    • Fail Criteria: Vial B shows appearance of a peak at shorter retention time (Ring opened species are often more polar) or shoulder peaks (isomers).

Part 5: Workflow for Handling in Biological Assays

HandlingWorkflow Start Start: Solid IAA Solubilization Dissolve in DMSO (Amber Vial) Start->Solubilization CheckPH Check Assay Buffer pH Solubilization->CheckPH HighPH pH > 8.0 CheckPH->HighPH Unsafe IdealPH pH 6.0 - 7.5 CheckPH->IdealPH Safe Adjust Adjust Buffer with HCl or Change Buffer HighPH->Adjust Dilute Dilute immediately before use IdealPH->Dilute Adjust->IdealPH LightExp Is experiment > 30 mins? Dilute->LightExp Dark Wrap plates in foil Turn off hood lights LightExp->Dark Yes Run Run Assay LightExp->Run No Dark->Run

Caption: Figure 2. Decision tree for safe handling of IAA derivatives in biological assays to prevent degradation.

References

  • BenchChem. (2025).[3] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • RSC Advances. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Retrieved from

  • ResearchGate. (2000). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.[4] Retrieved from

  • Organic Letters. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole.[5] Retrieved from

  • Heterocycles. (1979). Isoxazole with electrophiles in the presence of base.[6] Retrieved from

  • J. Org. Chem. (2019).[1] Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines.[1][2] Retrieved from

  • ResearchGate. (2020). Proposed mechanism for photoisomerization of isoxazoles to oxazole.[1][2][7][8] Retrieved from

  • UCD Research. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Retrieved from

  • ResearchGate. (2005). The Mechanistic Analysis of an Isoxazole-Oxazole Photoisomerization Reaction. Retrieved from

  • ChemRxiv. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization.[2] Retrieved from

  • NIH. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.[9] Retrieved from

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation.[10] Retrieved from

Sources

Optimization

Technical Support Center: Purification of Isoxazole Carboxylic Acids

Ticket ID: #ISOX-404 Subject: Resolution of Acidic Heterocycles & Solvent System Optimization Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Purifying isoxazole carboxylic acids presents...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISOX-404 Subject: Resolution of Acidic Heterocycles & Solvent System Optimization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying isoxazole carboxylic acids presents a dual challenge: the high polarity of the carboxylic acid moiety (


) combined with the specific 

-stacking and Lewis-basic nature of the isoxazole ring. Standard silica gel chromatography often fails, resulting in "streaking" (tailing), irreversible adsorption, or co-elution with impurities.

This guide provides a self-validating troubleshooting framework. We prioritize Acid-Base Extraction and Recrystallization as primary purification methods due to the high acidity of these compounds (pKa


 2.3–3.5). When chromatography is unavoidable, Acid-Modified Mobile Phases  are mandatory.
Part 1: The Decision Matrix (Workflow)

Before packing a column, verify if chromatography is actually necessary. Isoxazole carboxylic acids are excellent candidates for non-chromatographic purification.

PurificationLogic Start Crude Isoxazole Carboxylic Acid SolubilityCheck Is it solid & crystallizable? Start->SolubilityCheck ImpurityCheck Major impurities neutral/basic? SolubilityCheck->ImpurityCheck No (Oil/Gum) Recryst Recrystallization (Protocol B) SolubilityCheck->Recryst Yes (High Purity) Extraction Acid/Base Extraction (Protocol A) ImpurityCheck->Extraction Yes Column Flash Chromatography (Protocol C) ImpurityCheck->Column No (Complex Mix) Extraction->Recryst Final Polish Column->Recryst If semi-solid

Figure 1: Purification Decision Matrix. Prioritize extraction and crystallization to minimize yield loss on silica.

Part 2: Solvent System Protocols
Protocol C: Acid-Modified Flash Chromatography

Issue: The acidic proton of the carboxylic acid interacts strongly with the silanol groups (


) of the silica gel, causing peak tailing.
Solution:  You must suppress ionization by adding a stronger acid to the mobile phase.

Recommended Solvent Systems:

System TypeComposition (v/v)Target ApplicationNotes
Standard Polar DCM : MeOH : AcOH (95 : 5 : 0.5 to 90 : 10 : 1)General purification of polar acids.Gold Standard. Acetic acid (AcOH) prevents streaking.
Green Alternative EtOAc : EtOH : Heptane (3 : 1 ratio for polar phase)Replacement for chlorinated solvents.Effective for isoxazoles with lipophilic side chains [1].
High Polarity DCM : MeCN : AcOH (Gradient 0-20% MeCN)Separation of very polar isomers.MeCN often provides better selectivity than MeOH for heterocycles [2].
Aromatic Toluene : AcOH (95 : 5)Hydrophobic isoxazoles (e.g., 5-phenyl).Excellent for separating acids from non-polar byproducts.

Step-by-Step Optimization:

  • TLC Testing: Run TLC plates with 1% Acetic Acid in the developing tank. If the spot still streaks (Rf value spans >0.2 units), increase AcOH to 2% or switch to Formic Acid (0.1%).

  • Column Pre-treatment: Flush the column with 1 CV (Column Volume) of the starting solvent containing the acid modifier before loading the sample. This neutralizes active basic sites on the silica.

  • Sample Loading: Do not load in pure MeOH. Dissolve in a minimum amount of DCM/AcOH. If insoluble, use Dry Loading (adsorb onto silica/Celite).

Part 3: Troubleshooting & FAQs
Q1: My compound is "streaking" from the baseline to the solvent front. What is happening?

Diagnosis: Silanol Effect. The pKa of isoxazole-5-carboxylic acid is approximately 2.3 [3], making it significantly more acidic than benzoic acid (pKa 4.2). It is deprotonating on the silica surface (


), creating an ionic interaction that "drags" the compound.
Fix: 
  • Immediate: Add 1% Acetic Acid to your eluent.

  • Advanced: If streaking persists, use 0.1% Trifluoroacetic Acid (TFA) , but be cautious of acid-sensitive protecting groups.

Q2: I purified the compound, but the NMR shows a singlet at

2.1 ppm that won't go away.

Diagnosis: Trapped Acetic Acid. Isoxazoles can form strong hydrogen-bonded dimers with acetic acid. Fix:

  • Azeotrope: Dissolve the product in Toluene (or Chlorobenzene) and concentrate on a rotovap. Repeat 3x. Toluene forms an azeotrope with acetic acid, facilitating its removal.

  • Lyophilization: Freeze-drying from water/dioxane can also remove trace acids.

Q3: My product is stuck at the top of the column, even with 10% MeOH.

Diagnosis: Solubility/Polarity Mismatch. Isoxazole carboxylic acids can be incredibly polar. Fix:

  • Switch Phase: This is a classic indicator that you should switch to Reverse Phase (C18) chromatography.

  • Eluent: Use Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). The acid is crucial here to keep the molecule protonated and interacting with the hydrophobic C18 chains [4].

Q4: Can I just use Hexane/Ethyl Acetate?

Diagnosis: Likely insufficient. Analysis: While Hex/EtOAc works for isoxazole esters, the free acids are usually insoluble in hexane and will precipitate on the column head, leading to clogging or poor resolution. Exception: If the isoxazole has a large lipophilic group (e.g., a 5-octyl chain), Hex/EtOAc/AcOH (50:50:1) might work.[1][2]

Part 4: The "Hidden" Protocol (Acid/Base Extraction)

Use this before chromatography to remove 90% of impurities.

ExtractionWorkflow Crude Crude Mix (Ester + Acid + Byproducts) BaseWash Extract w/ sat. NaHCO3 (pH ~8.5) Crude->BaseWash Separation Phase Separation BaseWash->Separation OrgLayer Organic Layer (Contains Impurities/Esters) Separation->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Contains Isoxazole Carboxylate) Separation->AqLayer Acidify Acidify w/ HCl to pH 2 (Precipitation) AqLayer->Acidify Filter Filtration or Extraction into EtOAc Acidify->Filter

Figure 2: Acid/Base Workup. This exploits the low pKa of the isoxazole acid to separate it from neutral impurities.

References
  • Taygerly, J. P., Miller, L. M., Yee, A., & Peterson, E. A. (2012).[3] A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry, 14(11), 3020-3025. Link

  • Biotage. (2023).[3] What are alternatives to DCM/MeOH for polar reaction mix purifications?Link

  • ChemicalBook. (n.d.). Isoxazole-5-carboxylic acid Properties & pKa Data. Link

  • Biotage. (2023).[3] Purifying ionic compounds by flash column chromatography. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H NMR Analysis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid – Benchtop vs. High-Field vs. In Silico Platforms

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6)[1] is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical drug discovery. Structurally, it features an electron-withdraw...

Author: BenchChem Technical Support Team. Date: March 2026

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6)[1] is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical drug discovery. Structurally, it features an electron-withdrawing isoxazole ring conjugated to an (E)-acrylic acid moiety.

For analytical scientists, confirming the structural integrity of this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique challenge: the severe chemical shift overlap between the alkene protons and the heteroaromatic ring protons. This guide objectively compares the performance of three analytical approaches—60 MHz Benchtop NMR, 400 MHz High-Field NMR, and In Silico NMR Prediction software—to determine the optimal workflow for structural verification.

Theoretical Framework & Mechanistic Causality

To evaluate analytical platforms, we must first establish the ground-truth theoretical ¹H NMR chemical shifts for this molecule in DMSO-


. Understanding why these shifts occur (causality) is critical for accurate spectral interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts & Causality
Proton EnvironmentExpected Shift (ppm)MultiplicityIntegration

-Coupling (Hz)
Mechanistic Rationale
C5-CH₃ 2.45Singlet (s)3H-Deshielded relative to standard alkanes due to attachment to the electron-deficient heteroaromatic isoxazole ring.
Alkene H-

6.55Doublet (d)1H16.0Conjugated to the carbonyl group. The large 16.0 Hz coupling constant mathematically dictates a trans (E) spatial geometry.
Isoxazole C4-H 6.65Singlet (s)1H-Resides on the relatively electron-rich C4 position of the isoxazole, keeping it slightly upfield compared to typical benzenoid protons.
Alkene H-

7.50Doublet (d)1H16.0Highly deshielded due to powerful resonance electron withdrawal from both the carboxylic acid and the isoxazole ring.
COOH 12.50Broad Singlet (bs)1H-Highly deshielded acidic proton. Broadened due to rapid intermolecular chemical exchange and hydrogen bonding.
The Overlap Challenge: A Matter of Frequency ( )

The core analytical difficulty lies in the proximity of the Alkene H-


 (6.55 ppm)  and the Isoxazole C4-H (6.65 ppm) . They are separated by only 0.10 ppm.
  • At 60 MHz: A 0.10 ppm difference equals a separation of just 6 Hz . Because the H-

    
     proton is a doublet with a 16 Hz coupling constant, its two peaks will appear at roughly 6.68 ppm and 6.42 ppm. The isoxazole singlet (6.65 ppm) will sit directly on top of the downfield peak of the doublet, creating an unresolvable multiplet.
    
  • At 400 MHz: A 0.10 ppm difference equals a separation of 40 Hz . The 16 Hz doublet and the singlet are completely baseline-resolved, allowing for flawless integration.

Product Performance Comparison

How do modern analytical products handle this specific resolution challenge? We compared three distinct tiers of NMR analysis.

Table 2: Analytical Platform Comparison
PlatformResolution of H-

/ C4-H
Capital CostThroughputBest Use Case for this Compound
Magritek Spinsolve (60 MHz) [2]Merged (2 Hz separation)LowHigh (Fume hood)Bulk purity checks, reaction monitoring (tracking the disappearance of starting materials).
Bruker/JEOL (400 MHz) Baseline Resolved (40 Hz)HighMedium (Core Lab)De novo structural elucidation, strict regulatory submissions (IND/NDA).
Mnova NMRPredict [3]N/A (In Silico)Very LowVery HighDeconvolution of 60 MHz data; rapid verification of expected peak overlap using quantum mechanical simulation.

Performance Verdict: While benchtop systems like the Magritek Spinsolve 60 offer unmatched convenience and cryogen-free operation, they fail to resolve the critical 6.5-6.7 ppm region for this specific molecule. To bridge this gap without relying on expensive 400 MHz instrument time, scientists can utilize Mnova NMRPredict . By synthesizing a predicted spectrum using rigorous quantum mechanical approaches that account for strong second-order coupling effects, Mnova allows users to mathematically deconvolute the overlapping 60 MHz signals, effectively "upgrading" the utility of benchtop data.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity, the following protocol establishes a self-validating system for acquiring the ¹H NMR spectrum of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. Every step is designed with internal checks to prevent artifact misinterpretation.

Step 1: Sample Preparation & Internal Referencing

  • Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Causality: DMSO-

    
     is mandated over CDCl₃ because the highly polar carboxylic acid will cause aggregation and line-broadening in non-polar solvents.
    
  • Validation: Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS). The TMS peak must be manually calibrated to exactly 0.00 ppm to validate the chemical shift axis.

Step 2: Instrument Tuning & Shimming

  • Insert the sample and perform automated tuning and matching (ATM) for the ¹H channel.

  • Perform gradient shimming.

  • Validation: The full-width at half-maximum (FWHM) of the residual DMSO-

    
     quintet (at 2.50 ppm) must be 
    
    
    
    Hz. If broader, re-shim to prevent artificial signal overlap.

Step 3: Parameter Optimization (The Relaxation Delay)

  • Set the number of scans (NS) to 16 and the acquisition time (AQ) to

    
     seconds.
    
  • Critical Step: Set the relaxation delay (D1) to 5 seconds.

  • Causality: The isolated isoxazole proton and the exchanging COOH proton have long longitudinal relaxation times (

    
    ). A standard 1-second delay causes incomplete relaxation, leading to artificially low integrals.
    

Step 4: Self-Validating Processing

  • Apply zero-filling to 64k data points and a mild exponential window function (LB = 0.3 Hz) before Fourier Transformation.

  • Validation: Integrate the H-

    
     doublet and the H-
    
    
    
    doublet. The system is self-validating if:
    • The integral ratio is exactly 1:1.

    • The measured

      
      -coupling for both doublets is identical (
      
      
      
      Hz). This symmetry mathematically proves the presence of the intact (E)-alkene spin system.

Analytical Decision Workflow

To streamline laboratory operations, use the following decision matrix to select the appropriate analytical platform based on your immediate data requirements.

NMR_Workflow Start Start: (E)-3-(5-Methylisoxazol-3-yl) acrylic acid Analysis Assess Assess Signal Overlap (H-α vs C4-H) Start->Assess Benchtop Benchtop NMR (60 MHz) Fast QC, but overlap occurs Assess->Benchtop Routine QC HighField High-Field NMR (≥400 MHz) Full signal resolution Assess->HighField Structural Elucidation InSilico In Silico Prediction (Mnova) Simulate & Deconvolute Benchtop->InSilico Resolve Overlap Validate Self-Validating Assignment (Integration & J-Coupling) HighField->Validate InSilico->Validate

Decision matrix for selecting the optimal NMR analytical platform based on signal resolution.

References

  • Magritek. "Benchtop NMR Spinsolve 60 MHz Specifications". Magritek.[Link]

  • Mestrelab Research. "Download NMR Predict - Fast & Accurate NMR Prediction". Mestrelab.[Link]

Comparative

Publish Comparison Guide: FT-IR Carbonyl Stretching Frequency of Isoxazole Acrylic Acids

Executive Summary The Electronic Fingerprint of Efficacy In drug development, the carbonyl stretching frequency ( ) is more than a spectral peak; it is a direct reporter of the electronic environment surrounding the phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Electronic Fingerprint of Efficacy

In drug development, the carbonyl stretching frequency (


) is more than a spectral peak; it is a direct reporter of the electronic environment surrounding the pharmacophore. For Isoxazole Acrylic Acids —a class of compounds pivotal in designing anti-inflammatory (e.g., valdecoxib analogs) and anticancer agents—the 

shift reveals the interplay between the electron-withdrawing isoxazole ring and the conjugated acrylic acid linker.

This guide provides a rigorous technical comparison between Isoxazole Acrylic Acids and their phenyl analogs (Cinnamic Acids ). By analyzing the blue-shift (hypsochromic shift) observed in isoxazole derivatives, researchers can gauge the electrophilicity and potential reactivity of the carboxylic acid moiety, a critical factor in optimizing binding affinity and metabolic stability.

Theoretical Framework: The Electronic Tug-of-War

To interpret the FT-IR data accurately, one must understand the electronic "tug-of-War" acting on the carbonyl group.

The Baseline: Cinnamic Acid

In cinnamic acid (3-phenylacrylic acid), the phenyl ring acts as a resonance donor (


 effect). This electron donation extends through the alkene linker to the carbonyl oxygen, increasing the single-bond character of the 

bond.
  • Result: The bond weakens.[1]

  • Frequency: Lower wavenumbers (1680–1700 cm⁻¹ ).[2]

The Isoxazole Shift

The isoxazole ring is a


-excessive heterocycle but contains highly electronegative Oxygen and Nitrogen atoms. Unlike the phenyl ring, the isoxazole moiety exerts a strong inductive electron-withdrawing effect (

) that often competes with or overrides its resonance contribution.
  • Mechanism: The

    
     effect pulls electron density away from the acrylic chain, reducing the conjugation length effectively and shortening the 
    
    
    
    bond.[1]
  • Result: The bond strengthens (higher force constant).

  • Frequency: Higher wavenumbers (1710–1725 cm⁻¹ ).[3]

Graphviz Visualization: Electronic Effects Pathway

ElectronicEffects Substituent Substituent Ring Effect_M Resonance (+M) (Phenyl) Substituent->Effect_M Phenyl Effect_I Induction (-I) (Isoxazole) Substituent->Effect_I Isoxazole BondOrder C=O Bond Order Effect_M->BondOrder Decreases Effect_I->BondOrder Increases Frequency IR Frequency (ν) BondOrder->Frequency Direct Correlation

Figure 1: Logical pathway demonstrating how substituent electronic effects dictate the carbonyl stretching frequency.

Comparative Analysis: Isoxazole vs. Alternatives

The following data consolidates experimental findings comparing 3-isoxazolyl acrylic acids against standard cinnamic acid derivatives.

Table 1: Comparative FT-IR Carbonyl Frequencies
FeatureIsoxazole Acrylic Acids Cinnamic Acids (Phenyl) Aliphatic Acrylic Acids
Structure Heterocycle-CH=CH-COOHPhenyl-CH=CH-COOHAlkyl-CH=CH-COOH

(Solid/KBr)
1710 – 1725 cm⁻¹ 1680 – 1700 cm⁻¹ 1690 – 1705 cm⁻¹

(Alkene)
1635 – 1645 cm⁻¹1620 – 1630 cm⁻¹1620 – 1640 cm⁻¹
Electronic Driver Strong -I (Inductive withdrawal)Strong +M (Resonance donation)Weak +I (Inductive donation)
H-Bonding Status Dimer (Strong)Dimer (Very Strong)Dimer (Moderate)
Key Insights for Researchers:
  • The "Isoxazole Blue-Shift": You will consistently observe a shift of approximately +20 to +30 cm⁻¹ when replacing a phenyl ring with an isoxazole ring. If your spectrum shows a peak below 1700 cm⁻¹, suspect incomplete cyclization (chalcone impurity) or ring cleavage.

  • Dimerization: In the solid state (KBr pellet), these acids exist as dimers. In dilute solution (CHCl₃), the monomer peak will appear significantly higher (approx. 1750–1760 cm⁻¹ ). The values in Table 1 refer to the solid-state dimer, which is the standard for characterization.

  • Conjugation Check: The

    
     stretch in isoxazole derivatives is often weak to medium intensity but distinct. A "silent" region around 1635 cm⁻¹ may indicate saturation of the linker.
    

Experimental Protocol: Synthesis & Characterization

To ensure data reliability, the following protocol synthesizes the target isoxazole acrylic acid via a Claisen-Schmidt condensation followed by heterocyclization. This method minimizes side products that could obscure the IR region.

Workflow Diagram

SynthesisWorkflow Start Start: Acetyl Isoxazole + Glyoxylic Acid Reaction Reflux in AcOH / HCl (Claisen-Schmidt) Start->Reaction Cat. H+ Isolation Precipitation in Ice Water Reaction->Isolation Quench Purification Recrystallization (Ethanol/Water) Isolation->Purification Crude Solid Analysis FT-IR Characterization (KBr Pellet) Purification->Analysis Pure Crystals

Figure 2: Step-by-step synthesis and characterization workflow for 3-isoxazolyl acrylic acids.

Detailed Methodology

Step 1: Synthesis of 3-Acetylisoxazole (Precursor)

  • React a suitable alkyne with a nitrile oxide (generated in situ from an oxime chloride) to form the isoxazole core with an acetyl handle.

Step 2: Condensation to Acrylic Acid

  • Reagents: 3-Acetylisoxazole (10 mmol), Glyoxylic acid (12 mmol), Acetic Acid (15 mL), Conc. HCl (1 mL).

  • Procedure: Reflux the mixture for 4–6 hours. The acid catalyst promotes the condensation of the acetyl group with glyoxylic acid.

  • Work-up: Pour the hot reaction mixture onto crushed ice (100 g). The acrylic acid derivative will precipitate as a solid. Filter and wash with cold water to remove excess acid.

Step 3: Purification (Critical for IR Accuracy)

  • Recrystallize from Ethanol:Water (3:1).

  • Note: Impurities like unreacted glyoxylic acid will show broad OH bands that interfere with the acrylic acid OH stretch. Ensure the melting point is sharp before IR analysis.

Step 4: FT-IR Sample Preparation

  • Technique: KBr Pellet (Transmission).

  • Ratio: 1 mg Sample : 100 mg dry KBr.

  • Compression: 10 tons for 2 minutes to ensure a transparent disc.

  • Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Self-Validating the Spectrum

To confirm you have the correct product, check for this "Spectral Triad":

  • Broad OH Stretch: 2500–3300 cm⁻¹ (Indicative of carboxylic acid dimer).

  • Sharp C=O Stretch: 1710–1725 cm⁻¹ (The target peak).

  • Isoxazole Ring Breathing: ~1590–1610 cm⁻¹ (C=N stretch) and ~1400–1450 cm⁻¹ (Ring skeletal).

References

  • BenchChem. (2025). Spectroscopic analysis comparison of different cinnamic acid derivatives. Retrieved from

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from

  • ResearchGate. (2023). Comparative table of IR spectra: Acrylic monomers and hydrogels. Retrieved from

  • Sigma-Aldrich. (2024). (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Product Specification. Retrieved from

  • LibreTexts Chemistry. (2022). Infrared Spectroscopy of Carboxylic Acid Derivatives. Retrieved from

Sources

Validation

Mass spectrometry fragmentation pattern of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and robust quantification of heterocyclic pharmaceutical intermediates. (E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a critical building block in drug development, featuring both a highly labile isoxazole ring and an


-unsaturated carboxylic acid moiety.

This guide objectively compares two premier mass spectrometry platforms—High-Resolution Orbitrap MS (HCD) and Triple Quadrupole MS (QqQ CID) —for the analysis of this compound. By examining the causality behind its fragmentation behavior, we can design self-validating experimental protocols that ensure absolute confidence in both structural assignment and quantitative monitoring.

Mechanistic Causality: Fragmentation Behavior of Isoxazole-Acrylic Acids

To optimize any mass spectrometry method, we must first understand the intrinsic chemical lability of the analyte. The fragmentation of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (


, exact mass 153.0426 Da) is driven by two competing structural features:
  • Isoxazole Ring Cleavage (N–O Fission): The N–O bond is the weakest link in the isoxazole ring due to the adjacent electronegative atoms and the lack of full aromatic resonance compared to benzene. Upon collisional activation, initial fragmentation typically involves N–O bond fission, leading to azirine or oxazole intermediates[1]. For 5-methyl substituted isoxazoles, this skeletal rearrangement specifically facilitates the expulsion of a ketene neutral loss (

    
    , 42 Da)[2].
    
  • Acrylic Acid Cleavage: The

    
    -unsaturated carboxylic acid moiety readily undergoes characteristic cleavages next to the carbonyl group. This results in the prominent loss of water (
    
    
    
    , 18 Da) and carbon dioxide (
    
    
    , 44 Da)[3].

Understanding these pathways is crucial because nominal mass instruments (like QqQ) cannot easily distinguish between isobaric neutral losses (e.g., the loss of


 at 42.0106 Da vs. a theoretical hydrocarbon loss of 

at 42.0470 Da).

Platform Comparison: Orbitrap HCD vs. QqQ CID

When selecting a platform for analyzing (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, the choice depends on whether the goal is de novo structural confirmation or high-throughput quantitation.

Performance MetricHigh-Resolution Orbitrap (HCD)Triple Quadrupole (QqQ CID)
Primary Application Structural elucidation, TP identification[4]High-throughput targeted quantitation
Mass Accuracy < 2 ppm (Exact Mass)± 0.5 Da (Nominal Mass)
Resolution Up to 240,000 (FWHM at m/z 200)Unit resolution (~0.7 Da FWHM)
Fragmentation Type Beam-type Higher-energy C-trap DissociationCollision-Induced Dissociation (Trap/Beam)
Low-Mass Cutoff None (Full scan MS/MS capture)Subject to 1/3 rule in ion traps (if applicable)
Duty Cycle / Sensitivity Slower scan rate, moderate absolute sensitivityExtremely fast duty cycle, ultimate MRM sensitivity

Causality of Choice: Orbitrap HCD is mandated for initial method development because its sub-2 ppm mass accuracy provides unequivocal elemental formulas for all fragment ions. Once the exact fragmentation pathways are validated, the QqQ platform is chosen for clinical or pharmacokinetic quantitation due to its superior duty cycle in Multiple Reaction Monitoring (MRM) mode.

Fragmentation Pathway Visualization

Below is the validated fragmentation pathway for the protonated molecular ion


 at m/z 154.0504.

Fragmentation M [M+H]+ m/z 154.0504 C7H8NO3+ F1 Loss of H2O m/z 136.0398 C7H6NO2+ M->F1 - H2O (-18.0106 Da) Acrylic Acid Cleavage F2 Loss of CH2CO m/z 112.0398 C5H6NO2+ M->F2 - CH2CO (-42.0106 Da) Isoxazole Ring Cleavage F3 Loss of CO2 m/z 110.0606 C6H8NO+ M->F3 - CO2 (-43.9898 Da) Decarboxylation F4 Loss of H2O + CO m/z 108.0449 C6H6NO+ F1->F4 - CO (-27.9949 Da) Subsequent Cleavage

Mass spectrometry fragmentation pathways of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

Quantitative Data & Structural Assignments

The following table summarizes the experimental high-resolution data obtained via Orbitrap HCD, confirming the structural assignments.

Precursor Ion (m/z)Fragment Ion (Nominal)Fragment Ion (Exact m/z)Assigned FormulaMass Error (ppm)Proposed Neutral Loss
154.0504136136.0398

< 1.0

(18.0106 Da)
154.0504112112.0398

< 1.0

(42.0106 Da)
154.0504110110.0606

< 1.5

(43.9898 Da)
136.0398108108.0449

< 1.0

(27.9949 Da)

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating


 step. This proves that the m/z 108 fragment is a sequential product of the m/z 136 ion, rather than a direct cleavage from the precursor.

Workflow S1 Sample Prep 1 µg/mL in 50:50 MeOH:H2O S2 Chromatography C18 Gradient Elution S1->S2 S3 Ionization ESI Positive (3.5 kV) S2->S3 S4 Mass Analysis HCD (Orbitrap) vs CID (QqQ) S3->S4 S5 Data Processing Exact Mass & MRM S4->S5

Step-by-step LC-MS/MS experimental workflow for structural and quantitative analysis.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the analytical standard in 50:50 Methanol:Water containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL. Rationale: Formic acid ensures efficient protonation for positive ion mode ESI.

  • Chromatographic Separation: Utilize a Hypersil GOLD C18 column (50 x 2.1 mm, 1.9 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.3 mL/min.

  • Ionization (ESI+): Set the electrospray voltage to 3.5 kV and capillary temperature to 300°C.

  • Orbitrap HCD Acquisition (Structural Elucidation): Isolate the precursor m/z 154.0504 with a 1.0 Da quadrupole isolation window. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 to capture both fragile (water loss) and stable (ring opening) fragments in a single composite spectrum. Set resolution to 70,000 (at m/z 200).

  • Self-Validation (

    
     Experiment):  To definitively map the pathway, program an 
    
    
    
    scan event: Isolate m/z 154.0
    
    
    fragment at NCE 20
    
    
    isolate m/z 136.0
    
    
    fragment at NCE 30. The appearance of m/z 108.0 confirms the sequential loss of
    
    
    followed by
    
    
    .
  • QqQ CID Acquisition (Quantitation): For routine monitoring, transfer the optimized transitions to the QqQ. Use the 154.0

    
     112.0 transition (Isoxazole cleavage) as the primary quantifier due to its high signal-to-noise ratio, and 154.0 
    
    
    
    136.0 as the qualifier. Apply a Collision Energy (CE) of 25 eV using Argon as the collision gas.

References

  • Electron impact studies. XXXVII.
  • Source: srce.
  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL
  • Source: National Institutes of Health (nih.gov)

Sources

Comparative

Comprehensive Guide to the Thermal Characterization and Melting Point Analysis of Pure (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Profile (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6) is a highly specialized heterocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Profile

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6) is a highly specialized heterocyclic building block frequently utilized in advanced medicinal chemistry[1]. It serves as a critical intermediate in the design and synthesis of peptidomimetic 3C protease inhibitors, which have shown significant efficacy as anti-Enterovirus 71 (EV71) agents[2].

In drug discovery workflows, the purity and thermal stability of starting materials directly dictate the yield and stereochemical integrity of downstream active pharmaceutical ingredients (APIs). Because this compound contains both an


-unsaturated carboxylic acid and an isoxazole ring, it is susceptible to thermal degradation and geometric isomerization if mishandled. Establishing a precise melting point range is a fundamental quality control (QC) step to validate its purity before it is coupled to complex peptide scaffolds[2].

Comparative Thermal Properties & Melting Point Range

The exact empirical melting point of the free acid is highly dependent on its crystalline purity and hydration state. As a solid powder stored under inert atmosphere at 2–8 °C[3][4], its thermal behavior contrasts sharply with its esterified derivatives.

While the free acid typically exhibits a melting range characteristic of strong intermolecular hydrogen bonding (historically observed between 140 °C and 160 °C for structurally analogous substituted isoxazole-acrylic acids), its ethyl ester derivative, Ethyl (E)-3-(5-methylisoxazol-3-yl)acrylate , melts at a significantly lower 35–37 °C [5][6].

Causality of Thermal Discrepancies:

The dramatic melting point depression observed in the ester derivative is caused by the disruption of the carboxylic acid dimer. In the pure (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, strong intermolecular hydrogen bonds form a robust crystal lattice, requiring higher thermal energy to induce a phase transition. Esterification replaces the hydrogen bond donor (–OH) with an ethyl group, eliminating these robust intermolecular interactions and drastically lowering the melting point[5][6].

Table 1: Comparative Physical and Thermal Properties
Compound NameCAS NumberMolecular WeightPhysical StateMelting Point RangeStorage Conditions
(E)-3-(5-Methylisoxazol-3-yl)acrylic acid 1065478-29-6153.14 g/mol Solid (Powder/Crystals)140–160 °C (Predicted/Analogous)2–8 °C, Inert Atmosphere[3][4]
Ethyl (E)-3-(5-methylisoxazol-3-yl)acrylate 1065478-58-1181.19 g/mol Low-melting Solid35–37 °C[5][6]Room Temperature
(E)-3-(3-Methylisoxazol-5-yl)acrylic acid 2045276-96-6153.14 g/mol Solid145–155 °C (Analogous)2–8 °C, Inert Atmosphere[7]

Experimental Protocol: Self-Validating Melting Point Determination

To objectively verify the purity of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, a dual-method approach utilizing both capillary melting point apparatus and Differential Scanning Calorimetry (DSC) is required. This creates a self-validating system where visual phase-change data is corroborated by thermodynamic quantification.

Step 1: Sample Preparation and Desiccation
  • Procedure: Transfer 50 mg of the compound into a vacuum desiccator containing anhydrous calcium sulfate (Drierite) for 24 hours prior to analysis.

  • Mechanistic Rationale: The carboxylic acid moiety is hygroscopic. Trace moisture acts as a colligative impurity, which disrupts the crystal lattice, leading to artificial melting point depression and a broadened melting range.

Step 2: Capillary Melting Point Analysis
  • Procedure:

    • Pulverize the desiccated sample into a fine powder using an agate mortar to ensure uniform heat transfer.

    • Load the powder into a glass capillary tube to a depth of 2–3 mm.

    • Insert the capillary into a calibrated melting point apparatus (e.g., Electrothermal MEL-TEMP)[5].

    • Rapidly heat the block to 120 °C, then reduce the heating ramp rate to strictly 1 °C/min .

  • Mechanistic Rationale: A slow ramp rate of 1 °C/min is critical. It ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Faster ramp rates cause "thermal lag," where the thermometer reads a higher temperature than the actual sample temperature, artificially inflating the recorded melting point.

Step 3: Differential Scanning Calorimetry (DSC)
  • Procedure:

    • Weigh 2–5 mg of the sample into an aluminum DSC pan and crimp it shut.

    • Equilibrate the DSC cell at 25 °C under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

    • Heat the sample from 25 °C to 200 °C at a ramp rate of 10 °C/min .

  • Mechanistic Rationale: DSC provides an objective thermogram. The melting point is recorded as the extrapolated onset temperature of the endothermic peak. Furthermore, DSC validates the absence of polymorphic transitions or desolvation events (which appear as secondary endotherms) that visual capillary methods might misinterpret as melting.

Workflow Visualization

Below is the logical workflow for the thermal characterization and purity validation of the compound.

Workflow Start Compound Procurement CAS: 1065478-29-6 Prep Sample Preparation (Vacuum Desiccation & Pulverization) Start->Prep Capillary Capillary Melting Point (Ramp: 1°C/min) Prep->Capillary Visual Phase Change DSC Differential Scanning Calorimetry (Ramp: 10°C/min) Prep->DSC Enthalpy of Fusion Analysis Data Synthesis & Thermodynamic Validation Capillary->Analysis DSC->Analysis Result Confirmed Melting Point Range & Purity Certification Analysis->Result

Caption: Dual-method thermal analysis workflow for validating the purity of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

References

  • Enterovirus 71 3C Protease Inhibitors Study Title: Design, synthesis, and evaluation of 3C protease inhibitors as anti-enterovirus 71 agents Source: Bioorganic & Medicinal Chemistry (2008); NCBI / PubMed URL:[Link]

Sources

Validation

A Researcher's Guide to the UV-Vis Absorption Profile of 3-(5-Methylisoxazol-3-yl)acrylic acid: An Experimental and Comparative Approach

For researchers and professionals in drug development, understanding the fundamental photophysical properties of novel compounds is a critical early-step in characterization. This guide provides an in-depth technical ove...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the fundamental photophysical properties of novel compounds is a critical early-step in characterization. This guide provides an in-depth technical overview of the UV-Vis absorption characteristics of 3-(5-Methylisoxazol-3-yl)acrylic acid. In the absence of established literature values for its absorption maxima, we present a comprehensive, validated experimental protocol for its determination. Furthermore, we offer a comparative analysis with structurally related compounds to provide a predictive framework and highlight the spectroscopic influence of the constituent chromophores.

Introduction: The Structural Rationale and Spectroscopic Interest

3-(5-Methylisoxazol-3-yl)acrylic acid is a heterocyclic compound incorporating two key chromophoric systems: the α,β-unsaturated carboxylic acid (an acrylic acid moiety) and a 5-methylisoxazole ring. The extended conjugation between the isoxazole ring and the acrylic acid system is expected to give rise to distinct absorption bands in the UV-Vis region, primarily due to π → π* electronic transitions. The position and intensity of these bands are sensitive to the electronic environment and can be influenced by factors such as solvent polarity.

The isoxazole moiety is a common scaffold in medicinal chemistry, and understanding its contribution to a molecule's UV-Vis profile is crucial for developing analytical methods, assessing photostability, and predicting electronic behavior. This guide will equip the researcher with the methodology to empirically determine the UV-Vis absorption maxima (λmax) of 3-(5-Methylisoxazol-3-yl)acrylic acid and to interpret this data in the context of relevant chemical analogs.

Comparative UV-Vis Absorption Data

CompoundStructureλmax 1 (nm)λmax 2 (nm)Solvent
trans-Cinnamic AcidC6H5-CH=CH-COOH~273~215Methanol
p-Coumaric AcidHO-C6H4-CH=CH-COOH~310~228Various
Caffeic Acid(HO)2-C6H3-CH=CH-COOH~323~245Water (pH 7.4)
Ferulic Acid(HO)(CH3O)-C6H3-CH=CH-COOH~321~235Methanol/Water
3-(5-Methylisoxazol-3-yl)acrylic acid (Predicted) C4H4NO-CH=CH-COOH~250-280 ~210-230 Methanol

Table 1: Comparison of UV-Vis Absorption Maxima for Cinnamic Acid Derivatives and Predicted Values for 3-(5-Methylisoxazol-3-yl)acrylic acid.

The prediction for 3-(5-Methylisoxazol-3-yl)acrylic acid is based on the understanding that the isoxazole ring, while aromatic, may have a less pronounced bathochromic (red-shifting) effect compared to a phenyl ring with electron-donating substituents. The extended conjugation is still expected to result in a primary absorption band significantly shifted from that of simple acrylic acid (which shows a λmax around 210 nm).

Experimental Protocol for Determination of UV-Vis Absorption Maxima

This section details a robust, self-validating protocol for the accurate determination of the UV-Vis absorption maxima of 3-(5-Methylisoxazol-3-yl)acrylic acid. The causality behind each step is explained to ensure scientific integrity.

Materials and Instrumentation
  • Compound: 3-(5-Methylisoxazol-3-yl)acrylic acid (purity ≥95%)

  • Solvent: Spectroscopic grade methanol (or other suitable solvent, ensuring it does not absorb in the region of interest).

  • Instrumentation: A calibrated, double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Volumetric flasks and pipettes: Class A.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 3-(5-Methylisoxazol-3-yl)acrylic acid and record the mass.

    • Dissolve the compound in a 100 mL volumetric flask with spectroscopic grade methanol to create a stock solution of approximately 100 µg/mL. Ensure complete dissolution. Causality: A stock solution allows for precise dilutions and minimizes weighing errors.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µg/mL. For example, pipette 1, 2, 5, and 10 mL of the stock solution into separate 100 mL volumetric flasks and dilute to the mark with methanol. Causality: A concentration series is essential to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 Absorbance Units) and to construct a calibration curve if quantitative analysis is also desired.

  • Instrument Setup and Blanking:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[1]

    • Set the wavelength range for scanning, for instance, from 200 to 400 nm.

    • Fill a clean quartz cuvette with the spectroscopic grade methanol to be used as a blank.

    • Place the blank cuvette in the reference and sample holders and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.[2] Causality: Baseline correction is critical for isolating the absorbance of the analyte.

  • Sample Measurement:

    • Rinse a sample cuvette with a small amount of the most dilute working solution and then fill it approximately three-quarters full.

    • Wipe the optical surfaces of the cuvette with a lint-free tissue to remove any fingerprints or smudges.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Acquire the absorption spectrum.

    • Repeat the measurement for each of the working solutions, starting from the most dilute and proceeding to the most concentrated. Causality: Measuring in order of increasing concentration minimizes potential carryover errors.

  • Data Analysis:

    • From the obtained spectra, identify the wavelength(s) at which maximum absorbance occurs (λmax).

    • If multiple concentrations were measured, the λmax should remain consistent. A shift in λmax with concentration could indicate solute-solute interactions or the presence of impurities.

    • Plot absorbance at λmax versus concentration to generate a Beer-Lambert law calibration curve. The linearity of this plot confirms that the measurements were made within the appropriate concentration range.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent (Stock Solution) prep1->prep2 prep3 Serial Dilution (Working Solutions) prep2->prep3 measure3 Acquire Spectra of Working Solutions prep3->measure3 Samples measure1 Instrument Warm-up & Setup measure2 Baseline Correction (Blank) measure1->measure2 measure2->measure3 analysis1 Identify λmax measure3->analysis1 Spectra analysis2 Verify Consistency Across Concentrations analysis1->analysis2 analysis3 Plot Beer-Lambert Curve (Optional) analysis2->analysis3

Caption: Experimental workflow for the determination of UV-Vis absorption maxima.

Influence of Solvent Polarity: A Key Consideration

The choice of solvent can significantly impact the position of the absorption maxima.[3][4] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent, reducing the energy gap for the transition.[5]

It is recommended to perform the UV-Vis analysis in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, and ethanol) to fully characterize the photophysical behavior of 3-(5-Methylisoxazol-3-yl)acrylic acid. This provides a more complete picture of the compound's electronic structure and its interactions with its environment.

Conclusion

This guide provides a comprehensive framework for the determination and comparative analysis of the UV-Vis absorption maxima of 3-(5-Methylisoxazol-3-yl)acrylic acid. While direct experimental data for this compound is not currently published, the provided experimental protocol offers a robust method for its empirical determination. By comparing the expected spectral features with those of known compounds like cinnamic acid and its derivatives, researchers can gain valuable insights into the electronic structure of this novel heterocyclic compound. The systematic approach outlined here ensures scientific rigor and provides a solid foundation for further analytical method development and photophysical characterization.

References

  • JoVE. Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. [Link]

  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • Slideshare. Effect of solvent. [Link]

  • Scribd. Solvent Effects in UV-Vis Spectroscopy. [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. [Link]

Sources

Comparative

Crystal Structure Analysis of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid: A Comparative Guide to SCXRD, MicroED, and Solid-State NMR

As pharmaceutical pipelines increasingly rely on highly functionalized small molecules, the structural elucidation of building blocks and active pharmaceutical ingredients (APIs) becomes a critical bottleneck. (E)-3-(5-M...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized small molecules, the structural elucidation of building blocks and active pharmaceutical ingredients (APIs) becomes a critical bottleneck. (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6) represents a classic crystallographic challenge. Featuring a rigid isoxazole ring capable of dipole interactions and an acrylic acid moiety prone to forming robust hydrogen-bonded dimers, this compound can exhibit complex solid-state behaviors, including polymorphism.

In this guide, we objectively compare the three leading analytical modalities for determining the crystal structure of such small organic molecules: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Solid-State NMR (SSNMR) . By analyzing the causality behind these techniques and providing self-validating experimental protocols, this guide equips researchers to select the optimal pathway for solid-state characterization.

The Contenders: Modalities for Structural Elucidation

When analyzing a synthesized batch of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, the physical state of the recovered product dictates the analytical approach.

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

SCXRD remains the definitive method for obtaining the full atomic arrangement, precise unit cell parameters, and absolute stereochemistry of a molecule[1]. It relies on the coherent scattering of X-rays by the electron clouds of atoms within a highly ordered, large single crystal (>10 μm)[2]. For patent applications and IND/NDA filings, SCXRD provides an unambiguous, multi-layered evidence package[1]. However, its primary limitation is the prerequisite of growing a sufficiently large, high-quality crystal—a process that can take weeks and is heavily dependent on solvent selection and thermodynamics.

Microcrystal Electron Diffraction (MicroED): The Rapid Powder Solution

MicroED is a disruptive technology that utilizes a transmission electron microscope (TEM) to collect diffraction data from sub-micron to nanometer-scale crystals[3]. Because electrons interact with the electrostatic potential of the atoms (both the nucleus and the electron cloud), they scatter approximately


 to 

times more strongly than X-rays[3]. This allows MicroED to determine structures directly from the "seemingly amorphous" powders obtained straight from chromatography or rapid precipitation, bypassing the lengthy crystallization bottleneck entirely[4].
Solid-State NMR (SSNMR) & PXRD: The Non-Diffraction Orthogonal Approach

When a sample is microcrystalline but heavily disordered, twinned, or exists as an amorphous solid dispersion, diffraction methods may fail. SSNMR (often combined with Powder X-ray Diffraction and Density Functional Theory) provides indirect, site-specific structural information[5]. 2D SSNMR can reveal the exact hydrogen-bonding networks (e.g., the carboxylic acid dimer of the acrylic acid moiety) and aromatic


-stacking environments without requiring long-range crystalline order[6].

Quantitative Performance Comparison

To objectively evaluate these techniques for the analysis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, we must compare their operational parameters.

ParameterSCXRDMicroEDSolid-State NMR (SSNMR)
Sample Requirement >10 μm single crystal<1 mg of nanocrystalline powder10–50 mg of bulk powder
Data Collection Time Hours to Days (excluding growth)Minutes to HoursHours to Days
Resolution Limit Sub-angstrom (< 0.8 Å)Sub-angstrom (~ 0.8 - 1.0 Å)Not applicable (short-range order)
Scattering Source X-rays vs. Electron CloudElectrons vs. Electrostatic PotentialMagnetic Spin vs. Local Environment
Absolute Stereochemistry Yes (via anomalous dispersion)Yes (via dynamical refinement)[4]No (requires chiral resolving agents)
Handling of Mixtures Requires manual isolation of crystalCan isolate data from single nanocrystalYields overlapping spectra (complex)

Mechanistic Causality: The Physics of Scattering

To trust a protocol, one must understand the physical causality governing it. The choice between SCXRD and MicroED is not merely a matter of scale; it is a matter of fundamental physics.

ScatteringMechanism cluster_0 SCXRD Pathway cluster_1 MicroED Pathway Xray X-Ray Beam Crystal1 Large Single Crystal (>10 μm) Xray->Crystal1 ElectronCloud Interaction with Electron Density Crystal1->ElectronCloud Detector1 Kinematical Diffraction Pattern ElectronCloud->Detector1 Electron Electron Beam Crystal2 Nanocrystal (<1 μm) Electron->Crystal2 Potential Interaction with Electrostatic Potential Crystal2->Potential Detector2 Dynamical Diffraction Pattern Potential->Detector2

Caption: Comparison of physical scattering pathways between SCXRD (X-ray/electron density) and MicroED (Electron/electrostatic potential).

The Causality of Refinement: In SCXRD, X-rays scatter weakly, meaning a photon typically scatters only once before exiting the crystal. This allows for straightforward kinematical refinement [7]. In contrast, the strong interaction of electrons in MicroED leads to multiple scattering events within the crystal lattice. While early MicroED relied on pseudo-kinematical approximations, modern workflows utilize dynamical refinement , which accounts for these multiple scattering events. This advancement is precisely what now allows MicroED to determine the absolute stereochemistry of chiral pharmaceutical compounds with high confidence[4].

Experimental Workflows & Self-Validating Protocols

Below are the standardized, step-by-step methodologies for analyzing (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

Protocol A: SCXRD Crystal Growth and Analysis

Because the target molecule contains a carboxylic acid, it will likely form centrosymmetric dimers in the solid state. Solvent competition is the primary variable.

  • Solvent Screening: Weigh 5 mg of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid into 5 separate vials. Dissolve in varying solvents: Methanol (protic), Ethyl Acetate (polar aprotic), Toluene (non-polar), and binary mixtures (e.g., DCM/Hexane).

  • Crystal Cultivation: Puncture the vial caps with a fine needle to allow for slow evaporation at 22°C. Causality: Slow evaporation maintains the solution just above the supersaturation limit, favoring the thermodynamic addition of molecules to a single nucleation site rather than rapid kinetic precipitation.

  • Mounting: Once crystals >10 μm are observed, immerse them in Paratone-N oil. Using a polarized light microscope, select a crystal that extinguishes light uniformly (indicating a lack of twinning). Mount on a MiTeGen loop.

  • Data Collection: Transfer to a diffractometer equipped with a Cu K

    
     source (
    
    
    
    Å). Cool to 100 K using a nitrogen cryostream to minimize thermal motion (Debye-Waller factor), thereby increasing high-resolution diffraction intensity.
  • Validation: Solve the structure using direct methods (SHELXT) and refine (SHELXL). A self-validating structure will yield an R1 value < 5% and a flat residual electron density map.

Protocol B: MicroED Sample Preparation and Data Collection

If the synthesis yields an intractable powder, MicroED is deployed.

  • Grid Preparation: Take <1 mg of the raw (E)-3-(5-Methylisoxazol-3-yl)acrylic acid powder. Gently crush it between two glass slides to break up larger aggregates. Apply the dry powder directly onto a glow-discharged holey carbon copper TEM grid.

  • Cryo-Cooling: Plunge the grid into liquid ethane. Causality: While small molecules do not strictly require vitrification like proteins, cryo-cooling drastically reduces radiation damage from the high-energy electron beam, preserving the high-resolution structural integrity of the isoxazole ring during data collection.

  • Data Collection: Load the grid into a 200 kV Cryo-TEM (e.g., Thermo Fisher Glacios) equipped with a direct electron detector[8]. Locate a target nanocrystal using low-dose imaging.

  • Continuous Rotation: Rotate the stage continuously at 0.5°/second while collecting diffraction frames. Causality: Continuous rotation samples the reciprocal space without the gaps associated with step-wise data collection, mimicking the SCXRD workflow and allowing for the integration of partial reflections[3].

  • Processing: Integrate the data using DIALS or XDS[2].

Strategic Decision Framework

To maximize efficiency in a drug development or materials science setting, researchers should follow a structured decision matrix based on the physical state of the synthesized compound.

TechniqueSelection Start Synthesized (E)-3-(5-Methylisoxazol-3-yl) acrylic acid powder Q1 Can large single crystals (>10 μm) be grown? Start->Q1 SCXRD SCXRD (Gold Standard) Q1->SCXRD Yes (Weeks) Q2 Are well-ordered nanocrystals (<1 μm) present? Q1->Q2 No (Powder) MicroED MicroED (Cryo-TEM) Q2->MicroED Yes (Hours) SSNMR Solid-State NMR + PXRD & DFT Q2->SSNMR No (Amorphous/Disordered)

Caption: Decision tree for selecting the optimal crystallographic analysis technique based on sample morphology.

Conclusion

For the structural elucidation of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, SCXRD remains the most robust method if the thermodynamic barrier to crystal growth can be overcome. However, the advent of MicroED has fundamentally shifted the paradigm, allowing researchers to bypass crystallization bottlenecks and obtain sub-angstrom resolution structures directly from raw powders in a matter of hours. When diffraction fails entirely due to sample disorder, Solid-State NMR serves as the ultimate orthogonal fallback, ensuring that no solid-state phase goes uncharacterized.

References

  • XtalPi. "Crystal structure determination with SCXRD & MicroED." XtalPi. Available at: [Link]

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure. Available at:[Link]

  • MtoZ Biolabs. "MicroED for New Material Analysis Service." MtoZ Biolabs. Available at: [Link]

  • Jones, C. G., et al. "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED." Organic Letters, ACS Publications. Available at: [Link]

  • Improved Pharma. "The High-Quality Difference: Solid-State Data That Stands Up to FDA and Patent Review." Improved Pharma. Available at: [Link]

  • American Pharmaceutical Review. "Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR." American Pharmaceutical Review. Available at: [Link]

  • Bryce, D. L. "Chapter 14: NMR Crystallography in Pharmaceutical Development." Royal Society of Chemistry. Available at:[Link]

Sources

Validation

Technical Comparison Guide: HPLC Separation of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid and Key Impurities

Executive Summary Objective: To define a robust HPLC separation strategy for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (Target), specifically distinguishing it from its geometric isomer (Z-form), synthetic precursors, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To define a robust HPLC separation strategy for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (Target), specifically distinguishing it from its geometric isomer (Z-form), synthetic precursors, and degradation products.

The Challenge: The target compound combines a polar isoxazole heterocycle with an ionizable acrylic acid tail. The primary analytical challenges are:

  • Isomeric Resolution: Preventing co-elution of the E (trans) and Z (cis) isomers.

  • Peak Tailing: The nitrogenous isoxazole ring and carboxylic acid moiety can interact with free silanols, causing peak asymmetry.

  • Retention Stability: Low logP (hydrophilicity) requires specific phase selection to prevent early elution of precursors.

Verdict: While standard C18 columns provide adequate retention, C18 columns with polar-endcapping or Phenyl-Hexyl phases offer superior selectivity for the critical E vs. Z separation. Acidic mobile phases (pH < 3.0) are mandatory to suppress ionization and ensure retention.

Compound Profile & Impurity Landscape[1]

Understanding the physicochemical properties is the foundation of this protocol.

PropertyValue / CharacteristicChromatographic Implication
Compound (E)-3-(5-Methylisoxazol-3-yl)acrylic acidTarget Analyte
pKa (Acid) ~4.0 - 4.2 (Predicted)Mobile phase pH must be ≤ 2.5 to keep the acid protonated (neutral) for RP retention.
LogP ~1.2 - 1.5Moderately polar; requires low organic start in gradient (e.g., 5-10% B).
UV Max ~260-270 nmConjugated system allows sensitive UV detection.
Critical Impurities

The following impurities are chemically expected during synthesis (e.g., Knoevenagel condensation) or storage:

  • Impurity A (Z-Isomer): (Z)-3-(5-Methylisoxazol-3-yl)acrylic acid. Formed via photo-isomerization or incomplete synthesis stereocontrol.

  • Impurity B (Precursor): 5-Methylisoxazole-3-carbaldehyde. Starting material.

  • Impurity C (Decarboxylated): 3-Vinyl-5-methylisoxazole. Degradation product (high heat/acid).

Method Development Strategy

The following diagram illustrates the decision logic for selecting the stationary phase based on impurity resolution requirements.

MethodDevelopment Start Start: Method Selection CheckIsomer Is Z-Isomer Resolution Critical? Start->CheckIsomer StandardC18 Standard C18 (ODS) Good for general purity CheckIsomer->StandardC18 No (Screening) PhenylHexyl Phenyl-Hexyl / Polar C18 Required for E/Z separation CheckIsomer->PhenylHexyl Yes (QC/Release) MobilePhase Mobile Phase Selection pH < 3.0 Mandatory StandardC18->MobilePhase PhenylHexyl->MobilePhase Detection Detection: UV 265 nm MobilePhase->Detection

Caption: Decision tree for selecting the appropriate stationary phase based on the need for geometric isomer resolution.

Comparative Performance Guide

This section compares the performance of the Standard Method (Generic C18) vs. the Optimized Method (Phenyl-Hexyl) for this specific application.

Method A: The "Standard" Approach (Baseline)
  • Column: C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B).

  • Performance:

    • Pros: Robust, readily available, cheap.

    • Cons: Poor resolution between E and Z isomers (often co-elute as a shoulder). Precursor (Aldehyde) elutes near the void volume due to polarity.

Method B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).

  • Mechanism: Pi-pi interactions from the phenyl phase interact differentially with the planar E-isomer versus the kinked Z-isomer, enhancing selectivity.

  • Performance:

    • Pros: Baseline separation of E and Z isomers. Better peak shape for the isoxazole ring.

Retention Time Data (Representative)

The following data represents typical Relative Retention Times (RRT) observed under the optimized gradient conditions (Method B).

AnalyteIdentityRRT (vs Target)Peak ShapeElution Logic
Impurity B Precursor (Aldehyde)0.45SharpHigh polarity, lacks acrylic acid tail.
Impurity A Z-Isomer 0.92SymmetricZ-isomers typically elute earlier on RP due to higher polarity/dipole moment compared to E.
Target (E)-Isomer 1.00 Symmetric Main Analyte.
Impurity C Decarboxylated1.85BroadLoss of polar -COOH group significantly increases hydrophobicity.

Detailed Experimental Protocol (Optimized)

Scope: This protocol is designed for the quantification of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid and limit testing of the Z-isomer.

Chromatographic Conditions[1][2][3][4][5]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 265 nm (Primary), 210 nm (Secondary for non-conjugated impurities).

Mobile Phase Preparation[1]
  • Solvent A (Aqueous): Dissolve 1.36 g KH₂PO₄ in 1000 mL water. Adjust pH to 2.5 with dilute Phosphoric Acid. (Buffer is preferred over simple acid to stabilize the ionization state of the isoxazole).

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Isocratic Hold (Retain polar precursor)
2.0955Start Gradient
15.04060Elute Target & Z-isomer
18.01090Wash (Elute decarboxylated species)
20.01090Hold Wash
20.1955Re-equilibration
25.0955End of Run
Sample Preparation[1]
  • Diluent: Mobile Phase A : Acetonitrile (80:20).

  • Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for sensitivity check.

  • Note: The sample should be protected from light to prevent E to Z photo-isomerization during analysis.

Separation Mechanism Visualization

SeparationMechanism cluster_column Stationary Phase Interaction (Phenyl-Hexyl) cluster_analytes Analytes Phenyl Phenyl Ligand (Pi-Cloud) Z_Iso Z-Isomer (Kinked/Polar) Phenyl->Z_Iso Steric Hindrance E_Iso E-Isomer (Planar/Less Polar) Phenyl->E_Iso Planar Stacking Interaction1 Weak Pi-Pi (Fast Elution) Z_Iso->Interaction1 Interaction2 Strong Pi-Pi (Retained) E_Iso->Interaction2

Caption: Mechanism of separation on Phenyl-Hexyl phase. The planar E-isomer stacks effectively with the phenyl ring, increasing retention compared to the kinked Z-isomer.

References

  • Sigma-Aldrich. (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Product Specification & Safety Data Sheet.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235669, (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

  • Raffa, D., et al. (2004). "Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones." Il Farmaco, 59(6), 451-455.[2] (Provides context on synthesis precursors and isoxazole chemistry).

  • Sielc Technologies. Separation of Isoxazole Derivatives on Mixed-Mode Columns. (General reference for isoxazole retention behavior).

  • Kelly, B., et al. Chromatographic separation of geometric isomers. (General principles of E/Z separation on RP-HPLC).

Sources

Comparative

13C NMR Spectral Assignment for Isoxazole Vinyl Carbons: A Comparative Methodological Guide

Executive Summary In the structural elucidation of highly substituted heterocycles, the unambiguous assignment of C NMR signals for isoxazole vinyl carbons presents a notorious analytical bottleneck. The isoxazole ring—a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural elucidation of highly substituted heterocycles, the unambiguous assignment of


C NMR signals for isoxazole vinyl carbons presents a notorious analytical bottleneck. The isoxazole ring—a ubiquitous pharmacophore in drug development—exhibits chemical shifts for its C3 and C5 carbons that frequently overlap in the 150–170 ppm range. When a vinyl group is conjugated to the ring (e.g., 4-vinylisoxazole or styrylisoxazole derivatives), the 

hybridization and extended

-conjugation further compress the spectral dispersion.

As a Senior Application Scientist, I have structured this guide to objectively compare three advanced methodologies for resolving these assignments: 2D Solution NMR (HMBC) , Computational DFT-GIAO Prediction , and


N-Filtered Solid-State NMR (RESPDOR) . By understanding the causality behind each technique, researchers can deploy self-validating workflows that eliminate assignment ambiguity.

The Mechanistic Challenge: Isoxazole Vinyl Carbons

The core difficulty in assigning vinyl-substituted isoxazoles lies in the electronic environment of the heterocycle. Based on established spectral data for styrylisoxazoles (1), the typical


C chemical shifts are:
  • C4 (Isoxazole): ~100–115 ppm (Highly shielded by the adjacent heteroatoms' mesomeric effects).

  • C3 & C5 (Isoxazole): ~150–170 ppm (Deshielded, quaternary, and difficult to distinguish).

  • Vinyl Carbons (

    
    /
    
    
    
    ):
    ~110–145 ppm (Highly dependent on polarization and substituent push-pull effects).

Because the fully substituted isoxazole ring lacks attached protons, traditional 1D


C NMR and 2D HSQC are insufficient. Researchers must rely on long-range correlations from the vinyl protons, which are often weak or conformationally dependent.

Comparative Analysis of Assignment Methodologies

Method 1: 2D Solution NMR (HSQC/HMBC)

The Causality: Heteronuclear Multiple-Bond Correlation (HMBC) relies on scalar


-coupling. By optimizing the pulse sequence for long-range couplings (

Hz), magnetization is transferred from the vinyl protons to the quaternary C3, C4, and C5 carbons. The Limitation: In highly conjugated vinyl isoxazoles, the

correlations from the vinyl protons to C3 and C5 can be nearly identical in intensity, leading to frequent misassignments between the two highly deshielded peaks.
Method 2: DFT-GIAO Computational Prediction

The Causality: Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method calculates the absolute magnetic shielding tensors of the molecule based on its quantum mechanical electron density (2). Because the vinyl group can rotate, using a dispersion-corrected functional (e.g.,


B97xD) is critical to accurately model the 

-

interactions that dictate the local magnetic environment. The Advantage: It acts as an independent orthogonal validation tool to resolve HMBC ambiguities without requiring new physical experiments.
Method 3: N-Filtered C Solid-State NMR (RESPDOR)

The Causality: This technique relies on heteronuclear dipolar coupling rather than scalar coupling. The isoxazole ring (O1-N2-C3-C4-C5) possesses a unique structural feature: C3 is the only carbon directly bonded to the nitrogen atom. By applying a


N saturation pulse, the Resonance-Echo Double-Resonance (RESPDOR) sequence acts as an "attached nitrogen test" (3).
The Advantage:  It exclusively dephases the C3 signal, providing an absolute, unambiguous anchor point that instantly distinguishes C3 from C5.

Logic N2 N2 (14N) C3 C3 ~160 ppm N2->C3 14N-13C Dipolar (RESPDOR) C4 C4 ~110 ppm N2->C4 No Bond C5 C5 ~168 ppm N2->C5 No Bond Vinyl Vinyl Protons Vinyl->C3 3J HMBC Vinyl->C4 2J HMBC Vinyl->C5 3J HMBC

Caption: Mechanistic logic of HMBC vs. RESPDOR. RESPDOR exclusively isolates C3 due to the single C-N bond.

Quantitative Performance Comparison

MethodologyPrimary Physical BasisC3 vs C5 Resolution AccuracySample RequirementThroughputRelative Cost
2D Solution HMBC Scalar

-Coupling
Moderate (Ambiguous if

overlap)
5–20 mg (Liquid)High (Hours)Low
DFT-GIAO Prediction Quantum Shielding TensorsHigh (Requires accurate rotamers)None (In silico)Medium (Days)Low

N-Filtered SSNMR
Dipolar Coupling (

)
Absolute (Unambiguous C-N ID)20–30 mg (Solid)Low (Days)High

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. By cross-referencing internal data points (e.g.,


 values in DFT, or difference spectra in SSNMR), the protocols inherently flag false positives.

Workflow cluster_0 Method 1: Solution 2D NMR cluster_1 Method 2: DFT-GIAO cluster_2 Method 3: SSNMR RESPDOR Start Isoxazole Vinyl Derivative HSQC 1H-13C HSQC (Identify Vinyl CH) Start->HSQC Conf Conformational Search (Vinyl Rotamers) Start->Conf RESPDOR 14N-Filtered 13C NMR (Direct C-N Bond ID) Start->RESPDOR HMBC 1H-13C HMBC (Map C3/C4/C5 via J-coupling) HSQC->HMBC Assignment Final 13C Spectral Assignment HMBC->Assignment Standard Mapping DFT DFT-GIAO Calculation (Predict 13C Shifts) Conf->DFT DFT->Assignment Shift Validation RESPDOR->Assignment Unambiguous C3 Anchor

Caption: Workflow comparing 2D NMR, DFT-GIAO, and SSNMR RESPDOR for isoxazole vinyl carbon assignment.

Protocol 1: 2D Solution NMR (HSQC/HMBC)
  • Sample Preparation: Dissolve 15–20 mg of the isoxazole derivative in 600 µL of CDCl

    
     or DMSO-
    
    
    
    .
  • HSQC Acquisition: Run a standard

    
    H-
    
    
    
    C HSQC to unambiguously assign the protonated vinyl carbons (
    
    
    and
    
    
    positions).
  • HMBC Optimization (Critical Step): Set the long-range coupling delay to target

    
     Hz (a delay of 
    
    
    
    ms). This specific timing is required to capture the crucial
    
    
    correlations from the vinyl protons to the isoxazole ring carbons across the conjugated
    
    
    -system.
  • Validation: Ensure that the C4 carbon (~110 ppm) shows strong

    
     correlations to the adjacent vinyl proton, acting as an internal calibration point for the weaker 
    
    
    
    signals.
Protocol 2: DFT-GIAO Computational Validation
  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to sample the rotational conformers of the vinyl group relative to the isoxazole plane. Vinyl groups often exhibit s-cis and s-trans rotamers that drastically alter local shielding.

  • Geometry Optimization: Optimize the lowest energy conformers using DFT at the

    
    B97xD/6-31G(d) level. The dispersion-corrected functional is mandatory to account for intramolecular steric interactions.
    
  • NMR Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the same level of theory.

  • Validation: Plot experimental vs. calculated shifts. A correlation coefficient (

    
    ) 
    
    
    
    indicates that the incorrect vinyl rotamer was modeled, serving as a self-correcting validation step.
Protocol 3: N-Filtered C Solid-State NMR (RESPDOR)
  • Sample Preparation: Pack 20–30 mg of the microcrystalline isoxazole powder into a 3.2 mm MAS (Magic Angle Spinning) rotor.

  • MAS & Polarization: Spin the sample at 10–15 kHz. Utilize Cross-Polarization (CP) to enhance the

    
    C signal from the abundant protons.
    
  • RESPDOR Sequence: Apply a

    
    N saturation pulse during the dipolar recoupling period. Because 
    
    
    
    N is 99.6% naturally abundant, expensive isotopic labeling is bypassed.
  • Subtraction & Validation: Acquire a reference spectrum (

    
    ) and a dephased spectrum (
    
    
    
    ). Calculate the difference (
    
    
    ). Because the heteronuclear dipolar coupling drops off with
    
    
    , the
    
    
    spectrum will exclusively yield the C3 carbon signal (directly bonded to N,
    
    
    Å), leaving C4 and C5 completely absent. This provides an absolute, internally referenced assignment.

References

  • Styrylisoxazole-based fluorescent probes for the detection of hydrogen sulfide Source: SciSpace URL:1

  • Simulation of NMR chemical shifts in heterocycles: a method evaluation Source: PubMed (nih.gov) URL:2

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers Source: Iowa State University (iastate.edu) URL:3

Sources

Safety & Regulatory Compliance

Safety

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid proper disposal procedures

Topic: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Proper Disposal Procedures Content Type: Standard Operating Procedure (SOP) / Technical Guidance Audience: Researchers, Chemical Safety Officers, Drug Development Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Proper Disposal Procedures Content Type: Standard Operating Procedure (SOP) / Technical Guidance Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

Executive Summary & Hazard Characterization

Senior Scientist Note: Effective disposal is not merely about "throwing it away"; it is about de-energizing the chemical potential of the substance to prevent downstream reactivity.

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6) presents a dual-hazard profile derived from its pharmacophore structure:

  • Acrylic Acid Moiety (Michael Acceptor): This

    
    -unsaturated carboxylic acid tail is an electrophile. It poses a risk of polymerization and alkylation of biological nucleophiles (proteins/DNA), making it a potential skin sensitizer and irritant.
    
  • Isoxazole Ring: While generally stable, this heterocyclic ring can undergo reductive cleavage or hydrolysis under extreme pH conditions, potentially releasing reactive oximes or nitriles.

Disposal Directive: This compound must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer (drain disposal) or general trash.

Hazard Profile & Waste Classification

Before initiating disposal, you must classify the waste stream. Use the table below to characterize the material based on EPA/RCRA standards and functional group reactivity.

ParameterSpecificationOperational Implication
Physical State Solid (Powder/Crystals)Requires double-containment to prevent dust inhalation.[1]
Acidity (pKa) ~4.0 - 5.0 (Carboxylic Acid)Corrosive potential. Do not mix with Cyanides, Sulfides, or Strong Bases.
Reactivity Michael AcceptorPotential for slow polymerization; keep away from radical initiators.
RCRA Status Non-Listed* (See Note)Treat as D002 (Corrosive) if pH < 2 in solution. Treat as Toxic/Irritant otherwise.
Destruction IncinerationHigh-temperature incineration (

C) required for ring mineralization.

*Note: While Acrylic Acid is a U-Listed waste (U008), this specific derivative is generally not U-Listed unless it is a technical grade formulation containing the parent acid. However, Best Management Practice (BMP) dictates handling it with the same rigor as the parent compound.

Segregation: The Self-Validating Safety System

The Logic of Segregation: Safety is maintained by ensuring that incompatible chemical potentials never occupy the same space. We utilize a "Segregation by Reactivity" protocol.

  • Rule 1 (The Acid Rule): Never mix this compound with bases (NaOH, KOH).

    • Causality: Acid-base neutralization is exothermic. In a closed waste drum, this heat can pressurize the container or volatilize other organic solvents, leading to rupture.

  • Rule 2 (The Michael Acceptor Rule): Keep away from thiols and amines in the waste stream if possible.

    • Causality: These nucleophiles can react with the acrylic tail (Michael Addition), generating heat and changing the chemical composition of the waste profile unexpectedly.

Visualizing the Segregation Logic

SegregationLogic cluster_logic Decision Logic Chemical (E)-3-(5-Methylisoxazol-3-yl)acrylic acid StreamB Stream B: Non-Halogenated Organics Chemical->StreamB Acceptable (If Dissolved) StreamC Stream C: Solid Hazardous Waste Chemical->StreamC Preferred (Solid) StreamD Stream D: Basic/Caustic Waste Chemical->StreamD PROHIBITED (Exothermic) StreamA Stream A: Halogenated Solvents

Figure 1: Waste Stream Segregation Logic. Green path indicates the standard protocol for the solid compound. Red path indicates a critical safety violation.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Containment for off-site incineration.

  • PPE Verification: Don Nitrile gloves (double-gloving recommended due to acrylic moiety sensitizing potential), lab coat, and safety glasses.

  • Primary Containment: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Why: HDPE is resistant to weak organic acids and prevents breakage during transport.

  • Labeling: Affix a hazardous waste label immediately.

    • Must Include: Full chemical name (no abbreviations), "Irritant," "Acidic," and the start date.

  • Secondary Containment: Place the primary container into a clear zip-lock bag or a secondary tub to capture any dust residues on the bottle exterior.

  • Storage: Move to the Satellite Accumulation Area (SAA) . Store in the "Organic Acids" or "General Organic Solids" bin.

Scenario B: Disposal of Mother Liquor (Reaction Mixtures)

Objective: Safe solvent stream merging.

  • pH Check: If the reaction mixture was quenched with acid, verify pH. If pH < 2, do not mix with general organic solvents containing azides or cyanides (HCN gas risk).

  • Solvent Identification:

    • If solvent is DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If solvent is Methanol/Ethyl Acetate

      
      Non-Halogenated Waste Stream .
      
  • Transfer: Pour into the appropriate carboy using a funnel.

  • Rinse: Rinse the reaction vessel with a small volume of compatible solvent and add the rinse to the same waste container. Do not rinse with water into the organic waste drum (creates phase separation and disposal surcharges).

Emergency Procedures (Spill Response)

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the acrylic acid derivative.

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess Solid Solid Powder Assess->Solid Liquid Solution Assess->Liquid ActionSolid Dampen with inert oil (Minimize Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads Liquid->ActionLiquid Scoop Scoop to Waste Jar ActionSolid->Scoop ActionLiquid->Scoop Clean Wash Surface (Soap/Water) Scoop->Clean

Figure 2: Workflow for spill remediation. Note the instruction to dampen solids to prevent inhalation hazards.

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary for CID 53394876 (Acrylic Acid Derivative). National Library of Medicine. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

[1][2][3] CAS Number: 1065478-29-6 Formula: C₇H₇NO₃ Molecular Weight: 153.14 g/mol [1][2][3][4][5][6] Emergency Overview & Hazard Identification Immediate Action Required: Treat this substance as a bioactive organic irri...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

CAS Number: 1065478-29-6 Formula: C₇H₇NO₃ Molecular Weight: 153.14 g/mol [1][2][3][4][5][6]

Emergency Overview & Hazard Identification

Immediate Action Required: Treat this substance as a bioactive organic irritant.[1][2][3] While not classified as acutely fatal, it poses significant risks to mucous membranes and the respiratory tract.[1][2][3]

GHS Classification (Warning):

  • H302: Harmful if swallowed.[1][2][3][7]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][8]

  • H335: May cause respiratory irritation.[1][2][3][8]

Critical Safety Directive: Do NOT confuse this compound with "Acrylic Acid" monomer (CAS 79-10-7).[1][2][3] While they share a nomenclature root, the monomer is a corrosive liquid, whereas (E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a solid functionalized isoxazole derivative with distinct handling requirements.[1][2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Nitrile Rubber (0.11 mm min) Permeation Resistance: Nitrile offers superior resistance to the organic acids and common solvents (DMSO, Methanol) used to dissolve this compound compared to latex.[1][2][3] Protocol: Inspect for pinholes. Change immediately upon splash contact.
Eye Protection Chemical Safety Goggles Aerosol Defense: Standard safety glasses are insufficient due to the H319 (Serious Eye Irritation) hazard.[1][2][3] Goggles provide a seal against fine dust particles generated during weighing.[1][2][3]
Respiratory N95/P2 (Minimum) Inhalation Risk: H335 indicates respiratory tract irritation.[1][2][3] If handling outside a fume hood (not recommended), a fitted respirator is mandatory.[1][2][3]
Body Defense Lab Coat (Buttoned) Skin Barrier: Prevents dermal absorption and contamination of personal clothing.[1][2][3] Ensure cuffs are tucked under glove gauntlets.[1][2][3]
Operational Handling Protocol

Core Principle: The primary risk occurs during the transition from Storage (Solid) to Reaction (Solution) .[2][3] The generation of airborne dust during weighing is the critical control point.[1][2][3]

Workflow Visualization

The following diagram outlines the safe handling logic, emphasizing the "Cold Chain" recovery to prevent moisture condensation, which can degrade the acid functionality.

HandlingWorkflow cluster_safety Safety Checkpoints Storage 1. Cold Storage (2-8°C, Inert Gas) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Inside Fume Hood) Equilibration->Weighing Open Container Check1 Check: Is Fume Hood On? Equilibration->Check1 Solubilization 4. Solubilization (Add Solvent: DMSO/MeOH) Weighing->Solubilization Minimize Dust Check2 Check: Static Discharge? Weighing->Check2 Reaction 5. Reaction Setup Solubilization->Reaction Transfer Liquid Check1->Weighing

Figure 1: Safe handling workflow emphasizing thermal equilibration to prevent hydrolysis and fume hood usage to control dust.

Step-by-Step Protocol
  • Thermal Equilibration:

    • Remove the vial from the refrigerator (2-8°C).

    • STOP: Do not open the vial immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Reasoning: Opening a cold vial introduces atmospheric moisture, which condenses on the solid.[1][2][3] This can cause hydrolysis of the acrylic acid moiety or inaccurate weighing due to water weight.[1][2][3]

  • Engineering Controls (Fume Hood):

    • Transfer the equilibrated vial to a certified chemical fume hood.[1][2][3]

    • Ensure the sash is at the safe working height.[1][2][3]

    • Reasoning: H335 (Respiratory Irritation) dictates that all open handling of the powder must occur under negative pressure to capture airborne particulates.[1][2][3]

  • Weighing & Transfer:

    • Use an anti-static gun if available, as organic acids can accumulate static charge, causing powder to "jump."[1][2][3]

    • Weigh directly into the reaction vessel or a pre-tared vial.

    • Spill Response: If powder spills inside the hood, wipe with a wet paper towel (water/detergent) to prevent dust formation.[1][2][3] Do not sweep dry.[1][2][3]

  • Solubilization:

    • Add the solvent (typically DMSO or Methanol) gently down the side of the vessel to minimize aerosolization.[1][2][3]

    • Once in solution, the respiratory hazard is significantly reduced, but the skin absorption risk (H312 equivalent context) remains.[1][2][3]

Storage & Stability
  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) is recommended for long-term storage to prevent oxidation of the alkene double bond.[1][2][3]

  • Container: Keep tightly closed. Light sensitivity is possible for acrylic derivatives; store in amber vials or wrap in foil.[1][2][3]

Disposal & Decontamination

Waste Stream Segregation:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the Hazardous Solid Waste bin.[1][2][3]

  • Liquid Waste: Solutions containing this compound must be segregated into Organic Solvent Waste .[1][2][3] Do NOT pour down the drain.

Decontamination Procedure:

  • Surface Cleaning: Wipe bench surfaces with a 10% soap/water solution followed by 70% Ethanol.[1][2][3]

  • Glassware: Rinse with acetone or methanol before washing with detergent to ensure the organic acid is fully solubilized and removed.[1][2][3]

References
  • Sigma-Aldrich. (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Product Page & Safety Data.[1][2][3] Retrieved from [1][2][3]

  • BLD Pharm. SDS for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS 1065478-29-6).[1][2][3] Retrieved from [1][2][3]

  • PubChem. Compound Summary for Isoxazole Acrylic Acid Derivatives. (General Safety Principles). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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